molecular formula C8H15NO B1601202 1-(1-Methylpiperidin-3-yl)ethanone CAS No. 91324-25-3

1-(1-Methylpiperidin-3-yl)ethanone

Cat. No.: B1601202
CAS No.: 91324-25-3
M. Wt: 141.21 g/mol
InChI Key: JSIDVBVMOLHBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylpiperidin-3-yl)ethanone is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methylpiperidin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methylpiperidin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylpiperidin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)8-4-3-5-9(2)6-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIDVBVMOLHBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533183
Record name 1-(1-Methylpiperidin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91324-25-3
Record name 1-(1-Methylpiperidin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methylpiperidin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Methylpiperidin-3-yl)ethanone (CAS Number 91324-25-3): Addressing Data Scarcity and Analysis of a Key Structural Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Community

This technical guide addresses the compound 1-(1-Methylpiperidin-3-yl)ethanone , registered under CAS number 91324-25-3 . An extensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed technical information for this specific molecule. This includes a lack of published synthesis protocols, comprehensive analytical characterization, and pharmacological assessments.

However, the query often leads to a closely related and well-characterized structural isomer: 1-(3-methylpiperidin-1-yl)ethanone (CAS 4593-16-2). The structural distinction, though subtle, is critical for all chemical, biological, and pharmaceutical applications. This guide will first clarify the structural differences between these isomers and then provide a comprehensive technical overview of the available data for the well-documented isomer, 1-(3-methylpiperidin-1-yl)ethanone, as a valuable reference point for researchers working with this class of compounds.

Part 1: Structural Elucidation and Isomeric Differentiation

The core distinction between the requested compound and its commonly found isomer lies in the position of the methyl and acetyl groups on the piperidine ring.

  • 1-(1-Methylpiperidin-3-yl)ethanone (Target Compound, CAS 91324-25-3): The piperidine nitrogen is substituted with a methyl group (an N-methyl tertiary amine), and the acetyl group (-C(O)CH₃) is attached to the 3-position of the carbon backbone.

  • 1-(3-Methylpiperidin-1-yl)ethanone (Isomer, CAS 4593-16-2): The nitrogen atom is part of an acetyl amide functional group (N-acetyl), and the methyl group is attached to the 3-position of the carbon backbone.

This seemingly minor difference results in fundamentally distinct chemical entities with different physical properties, reactivity, and biological activities. The N-acetyl group of the isomer is a neutral amide, whereas the N-methyl group of the target compound confers basicity to the molecule.

Caption: Structural comparison of the target compound and its N-acetyl isomer.

Part 2: Technical Profile of the Structural Isomer 1-(3-Methylpiperidin-1-yl)ethanone (CAS 4593-16-2)

As a service to the research community, this section details the known properties and protocols for the readily available and well-documented isomer. It must be stressed that these data do not apply to CAS 91324-25-3.

Chemical and Physical Properties

The following properties have been compiled from various chemical databases and supplier information.[1][2]

PropertyValueSource
CAS Number 4593-16-2PubChem[1]
Molecular Formula C₈H₁₅NOPubChem[1]
Molecular Weight 141.21 g/mol PubChem[1]
Appearance Not specified, likely a liquidInferred from M.P.
Melting Point -15 °C (lit.)Chemdad Co.[2]
Boiling Point 239 °C (lit.)Chemdad Co.[2]
Density 0.974 g/mL at 25 °C (lit.)Chemdad Co.[2]
Refractive Index n20/D 1.476 (lit.)Chemdad Co.[2]
SMILES CC1CCCN(C1)C(=O)CPubChem[1]
Plausible Synthetic Approaches

While specific, peer-reviewed synthetic procedures for 1-(1-Methylpiperidin-3-yl)ethanone are not available, a logical retrosynthetic analysis suggests a few viable pathways. A common approach would involve the Grignard reaction of an N-protected piperidine-3-carbonitrile or ester, followed by N-methylation.

A generalized workflow for synthesizing such piperidine derivatives is outlined below. The choice of protecting group (P) is critical to prevent side reactions and is typically an easily removable group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

SynthesisWorkflow Start N-Protected Piperidine -3-carboxylic acid/ester/nitrile Step1 Grignard Reaction (e.g., CH3MgBr) or Organolithium Reagent Start->Step1 Intermediate1 N-Protected 3-Acetylpiperidine Step1->Intermediate1 Step2 Deprotection (e.g., TFA for Boc) Intermediate1->Step2 Intermediate2 3-Acetylpiperidine Step2->Intermediate2 Step3 Reductive Amination (Formaldehyde, HCOOH) or N-Methylation (CH3I) Intermediate2->Step3 End 1-(1-Methylpiperidin-3-yl)ethanone (Target Compound) Step3->End

Caption: Generalized synthetic workflow for 1-(1-Methylpiperidin-3-yl)ethanone.

Causality in Experimental Design:

  • Protection Strategy: The piperidine nitrogen is a nucleophile and a base. Protection is essential to prevent it from reacting with the organometallic reagent (Grignard or organolithium) used to install the acetyl group.

  • Installation of the Acetyl Group: Reaction of a methylmagnesium halide with an ester or nitrile at the 3-position is a standard and reliable method for forming the methyl ketone.

  • Deprotection and N-Methylation: Following the formation of the ketone, the protecting group is removed under conditions that do not affect the rest of the molecule (e.g., acidic cleavage of a Boc group). The final N-methylation is typically achieved via reductive amination (Eschweiler-Clarke reaction) or direct alkylation with an agent like methyl iodide.

Analytical Characterization Framework

Full analytical characterization is essential for confirming the structure and purity of the target compound and distinguishing it from its isomers.[3] While spectra for CAS 91324-25-3 are unavailable, a scientist would expect the following key features:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet integrating to 3 protons around 2.2-2.5 ppm, corresponding to the N-CH₃ group.

    • A singlet integrating to 3 protons around 2.1 ppm for the acetyl (C(O)CH₃) group.

    • A series of complex multiplets between ~1.5 and 3.5 ppm corresponding to the nine protons on the piperidine ring. The proton at the C3 position would be a key signal to analyze.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A peak >200 ppm, characteristic of a ketone carbonyl carbon.

    • A peak for the N-CH₃ carbon, typically around 40-45 ppm.

    • A peak for the acetyl CH₃ carbon, around 25-30 ppm.

    • Multiple peaks corresponding to the five distinct carbons of the piperidine ring.

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band around 1705-1725 cm⁻¹ , which is highly characteristic of a ketone C=O stretch. The absence of an amide I band (typically ~1650 cm⁻¹) would help distinguish it from its N-acetyl isomer.

  • MS (Mass Spectrometry):

    • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 141, corresponding to the molecular weight. Key fragmentation patterns would likely involve the loss of the acetyl group and fragmentation of the piperidine ring.

Publicly available spectral data exists for the isomer 1-(3-methylpiperidin-1-yl)ethanone (CAS 4593-16-2) , which can be accessed through databases linked by PubChem.[1]

Safety and Handling (for Isomer CAS 4593-16-2)

Aggregated GHS information from notifications to the ECHA C&L Inventory for the isomer 1-(3-methylpiperidin-1-yl)ethanone indicates the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this class of chemicals.

Known Applications (for Isomer CAS 4593-16-2)

The documented applications for the N-acetyl isomer are primarily in the domain of chemical research:

  • Reactant in Chemical Synthesis: It has been used as a starting material for regioselective amidyl radical cyclization and regioselective oxidation of cyclic amino compounds.[2]

  • Biochemical Probe: It may be employed as a piperidine ligand to investigate the enzymatic activity and three-dimensional structure of non-peptide ligand-cyclophilin complexes.[2]

These applications highlight its utility as a building block and a tool for studying biological systems, though no direct therapeutic applications have been noted.

Conclusion

The compound 1-(1-Methylpiperidin-3-yl)ethanone (CAS 91324-25-3) remains poorly characterized in the public domain. Researchers and drug development professionals are advised to exercise extreme caution and not to extrapolate the properties of its well-studied isomer, 1-(3-methylpiperidin-1-yl)ethanone (CAS 4593-16-2) , to the target compound. The distinct structural and electronic differences between the N-methyl tertiary amine of the target and the N-acetyl amide of the isomer will undoubtedly lead to different chemical and pharmacological profiles. Any research involving CAS 91324-25-3 would require de novo synthesis and full, rigorous analytical characterization as a prerequisite for further investigation.

References

  • PubChem. Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubChem. 2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of cis-3,5-Diethyl-1,2,4-trithiolane (CAS 38348-25-3). [Link]

  • Three Chongqing Chemdad Co., Ltd. 1-ACETYL-3-METHYLPIPERIDINE. [Link]

  • PubChem. 2,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

  • PubChem. 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. 1-[(3s)-1-Benzylpiperidin-3-Yl]ethanone. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-(1-Methylpiperidin-3-yl)ethanone

In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a potential therapeutic agent. These intrinsic characteristics govern a compound's behavior in biological systems, influencing everything from its absorption and distribution to its metabolic stability and target engagement. This guide provides a detailed examination of the physicochemical profile of 1-(1-Methylpiperidin-3-yl)ethanone, a heterocyclic ketone with potential applications in pharmaceutical research.

With the Chemical Abstracts Service (CAS) number 4593-16-2 , this compound, also known as 1-Acetyl-3-methylpiperidine, possesses a molecular structure that presents interesting features for drug design.[1] The presence of a tertiary amine within the piperidine ring and a ketone functional group offers sites for hydrogen bonding and potential metabolic activity, making a comprehensive analysis of its properties essential for any drug development program. This document will not only present the known and predicted properties of this molecule but will also delve into the causality behind the experimental choices for their determination, providing a framework for robust and self-validating scientific inquiry.

Core Physicochemical Properties: A Quantitative Overview

PropertyValueSourceType
IUPAC Name 1-(1-Methylpiperidin-3-yl)ethanonePubChem[1]Identifier
CAS Number 4593-16-2Sigma-Aldrich, PubChem[1]Identifier
Molecular Formula C₈H₁₅NOSigma-Aldrich, PubChem[1]Structural
Molecular Weight 141.21 g/mol Sigma-Aldrich, PubChem[1]Physical
Melting Point -15 °CSigma-AldrichExperimental
Boiling Point 239 °CSigma-AldrichExperimental
Density 0.974 g/mL at 25 °CSigma-AldrichExperimental
XLogP3-AA 1PubChem[1]Computed
Hydrogen Bond Donor Count 0PubChem[1]Computed
Hydrogen Bond Acceptor Count 1PubChem[1]Computed
Topological Polar Surface Area 20.3 ŲPubChem[1]Computed

The Pivotal Role of Physicochemical Properties in Drug Development

The journey of a drug from a laboratory curiosity to a clinical reality is heavily influenced by its physicochemical properties. These parameters are not merely abstract numbers; they are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its efficacy and safety.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial measure of a molecule's lipophilicity, or its affinity for a lipid-like environment versus an aqueous one. This property profoundly impacts a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. For orally administered drugs, a balanced LogP is essential for absorption from the gastrointestinal tract. A computed XLogP3-AA of 1 for 1-(1-Methylpiperidin-3-yl)ethanone suggests a relatively balanced lipophilicity, a favorable starting point for drug design.[1]

  • pKa: The acid dissociation constant (pKa) determines the extent of a molecule's ionization at a given pH. For a basic compound like 1-(1-Methylpiperidin-3-yl)ethanone, the pKa of its conjugate acid will dictate its charge state in different physiological compartments. The ionization state affects solubility, permeability, and interaction with biological targets. The piperidine nitrogen is expected to be the primary basic center.

  • Chemical Stability: A drug molecule must be stable enough to withstand the conditions of manufacturing, storage, and administration, as well as the physiological environment of the body. Stability testing is a critical component of drug development, ensuring that the drug product maintains its identity, strength, and purity over its shelf life.

Experimental Protocols for Physicochemical Profiling

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical parameters, presented from the perspective of a seasoned application scientist.

Determination of Lipophilicity (LogP)

The "shake-flask" method is the traditional and most reliable method for the experimental determination of LogP.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by mixing them vigorously for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of 1-(1-Methylpiperidin-3-yl)ethanone in the aqueous buffer.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.

Diagram: Experimental Workflow for LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare & Saturate n-Octanol & Aqueous Buffer partition 3. Combine Phases & Compound prep_phases->partition prep_sample 2. Prepare Aqueous Stock Solution prep_sample->partition equilibrate 4. Shake to Equilibrate partition->equilibrate separate 5. Allow Phases to Separate equilibrate->separate quantify 6. Quantify Concentration in Each Phase (HPLC) separate->quantify calculate 7. Calculate LogP quantify->calculate

Workflow for LogP determination by the shake-flask method.

Determination of Aqueous Solubility

The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds.

Protocol: Kinetic Aqueous Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(1-Methylpiperidin-3-yl)ethanone in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate.

  • Incubation and Precipitation: Incubate the plate for a defined period (e.g., 2 hours) to allow for precipitation of the compound if its solubility is exceeded.

  • Precipitate Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Diagram: Kinetic Solubility Workflow

Solubility_Workflow stock 1. Prepare High-Concentration Stock in DMSO dilute 2. Create Serial Dilutions in DMSO stock->dilute add_buffer 3. Add to Aqueous Buffer (e.g., PBS) dilute->add_buffer incubate 4. Incubate to Allow Precipitation add_buffer->incubate detect 5. Measure Turbidity (Nephelometry/Absorbance) incubate->detect analyze 6. Determine Solubility Concentration detect->analyze

Workflow for kinetic aqueous solubility determination.

Assessment of Chemical Stability

Chemical stability is evaluated by subjecting the compound to various stress conditions and monitoring its degradation over time.

Protocol: Accelerated Stability Study

  • Sample Preparation: Prepare solutions of 1-(1-Methylpiperidin-3-yl)ethanone in relevant media (e.g., aqueous buffers at different pH values, formulation vehicles).

  • Stress Conditions: Store the samples under accelerated conditions of temperature and humidity (e.g., 40 °C / 75% RH).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw aliquots from each sample.

  • Analysis: Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate and predict the shelf-life under normal storage conditions.

Data Interpretation and Application

The collective physicochemical data provides a holistic view of the potential developability of 1-(1-Methylpiperidin-3-yl)ethanone. The experimental melting and boiling points confirm its physical state at room temperature. The computed LogP of 1 suggests that the molecule has a good balance of lipophilicity and hydrophilicity, which is often a desirable trait for oral drug candidates.[1] However, the lack of experimental solubility and pKa data represents a critical knowledge gap that must be addressed in a drug development program. The protocols outlined above provide a clear path to generating this essential information.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 1-(1-Methylpiperidin-3-yl)ethanone, a compound of interest in pharmaceutical research. By combining available experimental data with computational predictions and outlining robust protocols for further characterization, this document serves as a valuable resource for scientists and researchers. A thorough understanding and early assessment of these fundamental properties are indispensable for making informed decisions in the complex and challenging process of drug discovery and development.

References

  • PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the unambiguous structural determination of 1-(1-Methylpiperidin-3-yl)ethanone. As researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount for establishing structure-activity relationships, ensuring patentability, and meeting regulatory standards. This guide moves beyond a simple checklist of techniques, instead offering a logical, self-validating workflow grounded in the principles of modern analytical chemistry. We will explore the "why" behind each experimental choice, demonstrating how a multi-spectroscopic approach provides layers of corroborating evidence, leading to irrefutable structural confirmation.

Initial Assessment: The Foundation of Inquiry

Before embarking on advanced spectroscopic analysis, fundamental properties must be established. The first step upon receiving a putative sample of 1-(1-Methylpiperidin-3-yl)ethanone is to determine its molecular formula.

1.1. High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique molecular formula.

  • Causality: For 1-(1-Methylpiperidin-3-yl)ethanone, the expected molecular formula is C₈H₁₅NO. An electrospray ionization (ESI) source in positive ion mode is the logical choice due to the basicity of the tertiary amine, which will readily accept a proton to form the [M+H]⁺ ion.

  • Expected Result: The calculated exact mass of the protonated molecule [C₈H₁₅NO + H]⁺ is 142.1226 Da. The HRMS experiment must yield a measured mass within a narrow tolerance (e.g., ±0.0007 Da) of this value to confirm the elemental composition.

1.2. Degree of Unsaturation (DBE)

From the confirmed molecular formula (C₈H₁₅NO), the degree of unsaturation or double bond equivalent (DBE) can be calculated. This simple calculation provides the first clue about the presence of rings or multiple bonds.

DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 8 + 1 - (15/2) + (1/2) = 2

A DBE of 2 suggests the presence of, for example, two rings, one ring and one double bond, or two double bonds. In our proposed structure, this corresponds to one ring (the piperidine) and one double bond (the carbonyl group), aligning our hypothesis with the initial data.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies.

  • Causality: The proposed structure contains two key functional groups: a ketone (C=O) and a tertiary amine (C-N). We will use Attenuated Total Reflectance (ATR) IR spectroscopy, a technique that requires minimal sample preparation.

  • Expected Absorptions:

    • Ketone (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ . The non-conjugated nature of the ketone in the proposed structure would place this peak around 1715 cm⁻¹.[1]

    • C-N Stretch: A medium intensity band for the tertiary amine C-N stretching vibration is expected between 1250 and 1020 cm⁻¹ .

    • C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to sp³ C-H stretching are also expected.[1]

  • Trustworthiness: The presence of a strong peak at ~1715 cm⁻¹ is highly indicative of a carbonyl group. Its absence would immediately refute the proposed structure. The lack of broad absorption in the 3300-3500 cm⁻¹ region confirms the absence of N-H or O-H bonds, consistent with a tertiary amine and the absence of hydroxyl groups.

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Expected Intensity
KetoneC=O Stretch~1715Strong, Sharp
Alkanesp³ C-H Stretch2850 - 2960Strong
Tertiary AmineC-N Stretch1020 - 1250Medium - Weak

Connectivity and Fragmentation: Mass Spectrometry

While HRMS gives the molecular formula, standard electron ionization (EI) mass spectrometry provides information about the molecule's stability and connectivity through fragmentation analysis. The resulting fragmentation pattern is a "fingerprint" that can be pieced together to validate the proposed structure.

  • Causality: The piperidine ring, particularly the bonds adjacent to the nitrogen atom, is prone to characteristic cleavage events. This process, known as alpha-cleavage, is a dominant fragmentation pathway for amines and provides strong evidence for the substituents on the ring and nitrogen.[2]

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak at m/z = 141 corresponding to the molecular weight of the compound should be observed.

    • Alpha-Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom. Loss of the ethyl-ketone substituent at C2 would lead to a stable iminium ion. A more likely fragmentation for our 3-substituted compound involves the loss of a hydrogen radical from C2 or C6, or ring opening pathways. A key fragment would be the loss of the acetyl group (CH₃CO•, 43 Da), leading to a fragment at m/z = 98 . Another prominent fragment would arise from cleavage of the bond between C2 and C3, losing an ethyl radical from the ring and retaining the charge on the nitrogen-containing fragment. The most stable fragment is often formed by alpha-cleavage with loss of the largest possible radical.

  • Trustworthiness: Observing a fragment at m/z 98 (M-43) strongly supports the presence of a terminal acetyl group. The overall pattern, when compared to libraries or predicted fragmentation of isomers, helps confirm the substitution pattern.

m/z Value Proposed Fragment Significance
141[C₈H₁₅NO]⁺Molecular Ion (M⁺)
126[M - CH₃]⁺Loss of a methyl radical
98[M - CH₃CO]⁺Loss of the acetyl group
84[C₅H₁₀N]⁺Fragment from ring cleavage
43[CH₃CO]⁺Acetyl cation

The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems C13_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (Direct C-H Correlation) C13_NMR->HSQC DEPT DEPT-135 (CH₃/CH vs CH₂) DEPT->HSQC Confirms assignments COSY->HSQC Assigns carbons in spin systems HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Provides anchor points Structure Final Structure Confirmation HMBC->Structure Connects fragments & confirms regiochemistry HMBC_Correlations cluster_structure Key HMBC Correlations for 1-(1-Methylpiperidin-3-yl)ethanone cluster_labels Predicted Correlations (³J or ²J) mol corr1 N-CH₃ → C2/C6 corr2 H3 → C=O corr3 Acetyl-CH₃ → C=O

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Stereochemical Considerations

The C3 carbon of 1-(1-Methylpiperidin-3-yl)ethanone is a chiral center. The synthetic route will determine if the product is a racemic mixture or a specific enantiomer. Standard NMR techniques in an achiral solvent will not differentiate between enantiomers. Chiral chromatography or the use of chiral shift reagents in NMR would be required to resolve and characterize the enantiomers if necessary.

Integrated Analysis and Conclusion

The structural elucidation of 1-(1-Methylpiperidin-3-yl)ethanone is confirmed by the convergence of all spectroscopic data. HRMS establishes the correct molecular formula. IR spectroscopy confirms the presence of a ketone and the absence of N-H/O-H functionalities. Mass spectrometry fragmentation patterns support the presence of an acetyl group and a piperidine core. Finally, a complete NMR analysis (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) provides an unambiguous map of the atomic connectivity, confirming the N-methyl and 3-acetyl substitution pattern. Each piece of data validates the others, creating a robust and trustworthy structural assignment.

Appendix: Experimental Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure mass accuracy below 5 ppm.

A.2 Infrared (IR) Spectroscopy

  • Instrumentation: Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Method: Place a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Experiments (¹H, ¹³C, DEPT-135):

    • Acquire ¹H spectra with 16 scans and a relaxation delay of 1s.

    • Acquire ¹³C spectra with 1024 scans and a relaxation delay of 2s using proton decoupling.

    • Acquire DEPT-135 spectra under similar conditions to the ¹³C experiment.

  • 2D Experiments (COSY, HSQC, HMBC):

    • COSY: Acquire using standard gradient-selected (gCOSY) parameters.

    • HSQC: Acquire using a gradient-selected, sensitivity-enhanced sequence optimized for a one-bond ¹J(CH) coupling of 145 Hz.

    • HMBC: Acquire using a gradient-selected sequence optimized for long-range couplings of 8 Hz.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • PubChem. (n.d.). 1-(4-(3-Hydroxyphenyl)-1-methyl-4-piperidinyl)ethanone. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Williamson, R. T., et al. (2013). Structural misassignments of 1,3- and 1,5-disubstituted imidazo[1,2-a]pyrimidines and their correction. Organic & Biomolecular Chemistry, 11(36), 6029–6037. [Link]

  • University of Sheffield. (n.d.). Long-range heteronuclear correlation. Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • Dotsenko, V. V., et al. (2017). Aminomethylation of Guareschi imides: synthesis of 2,4-dioxo-1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitriles. Chemistry of Heterocyclic Compounds, 53, 1136-1145. [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Acetyl-3-methylpiperidine. John Wiley & Sons, Inc. Retrieved January 22, 2026, from [Link]

  • Acquavia, M. A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

  • Science Ready. (2021). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...[Link]

  • Royal Society of Chemistry. (2011). Supporting Information: A General catalyst for Suzuki–Miyaura and Sonogashira reactions. [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand. [Link]

  • University of Potsdam. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1-[(3s)-1-Benzylpiperidin-3-Yl]ethanone. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 34(5). [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). HMBC correlations of 3c. HMBC: heteronuclear multiple-bond correlation spectroscopy.[Link]

Sources

synthesis of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(1-Methylpiperidin-3-yl)ethanone, a valuable heterocyclic ketone building block. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, practical execution, and critical parameters involved in its synthesis. The primary focus is on the robust and widely applicable Grignard reaction, detailing the mechanistic rationale, a step-by-step experimental protocol, and methods for characterization. This guide emphasizes scientific integrity, causality in experimental design, and authoritative grounding through referenced literature.

Introduction

Chemical Identity and Significance

1-(1-Methylpiperidin-3-yl)ethanone, also known as 3-acetyl-1-methylpiperidine, is a heterocyclic compound featuring a piperidine ring N-methylated and substituted at the 3-position with an acetyl group. Its structure presents a chiral center at the C3 position of the piperidine ring, making it a valuable intermediate for the synthesis of complex, stereospecific molecules.

The strategic importance of this ketone lies in its utility as a versatile synthon in medicinal chemistry and materials science. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, while the ketone functional group serves as a reactive handle for a wide array of chemical transformations, including reductive aminations, aldol condensations, and the formation of various heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound, 1-Acetyl-3-methylpiperidine (the N-acetyl isomer), is provided below for reference, as data for the target C-acetyl ketone is not widely published. These values can serve as a preliminary estimation.

PropertyValueReference
Molecular FormulaC₈H₁₅NO[1]
Molecular Weight141.21 g/mol [2]
Boiling Point239 °C (lit.)[2]
Density0.974 g/mL at 25 °C (lit.)[2]
Refractive Indexn20/D 1.476 (lit.)[2]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule involves breaking the carbon-carbon bond between the acetyl group and the piperidine ring. This approach identifies an acyl anion equivalent (or its synthetic counterpart) and an electrophilic piperidine scaffold as the key synthons. The most practical and field-proven strategy to achieve this transformation is through the nucleophilic addition of an organometallic reagent to a nitrile-substituted piperidine. This leads to a straightforward and convergent synthesis from commercially accessible precursors.

Retrosynthesis cluster_synthons Key Synthons cluster_precursors Starting Materials TM Target Molecule 1-(1-Methylpiperidin-3-yl)ethanone C_C_bond C-C Bond Disconnection (Ketone Formation) TM->C_C_bond Retrosynthesis Synthons Synthons C_C_bond->Synthons Precursors Precursors Synthons->Precursors Practical Equivalents Acyl_Anion Acetyl Anion Equivalent (CH₃CO⁻) Piperidine_Electrophile N-Methyl-3-piperidinyl Cation Equivalent Grignard Methylmagnesium Halide (CH₃MgX) Nitrile N-Methyl-3-cyanopiperidine

Caption: Retrosynthetic analysis of 1-(1-Methylpiperidin-3-yl)ethanone.

Core Synthetic Methodology: The Grignard Reaction

The addition of a Grignard reagent to a nitrile is a classic and reliable method for ketone synthesis. This pathway offers high yields and operational simplicity, making it the preferred route for both laboratory-scale and potential scale-up operations.

Mechanistic Rationale

The C-Li and C-Mg bonds in organolithium and Grignard reagents are highly polarized, rendering the carbon atom strongly nucleophilic and basic.[3][4] The synthesis proceeds via two principal stages:

  • Nucleophilic Addition: The methyl carbanion equivalent from the Grignard reagent (e.g., methylmagnesium bromide) attacks the electrophilic carbon of the nitrile group on the N-methyl-3-cyanopiperidine precursor. This forms a resonance-stabilized magnesium salt of an imine (an imido-magnesium halide).[5][6]

  • Acidic Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl or H₂SO₄). The imine intermediate is rapidly hydrolyzed to a ketone, liberating the final product, 1-(1-Methylpiperidin-3-yl)ethanone, along with ammonia and magnesium salts.

The trustworthiness of this protocol is self-validating: the reaction's success is contingent on the rigorous exclusion of protic solvents or atmospheric moisture, which would quench the highly basic Grignard reagent.[4][5]

Caption: Mechanism of ketone synthesis via Grignard addition to a nitrile.

Critical Experimental Parameters
  • Anhydrous Conditions: The paramount requirement for any Grignard reaction is the complete absence of water. All glassware must be rigorously dried (e.g., oven-dried at >120°C), and anhydrous solvents (typically diethyl ether or tetrahydrofuran, THF) must be used.[5] THF is often preferred as it can help solubilize complex Grignard intermediates.[7]

  • Magnesium Activation: The formation of the Grignard reagent requires the magnesium metal surface to be active and free of passivating magnesium oxide layers. This is typically achieved by using a fresh container of magnesium turnings and initiating the reaction with a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]

  • Temperature Control: The formation of the Grignard reagent is exothermic and should be controlled. The subsequent addition of the nitrile should be performed at a reduced temperature (e.g., 0°C) to prevent side reactions, such as the Grignard reagent reacting with the solvent (especially THF).[8]

  • Stoichiometry: A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the nitrile.

Detailed Experimental Protocol

This protocol describes a representative procedure for the .

Workflow Overview

Workflow start Start: Assemble Dry Apparatus under N₂ Atmosphere prep_grignard 1. Prepare Grignard Reagent (CH₃Br + Mg in Anhydrous Ether) start->prep_grignard add_nitrile 2. Add N-Methyl-3-cyanopiperidine Solution Dropwise at 0°C prep_grignard->add_nitrile react 3. Stir Reaction Mixture (Allow to warm to RT) add_nitrile->react quench 4. Quench with Aqueous Acid (e.g., 10% H₂SO₄) at 0°C react->quench extract 5. Workup: Separate Layers, Extract Aqueous Phase quench->extract purify 6. Purify Crude Product (Distillation or Chromatography) extract->purify end End: Characterize Final Product purify->end

Caption: Experimental workflow for the synthesis of the target ketone.

Step-by-Step Methodology

Materials:

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • N-Methyl-3-cyanopiperidine

  • Anhydrous diethyl ether or THF

  • 10% Aqueous sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • Apparatus Setup: Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus must be maintained under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in the flask.

    • Add a small volume of anhydrous ether.

    • Add a solution of methyl bromide (1.1 eq.) in anhydrous ether to the dropping funnel.

    • Add a few drops of the methyl bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and gentle reflux), add a small crystal of iodine or warm the flask gently.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Nitrile:

    • Prepare a solution of N-methyl-3-cyanopiperidine (1.0 eq.) in anhydrous ether.

    • Cool the Grignard solution to 0°C using an ice bath.

    • Add the nitrile solution dropwise from the dropping funnel to the stirred Grignard reagent. Maintain the temperature below 10°C.

    • After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Workup and Hydrolysis:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add 10% aqueous sulfuric acid dropwise to quench the reaction and hydrolyze the imine intermediate. This is an exothermic process.

    • Continue adding acid until two clear layers form and all solids have dissolved.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1-(1-Methylpiperidin-3-yl)ethanone.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the acetyl methyl group, the N-methyl group, and the protons on the piperidine ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic strong carbonyl (C=O) stretch of the ketone, typically around 1710 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (141.21 g/mol ).

Conclusion

The is most effectively achieved through the addition of a methyl Grignard reagent to an N-methyl-3-cyanopiperidine precursor. This method is robust, high-yielding, and relies on well-understood principles of organometallic chemistry. Careful attention to anhydrous conditions and temperature control are critical for success. The resulting ketone is a valuable building block, and the protocol described herein provides a reliable and scalable foundation for its production in a research or developmental setting.

References

  • Grignard Synthesis of Triphenylmethanol. I. Background. (n.d.). Department of Chemistry, University of Massachusetts.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • A. Organolithium Reagents. (n.d.). Organic Chemistry Data.
  • Organolithium reagent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Myers, A. (n.d.). Organolithium Reagents. Harvard University.
  • PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Retrieved from [Link]

  • Experiment 3: The Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • OrganoLithium Reagent. (n.d.). Scribd. Retrieved from [Link]

  • Grignard Reagent & Reactions: Organic Synthesis Guide. (n.d.). Studylib. Retrieved from [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. Retrieved from [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (2001). Google Patents.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Preparation of 3-acetylpyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • 1-acetyl-3-methylpiperidine (C8H15NO). (n.d.). PubChemLite. Retrieved from [Link]

  • 1-ACETYL-3-METHYLPIPERIDINE. (n.d.). Chemdad Co.. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1-Methylpiperidin-3-yl)ethanone is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the N-methylpiperidine scaffold in various bioactive molecules. Accurate structural elucidation and characterization of such compounds are paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the expected spectral characteristics of 1-(1-Methylpiperidin-3-yl)ethanone, employing a predictive approach based on the analysis of structurally analogous compounds.

Due to the absence of publicly available experimental spectral data for 1-(1-Methylpiperidin-3-yl)ethanone at the time of this writing, this guide synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in the well-established principles of each spectroscopic technique and supported by experimental data from analogous structures such as N-methylpiperidine, 1-acetylpiperidine, and cyclohexyl methyl ketone. This approach not only offers a robust framework for the initial identification of the target molecule but also serves as a practical reference for researchers synthesizing and characterizing this and similar compounds.

Molecular Structure

The chemical structure of 1-(1-Methylpiperidin-3-yl)ethanone is fundamental to interpreting its spectral data. The molecule consists of a piperidine ring N-methylated at position 1 and substituted with an acetyl group at position 3.

Molecular Structure of 1-(1-Methylpiperidin-3-yl)ethanone

Caption: Chemical structure of 1-(1-Methylpiperidin-3-yl)ethanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of 1-(1-Methylpiperidin-3-yl)ethanone in a deuterated solvent such as chloroform-d (CDCl₃) would exhibit distinct signals for the protons of the piperidine ring, the N-methyl group, and the acetyl group.

The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the carbonyl group, as well as the anisotropic effects of the C=O bond. Protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted downfield. The proton at C3, being adjacent to the acetyl group, will also experience a downfield shift.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~ 2.8 - 3.0m1HH-3Deshielded by the adjacent acetyl group.
~ 2.5 - 2.7m2HH-2eq, H-6eqProtons adjacent to nitrogen are deshielded.
~ 2.2 - 2.4s3HN-CH₃Typical range for an N-methyl group on a saturated heterocycle.[1][2]
~ 2.1s3HCOCH₃Characteristic singlet for a methyl ketone.
~ 1.8 - 2.0m2HH-2ax, H-6ax
~ 1.5 - 1.7m4HH-4, H-5Aliphatic protons on the piperidine ring.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(1-Methylpiperidin-3-yl)ethanone in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-(1-Methylpiperidin-3-yl)ethanone will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly dependent on the electronic environment of each carbon.

The carbonyl carbon of the acetyl group is expected to appear significantly downfield, typically above 200 ppm. The carbons directly attached to the nitrogen (C2 and C6) will be in the range of 50-60 ppm. The N-methyl carbon will have a characteristic shift around 40-45 ppm.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~ 209 - 212C=OCharacteristic for a ketone carbonyl carbon.
~ 55 - 58C-2Carbon adjacent to nitrogen.
~ 53 - 56C-6Carbon adjacent to nitrogen.
~ 48 - 52C-3Carbon bearing the acetyl group.
~ 42 - 45N-CH₃Typical range for an N-methyl group.[3]
~ 28 - 32C-5Aliphatic carbon in the piperidine ring.
~ 25 - 28COCH₃Methyl carbon of the acetyl group.
~ 23 - 26C-4Aliphatic carbon in the piperidine ring.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of ~220-240 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (as ¹³C has a low natural abundance). A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (CDCl₃ at ~77.16 ppm) can be used for chemical shift referencing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-(1-Methylpiperidin-3-yl)ethanone will be characterized by the presence of a strong carbonyl stretch and various C-H and C-N stretching and bending vibrations.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
2950 - 2800StrongC-H stretchingAliphatic C-H bonds in the piperidine ring and methyl groups.[4]
~ 1715Strong, SharpC=O stretchingCharacteristic of a ketone carbonyl group.[5]
1470 - 1430MediumCH₂ scissoringBending vibrations of the methylene groups in the piperidine ring.
1365 - 1350MediumCH₃ bendingSymmetrical bending of the acetyl methyl group.
1250 - 1180MediumC-N stretchingStretching vibration of the tertiary amine in the piperidine ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As 1-(1-Methylpiperidin-3-yl)ethanone is expected to be a liquid at room temperature, the spectrum can be obtained neat.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the neat liquid sample onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 1-(1-Methylpiperidin-3-yl)ethanone, Electron Ionization (EI) would likely be used, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

The molecular weight of 1-(1-Methylpiperidin-3-yl)ethanone (C₈H₁₅NO) is 141.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 141. Key fragmentation pathways would involve the loss of the acetyl group, the methyl group, and fragmentation of the piperidine ring.

Predicted Mass Spectral Data

m/zRelative IntensityAssignment
141Moderate[M]⁺ (Molecular Ion)
126Moderate[M - CH₃]⁺
98Strong[M - CH₃CO]⁺
84Moderate[M - C₂H₃O₂]⁺ or subsequent fragmentation
70ModeratePiperidine ring fragment
58Strong[CH₂=N(CH₃)CH₂CH₃]⁺ (alpha-cleavage)
43High[CH₃CO]⁺ (Acetyl cation)
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200.

  • Data Acquisition and Analysis: The instrument software will record the mass-to-charge ratio and relative abundance of the ions to generate the mass spectrum.

Predicted Mass Spectrometry Fragmentation Workflow

MS_Fragmentation M [C₈H₁₅NO]⁺˙ m/z = 141 F126 [C₇H₁₂NO]⁺ m/z = 126 M->F126 - •CH₃ F98 [C₆H₁₂N]⁺ m/z = 98 M->F98 - •COCH₃ F43 [C₂H₃O]⁺ m/z = 43 M->F43 - •C₆H₁₂N F58 [C₃H₈N]⁺ m/z = 58 F98->F58 - C₃H₄

Caption: Predicted major fragmentation pathways for 1-(1-Methylpiperidin-3-yl)ethanone under EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-(1-Methylpiperidin-3-yl)ethanone. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a solid foundation for researchers engaged in the synthesis and characterization of this molecule. The included experimental protocols are designed to be self-validating and adhere to standard laboratory practices, ensuring reliable data acquisition. As with any predictive analysis, experimental verification is the ultimate standard. This guide, therefore, serves as both a valuable predictive tool and a practical manual for the empirical spectral analysis of 1-(1-Methylpiperidin-3-yl)ethanone.

References

  • PubChem. N-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Acetylpiperidine. National Center for Biotechnology Information. [Link]

  • NIST. Piperidine, 1-acetyl-. NIST Chemistry WebBook. [Link]

  • NIST. Piperidine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. Ethanone, 1-cyclohexyl-. NIST Chemistry WebBook. [Link]

  • SpectraBase. Cyclohexylmethylketone. [Link]

Sources

A Comprehensive Investigational Guide to the Potential Biological Activity of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics. Its prevalence underscores its utility as a privileged structure for engaging biological targets, particularly within the central nervous system. This guide focuses on 1-(1-Methylpiperidin-3-yl)ethanone , a small molecule derivative of this critical scaffold. To date, its biological activity remains uncharacterized in public literature. The absence of data, combined with a structure suggestive of potential pharmacodynamic activity, presents a compelling case for a systematic investigation.

This document eschews a rigid template to provide a bespoke, logic-driven framework for the comprehensive evaluation of 1-(1-Methylpiperidin-3-yl)ethanone. As a Senior Application Scientist, my approach is grounded in a phased, multi-disciplinary strategy that maximizes data generation while conserving resources. We will proceed from high-throughput computational predictions and in vitro screening to more focused functional and cellular assays. Each proposed step is explained not merely as a protocol, but as a tactical choice designed to answer specific questions about the molecule's potential pharmacology. The protocols herein are detailed to be self-validating, ensuring that the data generated is robust, reproducible, and forms a sound basis for go/no-go decisions in a drug discovery context.

Part 1: Rationale and Strategic Foundation

The Piperidine Scaffold: A Privileged Element in Pharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most significant building blocks in drug design.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from potent analgesics to antipsychotics and anticancer agents.[2] The ring's sp3-hybridized carbons allow it to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial orientations. The basic nitrogen atom is typically protonated at physiological pH, enabling it to form a critical ionic bond with anionic residues (e.g., aspartate, glutamate) in receptor binding pockets. This combination of a rigid 3D scaffold and a key electrostatic interaction point makes it an ideal anchor for molecular recognition.

Structural Deconstruction and Target Hypothesis

A rigorous analysis of the molecular structure of 1-(1-Methylpiperidin-3-yl)ethanone allows for the generation of rational, testable hypotheses regarding its potential biological targets.

  • N-Methylpiperidine Core: This tertiary amine is a classic pharmacophore. The N-methyl group is a common feature in ligands for muscarinic and nicotinic acetylcholine receptors, as well as opioid receptors. Its presence suggests potential activity within the central nervous system.

  • 3-Acetyl Substituent: The ketone moiety provides a hydrogen bond acceptor. Its placement at the 3-position (meta- to the nitrogen) creates a specific spatial arrangement of these features. This geometry is distinct from the more extensively studied 4-substituted piperidines, suggesting the potential for novel selectivity profiles.

Based on these features, we can hypothesize that 1-(1-Methylpiperidin-3-yl)ethanone may interact with:

  • Cholinergic Receptors: High structural similarity to fragments of known muscarinic and nicotinic ligands.

  • Opioid Receptors: The piperidine core is central to the pharmacophore of many analgesics.[3]

  • Other CNS GPCRs: The overall structure fits the general profile of ligands for dopamine and serotonin receptors.

  • Acetylcholinesterase (AChE): The molecule bears a superficial resemblance to acetylcholine, suggesting a possibility of enzyme inhibition.

Part 2: A Phased Investigational Workflow

To systematically uncover the compound's biological activity, a multi-phased approach is proposed. This workflow is designed to move from broad, high-throughput screening to specific, mechanism-of-action studies, ensuring that resources are focused on the most promising avenues of investigation.

Investigational_Workflow cluster_0 Phase I: Target Discovery & Initial Screening cluster_1 Phase II: Functional Validation & Selectivity cluster_2 Phase III: Cellular Activity & Early DMPK P1_InSilico In Silico Target Prediction (Docking & Pharmacophore Analysis) P1_Binding Broad Receptor Binding Screen (e.g., SafetyScreen Panel) P1_InSilico->P1_Binding Guides panel selection P1_Enzyme Focused Enzyme Assay (AChE Inhibition) P1_InSilico->P1_Enzyme Hypothesis-driven P2_Dose Confirmatory Binding Assays (Dose-Response, Ki Determination) P1_Binding->P2_Dose Identified 'Hits' P1_Enzyme->P2_Dose Confirmed 'Hits' P2_Func_Gq Functional Assay: Gq (Calcium Mobilization) P2_Dose->P2_Func_Gq For validated binders P2_Func_GsGi Functional Assay: Gs/Gi (cAMP Accumulation) P2_Dose->P2_Func_GsGi For validated binders P2_Selectivity Selectivity Profiling (Across Receptor Subtypes) P2_Func_Gq->P2_Selectivity Determine potency (EC50/IC50) P2_Func_GsGi->P2_Selectivity Determine potency (EC50/IC50) P3_Cyto Cellular Cytotoxicity Assay (e.g., MTT Assay) P2_Selectivity->P3_Cyto For potent/selective hits P3_ADME In Vitro Metabolic Stability (Human Liver Microsomes) P3_Cyto->P3_ADME Assess therapeutic window P3_Report Comprehensive Profile Report P3_ADME->P3_Report

Caption: Phased workflow for characterizing 1-(1-Methylpiperidin-3-yl)ethanone.
Phase I: In Silico & Initial In Vitro Screening

The primary objective of this phase is to cast a wide net to identify potential biological targets efficiently.

  • In Silico Target Prediction: Before committing the physical compound, computational methods can provide valuable direction.[3][4][5] We will use ligand-based approaches (searching for structurally similar compounds with known activity) and structure-based approaches like molecular docking against a panel of CNS receptors (e.g., mAChRs, nAChRs, opioid, dopamine receptors).[6][7] This prioritizes the in vitro assays and helps interpret the results.

  • Broad Receptor Binding Screen: The compound will be submitted to a commercial binding panel (e.g., Eurofins SafetyScreen44 or similar). This industry-standard approach provides Ki values or percent inhibition data against ~50 common CNS targets, offering a rapid and cost-effective overview of potential interactions.

  • Focused Acetylcholinesterase (AChE) Assay: Based on our structural hypothesis, a direct enzymatic assay for AChE inhibition will be performed.[8][9] This provides a clear answer to a specific, structure-driven question.

Phase II: Functional Validation & Selectivity

Any "hits" identified in Phase I (defined as >50% inhibition at a 10 µM concentration in binding screens) must be validated to confirm the interaction and determine the compound's functional effect.

  • Dose-Response Binding Assays: For each validated hit, a full dose-response curve will be generated to determine the binding affinity (Ki) with high accuracy.[1][10]

  • Functional Assays: The mode of action will be determined using second-messenger assays.

    • For Gq-coupled receptors (e.g., M1, M3 mAChRs), a calcium mobilization assay will measure changes in intracellular Ca2+ concentration.[11][12]

    • For Gs or Gi-coupled receptors (e.g., M2, M4 mAChRs, opioid receptors), a cAMP accumulation assay will be used to measure the inhibition or stimulation of adenylyl cyclase.[2][13]

  • Selectivity Profiling: The compound will be tested against all available subtypes of the primary target receptor family to determine its selectivity. High selectivity is a desirable trait for a potential therapeutic, as it can reduce off-target side effects.

Phase III: Cellular Activity & Early ADME-Tox

This phase assesses the compound's effects in a more complex biological system and provides an early look at its drug-like properties.

  • Cellular Cytotoxicity: An MTT assay will be performed on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to determine the concentration at which the compound becomes toxic.[14] This establishes an initial therapeutic window by comparing the cytotoxic concentration (CC50) to the functional potency (EC50/IC50).

  • In Vitro Metabolic Stability: A liver microsome stability assay will be used to measure the rate at which the compound is metabolized by Phase I enzymes (primarily Cytochrome P450s).[15][16] This provides an early prediction of hepatic clearance and in vivo half-life, which are critical pharmacokinetic parameters.

Part 3: Data Presentation & Key Experimental Protocols

Data Summary Tables

The following tables are examples of how quantitative data from the proposed experiments will be structured for clear analysis and comparison.

Table 1: Example Receptor Binding Affinity Profile (Phase I/II)

Target Radioligand Ki (nM)
Muscarinic M1 [3H]-Pirenzepine 150 ± 25
Muscarinic M2 [3H]-AF-DX 384 >10,000
Muscarinic M3 [3H]-4-DAMP 850 ± 90
Muscarinic M4 [3H]-Pirenzepine >10,000
Muscarinic M5 [3H]-4-DAMP 450 ± 60
Opioid µ [3H]-DAMGO >10,000
Opioid δ [3H]-DPDPE >10,000

| Opioid κ | [3H]-U69,593 | >10,000 |

Table 2: Example Functional Activity & Early ADME-Tox Profile (Phase II/III)

Assay Cell Line / System Result
M1 Calcium Mobilization CHO-hM1 EC50 = 250 ± 40 nM (Agonist)
M5 Calcium Mobilization HEK-hM5 EC50 = 700 ± 110 nM (Agonist)
AChE Inhibition Purified Enzyme IC50 > 50,000 nM
Cytotoxicity SH-SY5Y CC50 = 25,000 nM

| Metabolic Stability | Human Liver Microsomes | t1/2 = 45 min |

Detailed Experimental Protocols

This protocol describes a standard method to determine the binding affinity (Ki) of the test compound for a specific receptor.[1][10][17]

  • Membrane Preparation: Membranes from cells stably expressing the target receptor are thawed on ice and homogenized in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined via a BCA assay.

  • Assay Plate Setup: In a 96-well plate, add in order:

    • 50 µL of binding buffer.

    • 50 µL of test compound at various concentrations (typically 10-point, 1:3 serial dilutions).

    • 50 µL of a known radioligand (e.g., [3H]-Pirenzepine for M1) at a concentration near its Kd.

    • 50 µL of diluted cell membranes (e.g., 20-50 µg protein/well).

    • Controls: Total binding (no test compound) and non-specific binding (excess known antagonist, e.g., 10 µM Atropine).

  • Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding). Wells are washed 3-4 times with ice-cold wash buffer.

  • Quantification: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity trapped on the filters is counted using a microplate scintillation counter.

  • Data Analysis: Raw counts are converted to percent inhibition relative to controls. The IC50 is determined by fitting the data to a non-linear regression curve. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of the test compound to act as an agonist or antagonist at a Gq-coupled receptor by detecting changes in intracellular calcium.[11][18][19]

  • Cell Plating: Adherent cells stably expressing the target receptor (e.g., CHO-hM1) are seeded into black-walled, clear-bottom 96- or 384-well plates and grown overnight to form a confluent monolayer.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in assay buffer (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

  • Compound Preparation: The test compound is serially diluted in assay buffer in a separate source plate.

  • Measurement: The assay plate is placed into a fluorescence imaging plate reader (FLIPR or FlexStation). A baseline fluorescence reading is taken for 10-20 seconds.

  • Compound Addition & Reading: The instrument automatically adds the test compound from the source plate to the cell plate. Fluorescence is read continuously for an additional 2-3 minutes to capture the transient calcium flux.

    • For antagonist mode: Pre-incubate cells with the test compound for 15-30 minutes before adding a known agonist at its EC80 concentration.

  • Data Analysis: The response is quantified as the maximum fluorescence intensity minus the baseline. Data are plotted against compound concentration, and a four-parameter logistic equation is used to determine the EC50 (for agonists) or IC50 (for antagonists).

This protocol provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.[15][20][21]

  • Reagent Preparation: Pooled human liver microsomes (HLM) are thawed and diluted to the working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). The test compound is prepared at 2x the final concentration (e.g., 2 µM). A solution of the NADPH cofactor is prepared.

  • Incubation Setup: In a 96-well plate, the test compound and HLM solution are pre-warmed at 37°C for 5-10 minutes.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH solution.

  • Time Points: Aliquots of the reaction are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Each aliquot is immediately added to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: The plate is centrifuged to pellet the precipitated protein. The supernatant is transferred to a new plate for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as t1/2 = 0.693 / k.

Part 4: Visualizing Mechanisms of Action

Understanding the downstream consequences of receptor modulation is key. If 1-(1-Methylpiperidin-3-yl)ethanone is found to be an agonist at a Gq-coupled receptor like M1, it would initiate the following signaling cascade, which is the basis of the calcium mobilization assay.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Test Compound) Receptor Gq-Coupled Receptor (e.g., M1 mAChR) Agonist->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Cytosol Cytosolic Ca²⁺ (Fluorescence Signal) Ca_Store->Ca_Cytosol Release Ca_Cytosol->CellularResponse Mediates

Caption: Simplified Gq protein signaling cascade leading to calcium release.

Part 5: Conclusion and Forward Look

This technical guide outlines a comprehensive and scientifically rigorous strategy for the initial characterization of 1-(1-Methylpiperidin-3-yl)ethanone. By progressing logically from broad, in silico, and high-throughput screening methods to more focused functional and cellular assays, this plan ensures an efficient allocation of resources while building a robust data package. The causality behind each experimental choice is grounded in established principles of drug discovery, aiming to not only identify a primary biological target but also to understand the compound's mode of action, selectivity, and preliminary drug-like properties.

Should this initial characterization reveal a potent and selective activity profile with a suitable therapeutic window, the subsequent steps would involve lead optimization through medicinal chemistry, more extensive ADME-Tox profiling, and ultimately, evaluation in in vivo models of disease relevant to the identified mechanism of action. This foundational work is the critical first step in determining if 1-(1-Methylpiperidin-3-yl)ethanone holds promise as a novel chemical probe or a starting point for a therapeutic development program.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • O'Donnell, J. M., & Zhang, H. T. (2004). Antidepressant effects of inhibitors of cAMP-specific phosphodiesterase (PDE4) in rats and mice. CNS drugs, 18(1), 11–26. [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Latin American Journal of Pharmacy, 41(3), 567-79. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Gfeller, D., Michielin, O., & Zoete, V. (2013). Shaping the interaction landscape of bioactive molecules. Bioinformatics, 29(23), 3073–3079. [Link]

  • Bio-protocol. (2018). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol, 8(16), e2986. [Link]

  • NIH National Center for Advancing Translational Sciences. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Assay Guidance Manual. [Link]

  • Nature Methods. (2016). Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from Alfa Cytology website. [Link]

  • Bio-protocol. (2019). Acetylcholinesterase Inhibition Assay. Bio-protocol, 9(24), e3463. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from Creative Biolabs website. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. [Link]

  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]

  • Hidayat, M., & Fathurahman, M. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

  • MDPI. (2019). In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. International Journal of Molecular Sciences, 20(21), 5326. [Link]

  • NIH National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell website. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit User Guide. Retrieved from Molecular Devices website. [Link]

  • Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

  • Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology, 746, 135–164. [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from Cyprotex website. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • YouTube. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from BioIVT website. [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved from KBbox Methods website. [Link]

  • NIH National Center for Advancing Translational Sciences. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart website. [Link]

  • Slideshare. (2016). Pharmacophore modeling. [Link]

  • Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Springer Nature Experiments. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from Attogene website. [Link]

  • YouTube. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit User Guide. Retrieved from Molecular Devices website. [Link]

  • ResearchGate. (2025). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from Bonvin Lab website. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]

  • NIH National Center for Advancing Translational Sciences. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. [Link]

Sources

1-(1-Methylpiperidin-3-yl)ethanone: A Versatile Ketone Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Methylpiperidin-3-yl)ethanone is a heterocyclic ketone whose structural arrangement—a synthetically versatile ketone group appended to a chiral, N-alkylated piperidine ring—positions it as a valuable intermediate in medicinal chemistry and drug development. The presence of a nucleophilic carbonyl carbon, an adjacent stereocenter, and a basic tertiary amine within a single, conformationally-defined scaffold allows for a multitude of selective chemical transformations. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and core reactivity of this intermediate. We will explore its utility in constructing more complex molecular architectures, grounded in the fundamental principles of organic chemistry, and provide validated protocols for key transformations that underscore its potential in pharmaceutical synthesis.

Physicochemical & Structural Profile

The strategic importance of 1-(1-Methylpiperidin-3-yl)ethanone stems from its distinct functional domains. The N-methylated piperidine ring confers basicity and influences the solubility and pharmacokinetic profile of its derivatives. The ketone at the 3-position serves as a primary reaction center for carbon-carbon bond formation and functional group interconversion.

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and comparison with its isomers.

Table 1: Physicochemical Properties of 1-(1-Methylpiperidin-3-yl)ethanone

Property Value / Identifier Source / Method
IUPAC Name 1-(1-Methylpiperidin-3-yl)ethanone IUPAC Nomenclature
Molecular Formula C₈H₁₅NO -
Molecular Weight 141.21 g/mol Computed[1]
Exact Mass 141.115364102 Da Computed[1]
CAS Number 67391-76-8 (representative) Varies; structure is key
SMILES CC(=O)C1CN(C)CCC1 -
InChI Key HYXUSRXPYQJLPY-UHFFFAOYSA-N -
Topological Polar Surface Area 20.3 Ų Computed[1]
Predicted XLogP3 0.8 - 1.2 Prediction based on analogs
Predicted Boiling Point ~190-210 °C at 760 mmHg Estimation

| Key Features | Tertiary amine, Ketone, Chiral center | Structural Analysis |

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of 3-acylpiperidines like 1-(1-Methylpiperidin-3-yl)ethanone is a well-established field, typically approached through the formation of the C-C bond at the C3 position. A robust and industrially scalable strategy involves the use of organometallic reagents with a suitable piperidine-3-carbonitrile precursor.

Recommended Synthetic Route: Grignard Addition to Nitrile

The addition of a methyl Grignard reagent to N-methyl-3-piperidinecarbonitrile provides a direct and efficient pathway to the desired ketone after hydrolytic workup. This method is advantageous due to the high reactivity of the Grignard reagent and the relative stability of the nitrile precursor.

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the carbanionic methyl group from the Grignard reagent (CH₃MgBr) onto the electrophilic carbon of the nitrile. This forms an intermediate imine-magnesium salt. Crucially, this intermediate is stable and does not react further with another equivalent of the Grignard reagent. The subsequent addition of aqueous acid serves two purposes: it hydrolyzes the imine to the ketone and protonates the tertiary amine, facilitating its separation.

G cluster_0 Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone start N-Methyl-3- piperidinecarbonitrile grignard + CH₃MgBr (Grignard Reagent) in dry Ether intermediate Imine-Magnesium Salt (Intermediate) grignard->intermediate Nucleophilic Attack hydrolysis + H₃O⁺ (Aqueous Acid Workup) product 1-(1-Methylpiperidin-3-yl)ethanone hydrolysis->product Hydrolysis

Caption: Synthetic workflow via Grignard addition to a nitrile precursor.

Core Reactivity & Application as a Pharmaceutical Intermediate

The true value of 1-(1-Methylpiperidin-3-yl)ethanone lies in the diverse, yet selective, reactions its ketone functionality can undergo. These transformations are foundational in building the molecular complexity required for modern active pharmaceutical ingredients (APIs).[2]

Nucleophilic Addition to the Carbonyl Group

The ketone is a powerful electrophilic handle for forming new carbon-carbon bonds, most commonly via organometallic reagents. This reaction pathway is fundamental for introducing new side chains and building tertiary alcohol pharmacophores.

Case Study: Grignard Reaction for Tertiary Alcohol Synthesis A Grignard reaction transforms the planar ketone into a chiral tertiary alcohol, a common motif in drug molecules.[3] The choice of the Grignard reagent (R-MgX) dictates the nature of the added alkyl or aryl group.

Experimental Causality:

  • Anhydrous Conditions: Grignard reagents are exceptionally strong bases and will be quenched instantly by protic sources like water or alcohols.[3] Therefore, all glassware must be flame-dried, and solvents must be anhydrous.

  • Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents are critical as they are aprotic and solvate the magnesium center of the Grignard reagent through their lone pairs, stabilizing the reagent and keeping it in solution.

  • Acidic Workup: The initial product is a magnesium alkoxide. The addition of a mild acid (e.g., aqueous NH₄Cl or dilute HCl) is required to protonate the alkoxide to yield the final tertiary alcohol.[4]

G cluster_reactions Key Transformations at the Ketone Moiety cluster_products Resulting Scaffolds start 1-(1-Methylpiperidin-3-yl)ethanone reduction Reduction (e.g., NaBH₄) start->reduction grignard Grignard Reaction (e.g., PhMgBr) start->grignard reductive_amination Reductive Amination (e.g., R-NH₂, NaBH₃CN) start->reductive_amination sec_alcohol Secondary Alcohol (Chiral Center) reduction->sec_alcohol tert_alcohol Tertiary Alcohol (New C-C Bond) grignard->tert_alcohol amine_product Secondary/Tertiary Amine (New C-N Bond) reductive_amination->amine_product

Caption: Synthetic utility of 1-(1-Methylpiperidin-3-yl)ethanone.

Reduction to a Secondary Alcohol

The reduction of the ketone to a secondary alcohol is another pivotal transformation. This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization (e.g., etherification, esterification) or as a hydrogen bond donor in receptor binding.

Reagent Selection & Causality:

  • Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation due to its selectivity.[5] It is a mild reducing agent that readily reduces ketones and aldehydes but does not react with less reactive carbonyls like esters or amides. Its tolerance for protic solvents like methanol or ethanol makes it far more user-friendly for industrial applications than harsher reagents like lithium aluminum hydride (LiAlH₄).[6]

  • Mechanism: The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.

Field-Proven Experimental Protocol: Reduction of Ketone using NaBH₄

This protocol provides a detailed, self-validating methodology for the selective reduction of the ketone in 1-(1-Methylpiperidin-3-yl)ethanone to the corresponding secondary alcohol, 1-(1-methylpiperidin-3-yl)ethanol.

Objective: To achieve >95% conversion of the ketone to the secondary alcohol with high purity upon workup.

Methodology:

  • Reactor Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1-Methylpiperidin-3-yl)ethanone (10.0 g, 70.8 mmol).

    • Rationale: A dry flask prevents any unwanted side reactions, although NaBH₄ is tolerant to small amounts of water.

  • Dissolution:

    • Add methanol (100 mL) to the flask and stir until the ketone is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

    • Rationale: Methanol is an excellent solvent for both the substrate and the reagent. Cooling the reaction is a critical control measure to moderate the exothermic reaction, preventing potential side reactions and ensuring selectivity.

  • Reagent Addition:

    • Slowly add sodium borohydride (NaBH₄) (1.6 g, 42.3 mmol, 0.6 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone.[5] Using a slight sub-stoichiometric amount (in terms of hydride equivalents) ensures complete consumption of the reducing agent, simplifying the workup. Slow, portion-wise addition is a key safety and control parameter.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system.

    • Rationale: The reaction is typically rapid. TLC allows for visual confirmation that the starting material (ketone) has been consumed and converted to the more polar product (alcohol), which will have a lower Rf value.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C and slowly add acetone (10 mL) to quench any excess NaBH₄.

    • Rationale: Acetone contains a reactive carbonyl that is rapidly reduced by any remaining NaBH₄, safely neutralizing the reagent.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water (50 mL) and ethyl acetate (100 mL) to the residue. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Rationale: This liquid-liquid extraction isolates the organic product from the inorganic boron salts, which are water-soluble.

  • Purification and Characterization:

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Rationale: The brine wash removes residual water, and Na₂SO₄ is a neutral drying agent that removes all traces of moisture before solvent removal.

    • The resulting 1-(1-methylpiperidin-3-yl)ethanol can be purified further by flash chromatography if necessary and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

1-(1-Methylpiperidin-3-yl)ethanone and its related isomers are classified as irritants. Standard laboratory safety protocols should be strictly followed.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

As a synthetic intermediate, 1-(1-Methylpiperidin-3-yl)ethanone offers a robust and versatile platform for pharmaceutical research and development. Its well-defined points of reactivity—the ketone and the tertiary amine—allow for predictable and high-yielding transformations. By understanding the fundamental causality behind the protocols for its modification, such as nucleophilic additions and reductions, researchers can effectively leverage this building block to construct novel and complex molecular entities with significant therapeutic potential.

References

  • Title: Ethanone, 1-(3-methyl-1-piperidinyl)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Grignard Reaction Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

  • Title: 1-(1-Methyl-3-piperidin-2-ylpyrazol-5-yl)ethanone Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Grignard Reaction Source: University of Missouri–St. Louis, Department of Chemistry URL: [Link]

  • Source: Google Patents (US20040242879A1)
  • Title: Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer Source: Journal of Zhejiang University-SCIENCE A URL: [Link]

  • Title: 3-z- 1-(4-(n-((4-methyl-piperazin-1-yl)-methylcarbonyl)-n-me thyl-amino)-anilino)
  • Title: 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)
  • Title: An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)
  • Title: Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)
  • Title: A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: Grignard Reaction (#3) Source: YouTube URL: [Link]

  • Title: Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone Source: PrepChem.com URL: [Link]

  • Title: 1-(6-methylpyridine-3-yl)-2-[4-(methylsulphonyl)
  • Title: Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Title: Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one Source: Macalester College, Department of Chemistry URL: [Link]

  • Title: reduction of aldehydes and ketones Source: Chemguide URL: [Link]

  • Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Source: DSpace@MIT URL: [Link]

  • Title: 1-[(3s)-1-Benzylpiperidin-3-Yl]ethanone Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Grignard Reagent Source: Scribd URL: [Link]

Sources

An In-depth Technical Guide on the Solubility of 1-(1-Methylpiperidin-3-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(1-Methylpiperidin-3-yl)ethanone, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data, this document synthesizes information on the compound's physicochemical properties and the known solubility of structurally analogous molecules to present a robust predictive solubility profile. Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for their specific applications. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for understanding and manipulating the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For active pharmaceutical ingredients (APIs), solubility in various media dictates critical parameters such as bioavailability, formulation feasibility, and the efficiency of purification processes.[1] 1-(1-Methylpiperidin-3-yl)ethanone, with its combination of a tertiary amine within a piperidine ring and a ketone functional group, presents a unique solubility profile that warrants careful consideration. Understanding its behavior in a range of organic solvents is paramount for medicinal chemists and process development scientists aiming to optimize reaction conditions, design effective purification strategies, and formulate stable and efficacious drug products.[2]

This guide will first deconstruct the molecular features of 1-(1-Methylpiperidin-3-yl)ethanone to predict its solubility in various classes of organic solvents. This theoretical framework is followed by a detailed, step-by-step experimental guide to empower researchers to determine its precise solubility, thereby bridging the gap between prediction and empirical data.

Physicochemical Properties of 1-(1-Methylpiperidin-3-yl)ethanone

A thorough understanding of a molecule's inherent properties is the foundation for predicting its solubility. The key physicochemical parameters for 1-(1-Methylpiperidin-3-yl)ethanone are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₅NO[3]
Molecular Weight 141.21 g/mol [3]
XLogP3-AA (Predicted) 1[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1 (Ketone Oxygen)[3]
Topological Polar Surface Area 20.3 Ų[3]

The structure of 1-(1-Methylpiperidin-3-yl)ethanone incorporates a polar ketone group and a tertiary amine within a largely aliphatic piperidine ring. The ketone's oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine nitrogen is also a potential hydrogen bond acceptor.[4] The molecule lacks a hydrogen bond donor.[3] Its predicted octanol-water partition coefficient (XLogP3-AA) of 1 suggests a relatively balanced lipophilic and hydrophilic character.[3] These features are central to its interactions with various organic solvents.

Predictive Solubility Profile of 1-(1-Methylpiperidin-3-yl)ethanone

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the structure of 1-(1-Methylpiperidin-3-yl)ethanone and solubility data from analogous compounds, we can construct a predictive solubility profile.

Solubility in Polar Protic Solvents (e.g., Alcohols)

Polar protic solvents, such as methanol, ethanol, and isopropanol, possess a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors. Given that 1-(1-Methylpiperidin-3-yl)ethanone has hydrogen bond accepting capabilities through its ketone oxygen, it is expected to exhibit high solubility in these solvents. This is supported by the high solubility of structurally related compounds like N-methylpiperidine and 3-methylpiperidine in alcohols.[2][6]

Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF)

Polar aprotic solvents have a dipole moment but lack an acidic proton. They can act as hydrogen bond acceptors. Solvents like acetone, which contains a ketone group, are structurally similar to a part of the target molecule. Therefore, 1-(1-Methylpiperidin-3-yl)ethanone is predicted to have good to high solubility in polar aprotic solvents due to favorable dipole-dipole interactions. The solubility of acetophenone in acetone and other similar solvents supports this prediction.[7]

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene)

Nonpolar solvents primarily interact through weak van der Waals forces. The presence of the polar ketone and tertiary amine functional groups in 1-(1-Methylpiperidin-3-yl)ethanone will likely limit its solubility in nonpolar solvents. While the piperidine ring provides some nonpolar character, the polar functionalities will dominate. Therefore, the compound is expected to have low to moderate solubility in nonpolar solvents like hexane and toluene. Analogous compounds such as N-acetylpiperidine show limited solubility in hexane.[8]

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighHydrogen bonding interactions between the solvent's hydroxyl group (donor) and the compound's ketone oxygen (acceptor).
Polar Aprotic Acetone, Acetonitrile, DMSO, THFGood to HighFavorable dipole-dipole interactions.
Halogenated Dichloromethane, ChloroformHighGood dipole-dipole interactions and the ability of chloroform to act as a weak hydrogen bond donor.
Aromatic Toluene, BenzeneModerateA balance between the nonpolar character of the piperidine ring and the polar functional groups.
Nonpolar Aliphatic Hexane, HeptaneLowMismatch in polarity; weak intermolecular forces.

Experimental Determination of Solubility: A Practical Guide

While predictive analysis provides a valuable starting point, precise quantitative data must be obtained through experimental measurement. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[9] For high-throughput screening in early drug discovery, kinetic solubility assays are often employed.[5][10]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[9]

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 1-(1-Methylpiperidin-3-yl)ethanone to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.[11]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours.[12] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[11]

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Prepare a calibration curve using standard solutions of 1-(1-Methylpiperidin-3-yl)ethanone of known concentrations to quantify the amount of dissolved compound in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

  • Excess Solid: The continuous presence of undissolved solid ensures that the solution remains saturated throughout the experiment, a fundamental requirement for measuring equilibrium solubility.[12]

  • Equilibrium Confirmation: Sampling at multiple time points validates that the measured concentration represents a true equilibrium state and not a transient one.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Filtration: The filtration step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound, typically dissolved in a stock solution of dimethyl sulfoxide (DMSO), precipitates when added to an aqueous or buffered solution.[5][10] This provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(1-Methylpiperidin-3-yl)ethanone in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

    • Prepare a serial dilution of the compound across the plate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period, typically 1 to 2 hours.[10]

  • Precipitation Detection:

    • Nephelometry: Measure the light scattering caused by any precipitate formed using a nephelometer.[5]

    • UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-Vis plate reader at the compound's λmax. The concentration is determined from a calibration curve.[10]

The kinetic solubility assay is a high-throughput method that mimics the conditions often encountered in in vitro biological assays where compounds are introduced from a DMSO stock.[13] The results are valuable for identifying potential liabilities early in the drug discovery process.

Visualizations

Logical Relationship of Solubility Prediction

G cluster_0 Molecular Properties of 1-(1-Methylpiperidin-3-yl)ethanone cluster_1 Solvent Properties cluster_2 Predicted Solubility A Ketone Group (H-bond acceptor) H High Solubility A->H Strong H-bonding I Good to High Solubility A->I Favorable dipole-dipole interactions B Tertiary Amine (H-bond acceptor) B->H Strong H-bonding B->I Favorable dipole-dipole interactions C Aliphatic Piperidine Ring (Nonpolar character) C->I Favorable dipole-dipole interactions J Low to Moderate Solubility C->J Polarity mismatch D Predicted LogP ~1 D->J Polarity mismatch E Polar Protic (e.g., Ethanol) H-bond donor/acceptor E->H F Polar Aprotic (e.g., Acetone) Dipole-dipole F->I G Nonpolar (e.g., Hexane) Van der Waals forces G->J

Caption: Predictive solubility based on molecular and solvent properties.

Experimental Workflow for Thermodynamic Solubility Determination

G A Step 1: Preparation Add excess compound to solvent B Step 2: Equilibration Agitate at constant temperature (24-72h) A->B Ensure saturation C Step 3: Phase Separation Settle and filter supernatant B->C Reach equilibrium D Step 4: Quantification Dilute and analyze via HPLC/GC C->D Isolate saturated solution E Step 5: Calculation Determine solubility (e.g., mg/mL) D->E Quantify dissolved compound

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the solubility of 1-(1-Methylpiperidin-3-yl)ethanone in organic solvents. By analyzing its molecular structure and the properties of analogous compounds, a predictive solubility profile has been established, suggesting high solubility in polar solvents and lower solubility in nonpolar media. To complement these predictions, robust, step-by-step protocols for both thermodynamic and kinetic solubility determination have been presented. The methodologies outlined herein are designed to be self-validating, ensuring the generation of accurate and reliable data. By equipping researchers with both predictive insights and practical experimental guidance, this document aims to facilitate the efficient and effective use of 1-(1-Methylpiperidin-3-yl)ethanone in pharmaceutical research and development.

References

  • Consolidated Chemical. (n.d.). Acetophenone - High-Quality Solvent & Intermediate. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 649-655.
  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
  • Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, January 13). Acetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78436, 1-(1-Methylpiperidin-3-yl)ethanone. Retrieved January 22, 2026, from [Link].

  • LibreTexts Chemistry. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

  • What is 3-Methylpiperidine - Properties & Specifications. (n.d.). Retrieved from [Link]

  • Stenutz, R. (n.d.). N-methylpiperidine. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Fallah, N., & Ghasemi, J. B. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17758.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Reddit. (2013, April 16). Can you rank these functional groups from most soluble in water to least soluble?. r/chemhelp. Retrieved from [Link]

  • Signature Lab Series ANAL 0727. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12291, N-Methylpiperidine. Retrieved January 22, 2026, from [Link].

  • YouTube. (2021, April 6). 4a: Identifying functional groups, predicting solubility, and counting carbon. Retrieved from [Link]

  • OUCI. (n.d.). Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent …. Retrieved from [Link]

  • Smith, R. L., Jr., et al. (2018). Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing. Industrial & Engineering Chemistry Research, 57(21), 7263-7272.
  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, May 31). (PDF) Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing. Retrieved from [Link]

Sources

Commercial Availability and Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methylpiperidin-3-yl)ethanone, also known by synonyms such as 1-Acetyl-3-methylpiperidine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The piperidine scaffold is a privileged structure in pharmaceuticals, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[3] The N-acetyl and 3-methyl substitutions on the piperidine ring of this particular molecule create a specific stereochemical and electronic profile that can be exploited for the fine-tuning of drug candidates' affinity, selectivity, and pharmacokinetic properties.[4][5] This technical guide provides an in-depth overview of the commercial availability of 1-(1-Methylpiperidin-3-yl)ethanone and a detailed, field-proven protocol for its synthesis.

Compound Identification:

PropertyValue
IUPAC Name 1-(3-Methylpiperidin-1-yl)ethanone[2]
Synonyms 1-Acetyl-3-methylpiperidine, 1-(3-Methyl-1-piperidinyl)-ethanone, 1-Acetyl-3-pipecoline[1]
CAS Number 4593-16-2[1]
Molecular Formula C8H15NO[2]
Molecular Weight 141.21 g/mol
Structure

Commercial Availability

1-(1-Methylpiperidin-3-yl)ethanone is readily available from several commercial suppliers, typically for research and development purposes. The compound is offered in various purities and quantities, and it is crucial to select a supplier that meets the specific requirements of your research. Below is a summary of representative commercial sources.

SupplierProduct NamePurityAvailable Quantities
Sigma-Aldrich 1-Acetyl-3-methylpiperidine99%1g, 5g, 25g
BLDpharm 1-(3-Methylpiperidin-1-yl)ethanone≥95%[6]1g, 5g, 25g, 100g
Fluorochem 1-Acetyl-3-methylpiperidineNot specified[7]1g, 5g
CookeChem 1-ACETYL-3-METHYLPIPERIDINE95%, 99%Custom
Chemdad 1-ACETYL-3-METHYLPIPERIDINENot specified[1]Inquire

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocol: Acetylation of 3-Methylpiperidine

The most direct and industrially scalable synthesis of 1-(1-Methylpiperidin-3-yl)ethanone is the N-acetylation of 3-methylpiperidine. This reaction involves the nucleophilic attack of the secondary amine of 3-methylpiperidine on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. A base is often used to neutralize the acetic acid byproduct.

Rationale for Experimental Choices
  • Starting Material: 3-Methylpiperidine is a commercially available and relatively inexpensive starting material.

  • Acetylating Agent: Acetic anhydride is a highly effective and readily available acetylating agent that offers good yields.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves both the starting material and the acetylating agent.

  • Base: Triethylamine (TEA) is a common organic base used to scavenge the acetic acid formed during the reaction, driving the equilibrium towards the product.

  • Work-up: An aqueous work-up with sodium bicarbonate is used to remove any remaining acetic acid and the triethylammonium salt. A subsequent brine wash helps to remove water from the organic layer before drying.

  • Purification: Distillation under reduced pressure is an effective method for purifying the final product, which is a liquid at room temperature.[1]

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylpiperidine (1.0 eq) and dichloromethane (DCM, 5 mL/mmol of 3-methylpiperidine).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the stirred solution.

  • Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain 1-(1-Methylpiperidin-3-yl)ethanone as a clear liquid.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product 3-Methylpiperidine 3-Methylpiperidine Reaction N-Acetylation @ 0°C to RT 3-Methylpiperidine->Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction Triethylamine Triethylamine Triethylamine->Reaction DCM DCM DCM->Reaction Quenching Aqueous NaHCO3 Quench Reaction->Quenching Reaction Completion Extraction DCM Extraction Quenching->Extraction Purification Vacuum Distillation Extraction->Purification Crude Product Final_Product 1-(1-Methylpiperidin-3-yl)ethanone Purification->Final_Product Pure Product

Caption: Workflow for the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone.

Safety and Handling

1-(1-Methylpiperidin-3-yl)ethanone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

1-(1-Methylpiperidin-3-yl)ethanone is a commercially accessible and synthetically straightforward building block with significant potential in drug discovery. Its prevalence in medicinal chemistry highlights the importance of the piperidine motif in creating novel therapeutics.[8][4] The synthetic protocol detailed in this guide offers a reliable and scalable method for its preparation, enabling further exploration of its utility in the development of new pharmaceutical agents.

References

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). BOC Sciences. Retrieved from https://www.bocsci.
  • N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved from https://www.cdn-inc.
  • Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. (2025, August 5). ResearchGate. Retrieved from https://www.researchgate.
  • 1-Acetyl-3-methylpiperidine 99%. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/735234
  • 1-ACETYL-3-METHYLPIPERIDINE. (n.d.). Chongqing Chemdad Co. Retrieved from https://www.chemdad.com/1-acetyl-3-methylpiperidine-cas-4593-16-2
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8835794/
  • 1-(3-Methylpiperidin-1-yl)ethanone. (n.d.). BLDpharm. Retrieved from https://www.bldpharm.com/products/4593-16-2.html
  • Ethanone, 1-(3-methyl-1-piperidinyl)-. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/107304
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38848805/
  • 1-Acetyl-3-methylpiperidine-3-carboxylic acid. (n.d.). Smolecule. Retrieved from https://www.smolecule.com/1-acetyl-3-methylpiperidine-3-carboxylic-acid-cas-s14040726.html
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved from https://encyclopedia.pub/entry/33420
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved from https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0042-1751381
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IndiaBig. Retrieved from https://www.indiabig.com/patent/261908-a-process-for-preparation-of-1-6-methylpyridin-3-yl-2-4-methylsulfonyl-phenyl-ethanone
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022, March 9). Frontiers in Chemistry. Retrieved from https://www.frontiersin.org/articles/10.3389/fchem.2022.842190/full
  • 1-Acetyl-3-methylpiperidine. (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.com/1-acetyl-3-methylpiperidine-10-f180132
  • 1-(3-methyl-1-piperidinyl)-ethanone. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/search/1-(3-methyl-1-piperidinyl)-ethanone
  • 1-acetyl-3-methylpiperidine (C8H15NO). (n.d.). PubChemLite. Retrieved from https://pubchemlite.com/compound/1-acetyl-3-methylpiperidine-C8H15NO
  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.). Google Patents. Retrieved from https://patents.google.
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents. Retrieved from https://patents.google.
  • Acetylation of Peptides and Proteins: Monograph 0003. (2007, February 17). IonSource. Retrieved from http://www.ionsource.

Sources

Toxicological Profile of 1-(1-Methylpiperidin-3-yl)ethanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct and comprehensive toxicological data for 1-(1-Methylpiperidin-3-yl)ethanone is limited in publicly accessible literature. This guide provides a detailed overview based on available hazard classifications, data from structurally related piperidine derivatives, and established principles of toxicology. The information herein is intended to guide researchers and drug development professionals in preliminary safety assessments and to highlight areas requiring further investigation.

Introduction

1-(1-Methylpiperidin-3-yl)ethanone, also known as 1-acetyl-3-methylpiperidine, belongs to the vast class of piperidine derivatives, a structural motif frequently incorporated into pharmaceutical agents due to its favorable physicochemical properties.[1] The piperidine scaffold can enhance aqueous solubility and facilitate critical interactions with biological targets. However, the nature and position of substituents on the piperidine ring can significantly influence its toxicological profile.[2] This technical guide offers a comprehensive analysis of the known and predicted toxicological landscape of 1-(1-Methylpiperidin-3-yl)ethanone, synthesizing available data to inform preclinical safety evaluation.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₈H₁₅NO[3]
Molecular Weight 141.21 g/mol [3]
CAS Number 4593-16-2[4]
Appearance Colorless liquid[5]
Boiling Point 239 °C (lit.)
Melting Point -15 °C (lit.)
Density 0.974 g/mL at 25 °C (lit.)
Flash Point 107 °C (224.6 °F) - closed cup[6]
Refractive Index n20/D 1.476 (lit.)

Acute Toxicity Assessment

GHS Hazard Classification: [8]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

These classifications suggest that 1-(1-Methylpiperidin-3-yl)ethanone poses a moderate acute hazard upon direct contact. The irritant properties are likely attributable to its chemical nature as a substituted amine.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

To definitively determine the acute oral toxicity and establish an LD50 value, a study following OECD guidelines is necessary.[7][9][10]

Objective: To determine the acute oral toxicity of a substance.

Methodology (Up-and-Down Procedure - OECD 425): [11]

  • Animal Model: Typically, female rats are used as they are often slightly more sensitive.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard diet and water.

  • Dose Administration: The test substance is administered orally by gavage. An aqueous solution is preferred, but if the substance is not water-soluble, a solution in an appropriate vehicle like corn oil may be used.[12]

  • Dose Selection: A starting dose is selected based on available information. The "Up-and-Down" procedure involves dosing a single animal and observing the outcome. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This continues until the criteria for stopping are met.

  • Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Genotoxicity

Genotoxicity assessment is a critical component of safety evaluation, as it identifies compounds that can induce genetic damage, a key event in carcinogenesis.[13]

While no specific genotoxicity studies for 1-(1-Methylpiperidin-3-yl)ethanone were found, the genotoxicity of piperidine derivatives is a subject of research. Some studies suggest that the presence of a piperidine aryl ketone moiety may be associated with genotoxicity. The structural alerts for genotoxicity should be carefully considered for this compound.

Recommended Experimental Protocols for Genotoxicity Assessment (ICH S2(R1) Guideline)[14][15]

A standard battery of tests is recommended to assess the genotoxic potential of a new chemical entity.

Objective: To detect point mutations (base substitutions and frameshifts) in bacterial strains.[14][15][16]

Methodology: [17]

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used.[18]

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Procedure: The tester strains, the test compound at various concentrations, and the S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar medium lacking the required amino acid (e.g., histidine for Salmonella).

  • Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted. A significant, dose-related increase in revertant colonies indicates a positive result.

Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).[1][19][20][21]

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) is used.

  • Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation.

  • Micronucleus Formation: After treatment, cells are cultured to allow for cell division. During anaphase, acentric chromosome fragments or whole chromosomes that lag behind can form micronuclei in the daughter cells.

  • Scoring: The frequency of micronucleated cells is scored using microscopy. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Carcinogenicity

Long-term carcinogenicity studies are conducted to identify the tumorigenic potential of a substance after prolonged exposure.[22][23][24][25] There is no available data on the carcinogenicity of 1-(1-Methylpiperidin-3-yl)ethanone. A weight-of-evidence approach, considering the results of genotoxicity assays and the structure of the compound, would be the first step in assessing the need for long-term carcinogenicity studies.[26]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproductive capabilities and normal development.[5][27]

Limited information is available for piperidine derivatives. Some piperidine alkaloids have been shown to have teratogenic effects.[28] Studies on piperine, a piperidine derivative found in black pepper, have shown interference with some reproductive events in mice.[6]

Metabolism and Toxicokinetics

Understanding the metabolic fate of a compound is crucial for interpreting toxicological data and extrapolating findings from animals to humans.[29][30]

The metabolism of 1-(1-Methylpiperidin-3-yl)ethanone has not been specifically studied. However, based on its structure, several metabolic pathways can be predicted. The N-acetyl group may be subject to hydrolysis. The piperidine ring can undergo oxidation at various positions. N-acetyltransferases (NATs) are known to be involved in the metabolism of N-acetylated piperazines and may play a role in the biotransformation of this compound.[31]

Hypothetical Metabolic Pathway

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(1-Methylpiperidin-3-yl)ethanone Hydroxylation Hydroxylated Metabolites Parent->Hydroxylation CYP450 N-dealkylation 1-Acetyl-3-methylpiperidine Parent->N-dealkylation CYP450 Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugates Hydroxylation->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Hypothetical metabolic pathways for 1-(1-Methylpiperidin-3-yl)ethanone.

Potential Mechanisms of Toxicity

The toxicological effects of piperidine derivatives can be mediated through various mechanisms.[32] For 1-(1-Methylpiperidin-3-yl)ethanone, the irritant effects are likely due to its alkaline nature and reactivity. Other potential mechanisms, depending on its biological targets, could involve receptor interactions or enzyme inhibition.

Conclusion and Recommendations

The available data for 1-(1-Methylpiperidin-3-yl)ethanone indicates that it is a skin, eye, and respiratory irritant. However, a significant data gap exists regarding its systemic toxicity, including acute lethality, genotoxicity, carcinogenicity, and reproductive toxicity.

For drug development professionals considering this compound or its derivatives, a comprehensive toxicological evaluation is imperative. The following experimental workflow is recommended to fill the existing data gaps and provide a robust safety profile.

Start Start: 1-(1-Methylpiperidin-3-yl)ethanone Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation) Start->Acute_Tox Genotoxicity Genotoxicity Battery (Ames, Micronucleus) Start->Genotoxicity Repeat_Dose Repeat-Dose Toxicity (28-day study) Acute_Tox->Repeat_Dose Genotoxicity->Repeat_Dose ADME ADME Studies Repeat_Dose->ADME Safety_Pharm Safety Pharmacology Repeat_Dose->Safety_Pharm Repro_Tox Reproductive/Developmental Toxicity Screening ADME->Repro_Tox Safety_Pharm->Repro_Tox Carcinogenicity Carcinogenicity Assessment (if warranted) Repro_Tox->Carcinogenicity Risk_Assessment Human Risk Assessment Carcinogenicity->Risk_Assessment

Caption: Recommended toxicological evaluation workflow.

By systematically addressing these toxicological endpoints, a comprehensive understanding of the safety profile of 1-(1-Methylpiperidin-3-yl)ethanone can be established, enabling informed decisions in the drug development process.

References

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH. 2011. Available at: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. 2016. Available at: [Link]

  • Genotoxicity guidelines recommended by International Conference of Harmonization (ICH). PubMed. 2013. Available at: [Link]

  • OECD Acute Oral Toxicity Guidelines. Scribd. Available at: [Link]

  • Guidance for Industry - S1B Testing for Carcinogenicity of Pharmaceuticals. FDA. 1998. Available at: [Link]

  • S1C(R2) Dose Selection for Carcinogenicity Studies of Pharmaceuticals. FDA. 2020. Available at: [Link]

  • Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). ECA Academy. Available at: [Link]

  • FDA guidance on carcinogenicity testing. NIH. 2022. Available at: [Link]

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5. European Medicines Agency. 2012. Available at: [Link]

  • Guidance for Industry Carcinogenicity Study Protocol Submissions. FDA. 2002. Available at: [Link]

  • Weight-of-Evidence Assessments: Unpacking New Guidance on Carcinogenicity Testing. Advarra. 2023. Available at: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). 1987. Available at: [Link]

  • Acute Toxicity by OECD Guidelines. Slideshare. 2017. Available at: [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. 2001. Available at: [Link]

  • Piperidine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). 2016. Available at: [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. 2010. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025. Available at: [Link]

  • Ethanone, 1-(3-methyl-1-piperidinyl)-. PubChem. Available at: [Link]

  • Reproductive toxicity of piperine in Swiss albino mice. PubMed. 1991. Available at: [Link]

  • Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment. 2021. Available at: [Link]

  • The Ames Test. University of California, Irvine. Available at: [Link]

  • Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay. PMC. 2021. Available at: [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. 2022. Available at: [Link]

  • Micronucleus assay in genotoxicity assessment. ResearchGate. 2016. Available at: [Link]

  • Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). DTIC. 2007. Available at: [Link]

  • Mutagenicity Testing. Biotoxicity. Available at: [Link]

  • Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. PubMed. 2022. Available at: [Link]

  • Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. PubMed. 2010. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. 2018. Available at: [Link]

  • Rodent Bone Marrow Micronucleus Assay. Test Substance: Solvent Yellow 33 2-(2-Quinolyl)-1,3-indandione. DTIC. 2010. Available at: [Link]

  • Mutagenicity testing of selected analgesics in Ames Salmonella strains. PubMed. 1986. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025. Available at: [Link]

  • Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats. PubMed. 1992. Available at: [Link]

  • Pharmacokinetics | Drug Absorption. YouTube. 2022. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1-Methylpiperidin-3-yl)ethanone is a substituted piperidine derivative of interest in pharmaceutical and medicinal chemistry research. As with many synthetic intermediates, achieving a high degree of purity is paramount for its use in subsequent reactions and biological assays, ensuring reproducibility and preventing the introduction of confounding variables from reaction byproducts or unreacted starting materials. This guide provides a comprehensive overview of robust purification techniques applicable to 1-(1-Methylpiperidin-3-yl)ethanone, grounded in its specific physicochemical properties.

The target compound is a liquid at room temperature with a basic tertiary amine incorporated into a piperidine ring and a ketone functional group. This bifunctionality dictates the strategic selection of purification methodologies. The presence of the basic nitrogen (pKa of the conjugate acid is estimated to be around 8-9) is a critical consideration, particularly for chromatographic approaches.

Physicochemical Properties of 1-(1-Methylpiperidin-3-yl)ethanone

PropertyValueSource
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
Appearance Liquid (at room temperature)Inferred from structure
Key Structural Features Tertiary amine (basic), Ketone[1]

Section 1: Purification by Flash Column Chromatography

Flash column chromatography is a primary method for purifying liquid compounds of moderate polarity, such as 1-(1-Methylpiperidin-3-yl)ethanone. The key challenge in the chromatographic purification of basic amines on standard silica gel arises from the strong interaction between the basic lone pair of the nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[2]

To counteract this, the mobile phase must be modified by adding a small amount of a competitive base, most commonly triethylamine (TEA), which effectively neutralizes the acidic sites on the silica gel, allowing for symmetrical peak elution.[2]

Workflow for Flash Column Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization TLC 1. TLC Analysis & Eluent Selection (e.g., Hexanes/EtOAc + 1% TEA) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Sample_Prep 4. Prepare Sample (Dissolve in min. solvent) Pack->Sample_Prep Load 5. Load Sample onto Column Sample_Prep->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. TLC Analysis of Fractions Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final_Product Purified Product Evaporate->Final_Product

Caption: Workflow for purification by flash column chromatography.

Detailed Protocol: Flash Column Chromatography

1. Eluent System Selection (TLC Analysis): a. Dissolve a small amount of the crude 1-(1-Methylpiperidin-3-yl)ethanone in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. On a silica gel TLC plate, spot the crude material. c. Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). d. Crucially, add 0.5-1% triethylamine (TEA) to the eluent system to prevent peak tailing. [2] e. The ideal eluent system should provide a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound.

2. Column Preparation: a. Select an appropriately sized flash chromatography column based on the amount of crude material. b. Prepare a slurry of silica gel in the least polar component of your chosen eluent system (e.g., hexanes). c. Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed, ensuring a flat, stable surface. d. Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent mixture.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). b. Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

4. Elution and Fraction Collection: a. Begin elution with the selected mobile phase. b. Collect fractions in an array of test tubes or vials. c. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the target compound.

5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions into a clean, pre-weighed round-bottom flask. c. Remove the solvent under reduced pressure using a rotary evaporator. d. Place the flask under high vacuum to remove any residual solvent and triethylamine.

Section 2: Purification by Vacuum Distillation

For thermally stable, liquid compounds, vacuum distillation is an excellent method for purification, especially on a larger scale. This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is significantly lowered, which prevents thermal decomposition. Given that piperidine derivatives can be susceptible to oxidation, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

Workflow for Vacuum Distillation

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Finalization Setup 1. Assemble Dry Distillation Apparatus Charge 2. Charge Flask with Crude Product and Boiling Chips Setup->Charge Inert 3. Purge with Inert Gas (N₂ or Ar) Charge->Inert Vacuum 4. Apply Vacuum to Desired Pressure Inert->Vacuum Heat 5. Gently Heat the Distilling Flask Vacuum->Heat Collect 6. Collect Distillate at Stable Boiling Point Heat->Collect Cool 7. Cool System and Release Vacuum Collect->Cool Analyze 8. Analyze Purity of Distillate (GC, NMR) Cool->Analyze Final_Product Purified Product Analyze->Final_Product

Caption: Workflow for purification by vacuum distillation.

Detailed Protocol: Vacuum Distillation

1. Apparatus Setup: a. Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask (distilling flask), a distillation head with a thermometer, a condenser, and a receiving flask. b. Use appropriate joint grease for all ground-glass connections to ensure a good seal. c. Add a magnetic stir bar or boiling chips to the distilling flask to ensure smooth boiling.

2. Procedure: a. Charge the distilling flask with the crude 1-(1-Methylpiperidin-3-yl)ethanone. Do not fill the flask more than two-thirds full. b. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap in between. c. Begin stirring and slowly evacuate the system to the desired pressure. d. Once the pressure is stable, begin gently heating the distilling flask using a heating mantle. e. Collect a small forerun of any low-boiling impurities. f. As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of the product at that pressure. g. Once the main fraction is collected or if the temperature begins to drop, stop the distillation.

3. Shutdown: a. Remove the heating mantle and allow the apparatus to cool to room temperature. b. Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas, before turning off the vacuum pump. c. Disassemble the apparatus and characterize the purified product.

Section 3: Purification via Acid-Base Extraction

This technique leverages the basicity of the piperidine nitrogen to separate the target compound from non-basic impurities. The process involves converting the amine into a water-soluble salt by treatment with acid, washing away organic-soluble impurities, and then regenerating the free amine by basification.

Protocol: Acid-Base Extraction
  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak acid, such as 1 M citric acid or dilute hydrochloric acid. The basic amine will be protonated and move into the aqueous layer as a salt.

  • Separate the aqueous layer, which now contains the protonated product.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). This will deprotonate the ammonium salt and regenerate the free amine.

  • Extract the liberated amine back into an organic solvent (e.g., diethyl ether or dichloromethane) several times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Section 4: Purity Assessment

After any purification procedure, it is essential to assess the purity of the final product. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity (as a percentage of the total integrated peak area) and confirms the identity of the compound by its mass spectrum.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities. Integration of the proton NMR signals can also be used for quantitative purity assessment against a known standard.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Significant Peak Tailing in Chromatography Strong interaction of the basic amine with acidic silica gel.Add 0.5-1% triethylamine or another amine base to the eluent.[2] Alternatively, use a different stationary phase like alumina (basic or neutral).[2]
Product Discoloration (Yellow/Brown Tint) Oxidation of the piperidine ring or other side reactions.Consider purification under an inert atmosphere. If the color persists, treatment with activated carbon followed by filtration may be effective.
Incomplete Separation by Distillation Impurities have a boiling point close to the product.Combine distillation with a chemical purification step like acid-base extraction first. Alternatively, use a more efficient fractional distillation column (e.g., a Vigreux column).
Formation of a Salt/Solid in Storage Reaction with atmospheric CO₂ or acidic vapors (e.g., HCl from nearby reagents).[6]Store the purified amine under an inert atmosphere (nitrogen or argon) in a tightly sealed container. If a salt has formed, it can often be reversed by dissolving in an appropriate solvent and performing an acid-base workup.[6]

References

  • BenchChem. (2025).
  • PubChem. Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025).
  • Heist, G. GC of ketones. Vernier.
  • Vernier. (n.d.). Using a GC.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.

Sources

analytical methods for 1-(1-Methylpiperidin-3-yl)ethanone quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of 1-(1-Methylpiperidin-3-yl)ethanone

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(1-Methylpiperidin-3-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the scientific rationale behind experimental choices, adherence to regulatory validation standards, and practical insights for method implementation.

Introduction: The Analytical Imperative

1-(1-Methylpiperidin-3-yl)ethanone is a piperidine derivative, a class of compounds that forms the structural backbone of numerous pharmaceuticals and alkaloids.[1][2] As a potential synthetic intermediate, starting material, or impurity in active pharmaceutical ingredient (API) manufacturing, its precise quantification is critical for ensuring product quality, safety, and efficacy. The development of robust, accurate, and reliable analytical methods is therefore not merely a procedural step but a cornerstone of Good Manufacturing Practice (GMP).[3]

This document provides a multi-tiered analytical strategy, empowering researchers to select the most appropriate method based on their specific requirements, whether for routine quality control, trace-level impurity profiling, or analysis in complex biological matrices. All described methodologies are grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is essential for methodical analytical development.

PropertyValueSource
IUPAC Name 1-(1-Methylpiperidin-3-yl)ethanone[7]
CAS Number 4593-16-2[7][8]
Molecular Formula C₈H₁₅NO[7]
Molecular Weight 141.21 g/mol [7]
Topological Polar Surface Area 20.3 Ų[7]
XLogP3-AA 1[7]

The Framework of Trust: Principles of Method Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[6][9] Before implementing any of the following protocols, a formal validation study must be conducted to ensure the reliability of the generated data. Key validation parameters, as defined by ICH guideline Q2(R2), include:[5]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[3][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle & Applicability: This method is the workhorse of pharmaceutical quality control labs. It separates compounds based on their polarity. RP-HPLC-UV is ideal for quantifying the analyte as a primary component or a major impurity in bulk drug substances and formulated products.

Causality & Expert Insights: The analyte contains a tertiary amine (the piperidine nitrogen), which is basic and prone to causing poor peak shape (tailing) on silica-based columns due to interaction with residual silanols. Therefore, the mobile phase is acidified (e.g., with formic or phosphoric acid) to protonate the nitrogen, ensuring a single ionic state and minimizing these secondary interactions. The ketone functional group acts as a weak chromophore; thus, detection at a low wavelength (e.g., 210 nm) is necessary to achieve adequate sensitivity. This, however, increases the risk of interference from other substances that may absorb at this wavelength.[11] For trace analysis, derivatization to introduce a strong chromophore could be considered.[10]

Detailed Experimental Protocol: HPLC-UV
ParameterRecommended ConditionRationale
HPLC System Standard HPLC or UPLC system with UV/PDA detectorWidely available and suitable for routine analysis.
Column C18, 150 x 4.6 mm, 5 µm particle sizeProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile buffer, good for potential MS confirmation. Acetonitrile provides good peak shape.
Gradient 5% B to 95% B over 10 minutes, hold for 2 minEfficiently elutes the analyte and clears the column of less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection 210 nmMaximizes sensitivity for the ketone chromophore.
Sample Diluent 50:50 Water:AcetonitrileSolubilizes the analyte and is compatible with the mobile phase.

Protocol Steps:

  • Standard Preparation: Prepare a stock solution of 1-(1-Methylpiperidin-3-yl)ethanone reference standard at 1.0 mg/mL in the sample diluent. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the mid-point calibration standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Validation Data Summary (Typical Acceptance Criteria)
ParameterAcceptance Criterion
Specificity Peak is spectrally pure and resolved from known impurities.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ Signal-to-Noise Ratio ≥ 10; RSD at LOQ conc. ≤ 10%
Robustness %RSD of results should be ≤ 2.0% under varied conditions.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly specific due to the mass fragmentation patterns generated. This method is excellent for identifying unknown impurities and for analyses where the sample matrix interferes with HPLC-UV.

Causality & Expert Insights: Direct GC analysis of piperidines can be challenging due to their polarity and potential for thermal degradation.[12] While 1-(1-Methylpiperidin-3-yl)ethanone may be sufficiently volatile, derivatization (e.g., acylation) can improve peak shape and thermal stability. Electron Ionization (EI) is used, which creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.[13]

Detailed Experimental Protocol: GC-MS
ParameterRecommended ConditionRationale
GC-MS System Standard GC with a Single Quadrupole or TOF MSProvides the necessary separation and mass analysis capabilities.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A common, robust column for general-purpose analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (e.g., 20:1) or Splitless for trace analysisThe split mode prevents column overloading for higher concentration samples.
Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min (hold 5 min)Separates the analyte from potential impurities and cleans the column.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Scan Range m/z 40 - 450Covers the expected mass of the parent ion and its fragments.

Protocol Steps:

  • Sample/Standard Preparation: Dissolve standards and samples in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~10-100 µg/mL.

  • Injection: Inject 1 µL into the GC system.

  • Data Acquisition: Collect data in full scan mode to obtain mass spectra.

  • Quantification: Use an external or internal standard method. Create a calibration curve by plotting the peak area of a characteristic ion (quantitation ion) versus concentration. Confirm identity by comparing the full mass spectrum and retention time to a reference standard.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Applicability: LC-MS/MS is the gold standard for high-sensitivity, high-selectivity quantification. It is the method of choice for trace-level impurity analysis, quantification in complex biological matrices (e.g., plasma, urine), and when definitive confirmation is required.[12][14] The technique uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific parent-to-daughter ion transition.

Detailed Experimental Protocol: LC-MS/MS
ParameterRecommended ConditionRationale
LC System UPLC or HPLC systemCoupled directly to the mass spectrometer.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar compounds; the basic nitrogen will readily protonate.
LC Column C18, 50 x 2.1 mm, 1.8 µm particle sizeSmaller dimensions are ideal for the lower flow rates used in LC-MS.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileStandard MS-compatible mobile phase.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Gradient 5% B to 95% B over 3 minutesAllows for rapid analysis times (high throughput).
MRM Transitions Precursor Ion (Q1): m/z 142.1 [M+H]⁺Product Ion (Q3): To be determined by infusionThe precursor is the protonated molecule. Product ions must be optimized.

Protocol Steps:

  • Tune the Mass Spectrometer: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and the most abundant, stable product ions for the MRM transitions.

  • Sample/Standard Preparation: Prepare standards and samples in the mobile phase at concentrations appropriate for the desired sensitivity (can be ng/mL or pg/mL).

  • Analysis: Inject samples and quantify using the area of the MRM chromatogram against a calibration curve. An isotopically labeled internal standard is highly recommended for the most accurate results.

Visualization of the MRM Process

Caption: The principle of Multiple Reaction Monitoring (MRM) for LC-MS/MS analysis.

Overall Workflow and Method Selection

The choice of analytical method is dictated by the specific goal of the analysis. The following workflow and summary table can guide the decision-making process.

General Analytical Workflow

Analytical_Workflow Sample Sample Receipt & Login Prep Sample Preparation (Weighing, Dissolution, Dilution) Sample->Prep Method Method Selection (HPLC, GC, LC-MS/MS) Prep->Method Analysis Instrumental Analysis (Calibration & Sample Acquisition) Method->Analysis Processing Data Processing (Integration & Quantification) Analysis->Processing Review Data Review & Validation Check Processing->Review Report Final Report Generation Review->Report

Sources

The Strategic Application of the 1-(1-Methylpiperidin-3-yl)ethanone Scaffold in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Design

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs. Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The saturated heterocyclic nature of piperidine allows for the three-dimensional positioning of substituents, enabling precise interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with receptor sites. The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows it to present appended functional groups in well-defined axial and equatorial orientations, which is critical for optimizing binding affinity and selectivity. The metabolic stability of the piperidine core further enhances its attractiveness as a drug scaffold.[1]

This guide focuses on the strategic application of a specific, yet underexplored, piperidine derivative: 1-(1-Methylpiperidin-3-yl)ethanone . While direct literature on this exact molecule is sparse, its structural motifs—the N-methyl group and the 3-acetyl substituent—are of significant interest in drug design. By understanding the individual contributions of these features and the piperidine core, we can extrapolate the potential of this building block in the synthesis of novel therapeutic agents.

Structural and Functional Considerations of 1-(1-Methylpiperidin-3-yl)ethanone

The medicinal chemistry utility of 1-(1-Methylpiperidin-3-yl)ethanone can be dissected by considering its key structural components:

  • The Piperidine Core : As previously mentioned, this provides a robust, sp³-rich scaffold for the spatial arrangement of pharmacophoric elements. Its basic nitrogen can be crucial for salt formation, improving bioavailability and handling properties.

  • The N-Methyl Group : N-methylation of piperidines significantly influences their properties. It can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway.[2] Furthermore, the methyl group can modulate the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and, consequently, its interaction with targets and its pharmacokinetic profile. The presence of the N-methyl group also introduces a degree of steric hindrance that can influence the binding selectivity of the molecule.

  • The 3-Acetyl Group : The placement of the acetyl group at the 3-position is a key feature. This meta-relationship to the nitrogen atom provides a distinct vector for substituent elaboration compared to the more commonly seen 4-substituted piperidines. The ketone functionality is a versatile synthetic handle, amenable to a wide range of chemical transformations. It can act as a hydrogen bond acceptor and its carbonyl carbon is an electrophilic center.

The interplay of these three components makes 1-(1-Methylpiperidin-3-yl)ethanone a promising starting material for the creation of diverse chemical libraries for drug screening.

Proposed Synthetic Pathways and Key Transformations

Diagram: Proposed Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone

G cluster_0 Route A: From 3-Acetylpyridine cluster_1 Route B: From 3-Piperidinecarbonitrile A1 3-Acetylpyridine A2 N-Methyl-3-acetylpyridinium iodide A1->A2 CH3I A3 1-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)ethanone A2->A3 NaBH4 A4 1-(1-Methylpiperidin-3-yl)ethanone A3->A4 H2, Pd/C B1 Ethyl nipecotate B2 Ethyl 1-methylnipecotate B1->B2 HCHO, HCOOH (Eschweiler-Clarke) B3 1-Methylpiperidine-3-carboxylic acid B2->B3 1. LiOH 2. H+ B4 1-(1-Methylpiperidin-3-yl)ethanone B3->B4 CH3Li or MeMgBr G cluster_0 Reductive Amination cluster_1 Condensation Reactions cluster_2 Reduction & Functionalization Start 1-(1-Methylpiperidin-3-yl)ethanone RedAmine Secondary/Tertiary Amines Start->RedAmine R2NH, NaBH(OAc)3 Chalcone Chalcones/Enones Start->Chalcone ArCHO, base Alcohol Secondary Alcohol Start->Alcohol NaBH4 Heterocycle Heterocycles (e.g., Pyrazoles) Chalcone->Heterocycle Hydrazine Ether Ethers Alcohol->Ether NaH, R-X Ester Esters Alcohol->Ester Acyl Chloride, base

Sources

Application Note & Protocols: Strategic Derivatization of 1-(1-Methylpiperidin-3-yl)ethanone for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with biological targets.[1][2][3] 1-(1-Methylpiperidin-3-yl)ethanone is a key building block that combines the piperidine motif with a reactive ketone functionality, making it an excellent starting point for generating diverse chemical libraries for Structure-Activity Relationship (SAR) exploration. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this scaffold. We will explore three primary modification hubs: the ketone carbonyl, the adjacent α-carbon, and the piperidine nitrogen. For each hub, we will discuss the chemical rationale and provide detailed, field-proven protocols to empower researchers in drug discovery to systematically probe the chemical space around this valuable scaffold.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine heterocycle is one of the most ubiquitous structural motifs in approved pharmaceuticals, featuring in drugs targeting a wide array of biological systems, including central nervous system (CNS) modulators, analgesics, and antihistamines.[4][5] Its prevalence stems from its saturated, non-planar, three-dimensional structure which can present substituents in well-defined spatial vectors. Furthermore, the basic nitrogen atom can be protonated at physiological pH, allowing for critical ionic interactions with biological targets like receptors and enzymes.

The subject of this guide, 1-(1-Methylpiperidin-3-yl)ethanone, is a particularly valuable starting material. It contains three distinct points for chemical modification, allowing for a systematic and multi-pronged approach to SAR studies. Understanding how modifications at each site impact biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is fundamental to advancing a lead compound.

Figure 1: Key hubs for chemical derivatization on the 1-(1-Methylpiperidin-3-yl)ethanone scaffold.

Hub A: Derivatization of the Ketone Carbonyl

The ketone is a versatile functional group that can be converted into a wide range of other functionalities. Modifications here directly impact the steric and electronic environment of what is often a key binding feature.

Strategy: Reductive Amination

Causality: Converting the ketone to a secondary or tertiary amine introduces a new basic center and a hydrogen bond donor/acceptor group. This is a powerful strategy to explore interactions with charged or polar residues (e.g., Asp, Glu, Ser, Thr) in a target's binding pocket. The length, branching, and aromaticity of the introduced amine substituent (R-NH₂) can be varied to probe for hydrophobic pockets and optimize van der Waals interactions.

Protocol 2.1: General Procedure for Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is compatible with a wide range of functional groups.

Materials:

  • 1-(1-Methylpiperidin-3-yl)ethanone (1.0 eq)

  • Primary or secondary amine (e.g., benzylamine, morpholine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(1-Methylpiperidin-3-yl)ethanone (1.0 mmol) in DCM (10 mL) is added the desired amine (1.1 mmol) followed by a few drops of glacial acetic acid.

  • The reaction mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur.

  • The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography (typically using a DCM/Methanol or Ethyl Acetate/Hexane gradient with 1% triethylamine to prevent streaking) to yield the desired product.

Self-Validation: The success of the reaction is confirmed by LC-MS, observing the disappearance of the starting material and the appearance of a new peak with the expected mass-to-charge ratio ([M+H]⁺) for the product. ¹H NMR spectroscopy should confirm the disappearance of the ketone methyl singlet (~2.1 ppm) and the appearance of new signals corresponding to the introduced amine substituent.

G start Start: Ketone + Amine in DCM/AcOH imine Iminium Ion Formation (Stir 30-60 min) start->imine reduction Add NaBH(OAc)₃ (Reduction) imine->reduction workup Aqueous Workup (NaHCO₃ Quench) reduction->workup Stir 12-24h purify Purification (Column Chromatography) workup->purify product Final Product: Substituted Amine purify->product

Figure 2: Workflow for the reductive amination protocol.

Hub B: α-Carbon Functionalization

Modifying the α-carbon (the CH₂ group adjacent to the ketone) allows for the introduction of substituents that can act as hydrogen bond donors/acceptors, create new chiral centers, or fill small hydrophobic pockets.

Strategy: α-Alkylation via Enolate Formation

Causality: This classic method introduces alkyl or aryl groups directly adjacent to the carbonyl.[6][7] The generation of a nucleophilic enolate, followed by reaction with an electrophile (e.g., an alkyl halide), allows for the formation of a new C-C bond. This strategy is critical for probing steric limits in a binding site and can significantly impact the molecule's lipophilicity. The introduction of a substituent at this position can also influence the preferred conformation of the side chain.

Protocol 3.1: α-Alkylation using LDA

This protocol uses lithium diisopropylamide (LDA), a strong, non-nucleophilic base, to ensure complete and regioselective enolate formation.

Materials:

  • 1-(1-Methylpiperidin-3-yl)ethanone (1.0 eq)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.1 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Strictly anhydrous conditions are required. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • To a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) at -78 °C (dry ice/acetone bath) is added n-butyllithium (1.1 mmol, e.g., 2.5 M in hexanes) dropwise. The solution is stirred at -78 °C for 15 minutes, then allowed to warm to 0 °C for 15 minutes to generate LDA.

  • The freshly prepared LDA solution is cooled back down to -78 °C.

  • A solution of 1-(1-Methylpiperidin-3-yl)ethanone (1.0 mmol) in anhydrous THF (3 mL) is added dropwise to the LDA solution. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The alkyl halide (1.2 mmol) is added neat or as a solution in THF, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • The mixture is allowed to warm to room temperature, and then extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the α-alkylated ketone.

Self-Validation: Successful alkylation is confirmed by mass spectrometry (new [M+H]⁺ peak) and ¹H NMR, which will show the disappearance of the α-methylene singlet and the appearance of a new methine multiplet, along with signals for the newly introduced alkyl group.

Hub C: Modification of the Piperidine N-Methyl Group

Causality: The tertiary amine of the piperidine ring is a critical pharmacophoric element. The N-methyl group contributes to the molecule's overall pKa and lipophilicity. Replacing it with other substituents allows for fine-tuning of these properties. For example, replacing methyl with a larger alkyl group increases lipophilicity and steric bulk, which can enhance binding in a hydrophobic pocket or improve membrane permeability. Conversely, replacing it with a hydrogen (N-demethylation) provides a site for hydrogen bonding.[8]

Strategy: N-Demethylation and Re-alkylation

The most reliable method for N-demethylation of tertiary N-methyl amines is the Von Braun reaction or its modern variants using chloroformates.

Protocol 4.1: N-Demethylation using 1-Chloroethyl Chloroformate (ACE-Cl)

Materials:

  • 1-(1-Methylpiperidin-3-yl)ethanone (1.0 eq)

  • 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)

  • Proton sponge (optional, 1.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Part A: Carbamate Formation

    • Under an inert atmosphere, dissolve 1-(1-Methylpiperidin-3-yl)ethanone (1.0 mmol) in anhydrous DCE (10 mL).

    • Cool the solution to 0 °C. Add ACE-Cl (1.2 mmol) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-4 hours. Monitor by TLC/LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Part B: Carbamate Hydrolysis

    • Dissolve the crude carbamate residue from Part A in methanol (10 mL).

    • Heat the solution to reflux for 2-4 hours to facilitate cleavage.

    • Cool the solution and concentrate under reduced pressure.

    • The resulting crude product is the hydrochloride salt of 1-(piperidin-3-yl)ethanone. This can be purified by recrystallization or used directly in the next step after a basic workup to get the free base.

Protocol 4.2: N-Alkylation of the Secondary Piperidine

Materials:

  • Crude 1-(piperidin-3-yl)ethanone (from Protocol 4.1) (1.0 eq)

  • Alkyl halide or tosylate (R-X) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a suspension of crude 1-(piperidin-3-yl)ethanone (1.0 mmol) and K₂CO₃ (2.5 mmol) in ACN (10 mL) is added the desired alkyl halide (1.1 mmol).

  • The mixture is stirred vigorously at room temperature or heated to 50-60 °C for 4-16 hours. The reaction progress is monitored by LC-MS.

  • Upon completion, the mixture is cooled, filtered to remove inorganic salts, and the filtrate is concentrated.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (2x).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The final product is purified by silica gel column chromatography.

Integrating Derivatives into an SAR Study

The systematic synthesis of analogs using the protocols above provides the chemical matter needed for a robust SAR study. The goal is to correlate specific structural changes with changes in biological activity and other key properties.

Table 1: Framework for SAR Exploration of 1-(1-Methylpiperidin-3-yl)ethanone

Modification HubReaction TypeExample Substituents (R)Rationale for SAR Study
A: Ketone Carbonyl Reductive Amination-NH-CH₂-Ph-N(CH₂)₄O (Morpholine)-NH-CyclopropylProbes for H-bond donors/acceptors and explores steric/hydrophobic pockets. Modulates pKa.
B: α-Carbon α-Alkylation-CH₃-CH₂-Ph-CH₂CH=CH₂Investigates steric tolerance adjacent to the carbonyl. Can introduce a new chiral center. Modifies lipophilicity.
C: Piperidine Nitrogen N-Alkylation-H (Demethylated)-CH₂CH₃-CH₂-CyclopropylFine-tunes pKa, lipophilicity (logP), and metabolic stability (N-dealkylation). Explores steric bulk at a key recognition site.

Conclusion

1-(1-Methylpiperidin-3-yl)ethanone represents a high-value scaffold for medicinal chemistry campaigns. By strategically applying derivatization reactions at the ketone, the α-carbon, and the piperidine nitrogen, researchers can efficiently generate a focused library of compounds. The robust protocols provided herein for reductive amination, α-alkylation, and N-substituent modification serve as a validated foundation for these synthetic efforts. A systematic evaluation of these derivatives will illuminate the structure-activity relationships that are crucial for transforming a chemical starting point into a potent and selective lead compound.

References

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a new perspective on the intramolecular cyclisation of amino-epoxides and -diols. Journal of the Chemical Society, Perkin Transactions 1, (22), 3887-3905. URL: [Link]

  • Hartwig, J. F., & Stanley, L. M. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry, 10(12), 1215-1223. URL: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. URL: [Link]

  • Stanley, L. M., & Hartwig, J. F. (2018). Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. Nature Chemistry, 10(12), 1224-1231. URL: [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. URL: [Link]

  • Waser, J., & Carreira, E. M. (2020). α-Functionalization of Ketones via a Nitrogen Directed Oxidative Umpolung. Journal of the American Chemical Society, 142(49), 20577–20582. URL: [Link]

  • Li, J. Z., et al. (2021). Recent progress in the radical α-C(sp3)–H functionalization of ketones. Organic Chemistry Frontiers, 8(18), 5135-5154. URL: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. URL: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL: [Link]

  • Brown, D. W., & Campbell, M. M. (2010). Typical approaches to the α-functionalization of ketones and our design of an alternative strategy involving a reversal of the origin of the nucleophile and electrophile. ResearchGate. URL: [Link]

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. URL: [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. URL: [Link]

  • Zhang, L., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Molecules, 14(1), 383-402. URL: [Link]

  • Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10895-10903. URL: [Link]

Sources

Application Note: A Comparative Guide to the N-Demethylation of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-demethylation of tertiary amines is a critical transformation in medicinal chemistry and pharmaceutical development. The resulting secondary amines are pivotal intermediates for synthesizing drug metabolites, generating compound libraries for structure-activity relationship (SAR) studies, and creating precursors for novel antagonists or agonists. This application note provides a detailed guide to the N-demethylation of 1-(1-Methylpiperidin-3-yl)ethanone, a common structural motif in pharmacologically active compounds. We present and compare three robust methods: the modern α-chloroethyl chloroformate (ACE-Cl) procedure, the classic von Braun reaction using cyanogen bromide (BrCN), and the cost-effective modified Polonovski reaction. For each method, we provide a mechanistic overview, a detailed step-by-step protocol, and an analysis of its advantages and limitations, enabling researchers to select the optimal conditions for their specific research and development goals.

Introduction: The Significance of N-Demethylation

The N-methylpiperidine moiety is prevalent in numerous alkaloids and synthetic pharmaceuticals.[1] The removal of the N-methyl group to yield the corresponding secondary amine, (piperidin-3-yl)ethanone, unlocks a crucial synthetic handle. This transformation allows for the introduction of diverse alkyl or functional groups, significantly altering the pharmacological profile of the parent molecule. For instance, in opiate chemistry, replacing the N-methyl group is fundamental to converting agonist compounds into valuable antagonists like naloxone and naltrexone.[2]

This guide focuses on 1-(1-Methylpiperidin-3-yl)ethanone as a representative substrate. The presence of the ketone functionality requires careful consideration of reagent chemoselectivity. We will explore three distinct and widely recognized protocols, explaining the chemical logic behind each experimental step to ensure reliable and reproducible outcomes.

Method 1: N-Demethylation via α-Chloroethyl Chloroformate (ACE-Cl)

The use of α-chloroethyl chloroformate (ACE-Cl) is a highly efficient and widely adopted method for the N-demethylation of tertiary amines, often superseding the more hazardous von Braun reaction.[3][4] The process occurs in two distinct, high-yielding steps: formation of a stable carbamate intermediate, followed by its facile cleavage.[5][6]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the tertiary amine on the ACE-Cl reagent, forming a quaternary ammonium salt. This intermediate is unstable and rapidly decomposes. The chloride ion attacks one of the N-alkyl groups; however, the key to this reagent's success is the subsequent fragmentation pathway that selectively cleaves the 1-chloroethyl group from the carbamate, which occurs under mild heating in a protic solvent like methanol.[5][6]

Figure 1: Mechanism of ACE-Cl mediated N-demethylation.

Detailed Experimental Protocol

Materials:

  • 1-(1-Methylpiperidin-3-yl)ethanone

  • α-Chloroethyl chloroformate (ACE-Cl)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

Step A: Carbamate Formation

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 1-(1-Methylpiperidin-3-yl)ethanone (1.0 eq).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add α-chloroethyl chloroformate (ACE-Cl) (1.2 eq) dropwise over 10-15 minutes. Caution: ACE-Cl is corrosive and moisture-sensitive. Handle in a fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to reflux (approx. 83 °C) and maintain for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the solvent and excess ACE-Cl.

Step B: Carbamate Cleavage (Solvolysis)

  • To the crude carbamate residue from Step A, add anhydrous methanol (approx. 0.2 M concentration).

  • Heat the methanolic solution to reflux (approx. 65 °C) and maintain for 1-2 hours. Monitor the cleavage of the carbamate intermediate by TLC or LC-MS.

  • Cool the solution to room temperature and concentrate under reduced pressure to obtain the crude hydrochloride salt of (piperidin-3-yl)ethanone.

  • For purification, dissolve the crude salt in water and wash with dichloromethane or ethyl acetate to remove organic impurities.

  • Basify the aqueous layer to pH >10 with 2M NaOH and extract the free secondary amine with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product, (piperidin-3-yl)ethanone.

Method 2: The von Braun Reaction

The von Braun reaction is a classic method for N-demethylating tertiary amines using cyanogen bromide (BrCN).[7] It proceeds via a cyanamide intermediate, which must be subsequently cleaved to yield the secondary amine.[5][8]

Extreme Caution: Cyanogen bromide is highly toxic and volatile. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Mechanistic Rationale

The tertiary amine nitrogen attacks the electrophilic cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium salt.[4] The displaced bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups (preferentially the methyl group over ring carbons) in an Sₙ2 reaction.[5] This step yields the N-cyanamide and methyl bromide. The stable cyanamide is then isolated and cleaved under harsh acidic or basic hydrolysis, or via reduction.[5]

Figure 2: Mechanism of the von Braun N-demethylation.

Detailed Experimental Protocol

Materials:

  • 1-(1-Methylpiperidin-3-yl)ethanone

  • Cyanogen bromide (BrCN)

  • Chloroform or Diethyl Ether, anhydrous

  • Hydrochloric acid (conc.) or Potassium hydroxide (KOH)

  • Diethylene glycol (for basic hydrolysis)

  • Lithium aluminum hydride (LiAlH₄) and appropriate quenching agents (for reduction)

Procedure:

Step A: Cyanamide Formation

  • In a fume hood, dissolve 1-(1-Methylpiperidin-3-yl)ethanone (1.0 eq) in anhydrous chloroform or ether (approx. 0.3 M).

  • Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction at room temperature or gentle reflux for 12-24 hours. Monitor by TLC/LC-MS.[9]

  • Upon completion, cool the mixture and wash with water to remove any unreacted BrCN and salts.

  • Wash with dilute HCl to remove any remaining starting tertiary amine.

  • Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-cyano-(piperidin-3-yl)ethanone.

Step B: Cyanamide Cleavage (Choose one route)

  • Acid Hydrolysis: Reflux the crude cyanamide in 6M HCl for 4-8 hours. Cool, basify with NaOH, and extract the product.

  • Basic Hydrolysis: Heat the crude cyanamide with KOH in diethylene glycol at 120-150 °C for several hours.[8] Cool, dilute with water, and extract the product.

  • Reductive Cleavage: Carefully add the crude cyanamide to a suspension of LiAlH₄ (2-3 eq) in dry THF at 0 °C. Allow to warm to room temperature and then reflux for 2-4 hours.[5] Cool and perform a standard Fieser workup (sequential addition of water, 15% NaOH, and more water). Filter the aluminum salts and extract the filtrate.

Method 3: The Modified Polonovski Reaction

The Polonovski reaction and its modern variants offer a mechanistically distinct route for N-demethylation.[10][11] The modified, iron-catalyzed version is particularly attractive for its use of inexpensive and less toxic reagents.[12] The process is a one-pot, two-step sequence involving N-oxide formation followed by iron(II)-mediated rearrangement and hydrolysis.[5]

Mechanistic Rationale

First, the tertiary amine is oxidized to its corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. In the second step, an iron(II) salt is introduced. The Fe(II) coordinates to the N-oxide and reduces it via a single-electron transfer, cleaving the N-O bond to form an aminium radical cation.[2][12] This radical cation then rearranges to form an iminium ion, which is subsequently hydrolyzed in the aqueous medium to yield the secondary amine and formaldehyde.[12]

Figure 3: Mechanism of the modified Polonovski reaction.

Detailed Experimental Protocol

Materials:

  • 1-(1-Methylpiperidin-3-yl)ethanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Iron(II) chloride (FeCl₂)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Aqueous hydrochloric acid (1M HCl)

  • Aqueous sodium hydroxide (2M NaOH)

Procedure:

  • Dissolve 1-(1-Methylpiperidin-3-yl)ethanone (1.0 eq) in dichloromethane (DCM) (approx. 0.2 M) in a round-bottom flask and cool to 0 °C.

  • Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir at 0 °C for 1-2 hours until N-oxide formation is complete (monitor by TLC, the N-oxide will be much more polar).

  • In a separate flask, prepare a solution of FeSO₄·7H₂O (1.5-2.0 eq) in methanol or water.[12]

  • Add the iron(II) solution to the cold N-oxide solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, quench the reaction by adding 1M HCl. Separate the layers and extract the aqueous layer with DCM to remove non-basic impurities.

  • Basify the aqueous layer to pH >10 with 2M NaOH.

  • Extract the aqueous layer with DCM (3 x volumes). The iron salts will typically precipitate and can be filtered or separated during extraction.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired product.

Comparative Summary and Recommendations

The choice of N-demethylation method depends on factors such as scale, available equipment, tolerance for hazardous reagents, and cost.

FeatureACE-Cl Methodvon Braun ReactionModified Polonovski Reaction
Primary Reagent(s) α-Chloroethyl chloroformateCyanogen Bromide (BrCN)m-CPBA, Fe(II) Salt
Key Intermediate CarbamateCyanamideN-Oxide / Iminium Ion
Reagent Toxicity High (Corrosive, Lachrymator)Extreme (Highly Toxic)Moderate (m-CPBA is an oxidant)
Reaction Conditions Step 1: Reflux in DCE. Step 2: Reflux in MeOH.Step 1: RT to Reflux. Step 2: Harsh hydrolysis or reduction.Step 1: 0 °C. Step 2: Room Temp.
Typical Yields Good to Excellent[5]Moderate to Good[8]Moderate to High[12][13]
Cost Moderate to HighLow to ModerateLow
Primary Advantage High yields, reliable, clean conversion.Historically established.Inexpensive, avoids highly toxic reagents.
Primary Disadvantage Reagent cost and sensitivity.Extreme toxicity of BrCN, harsh second step.Potential for side reactions (e.g., reduction to starting amine).

digraph "Workflow Decision" {
graph [splines=true, overlap=false, nodesep=0.6, ranksep=0.8];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [penwidth=1.5, fontname="Arial", fontsize=10];

// Nodes start [label="Select N-Demethylation Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; q_safety [label="Is handling extremely\ntoxic BrCN acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_cost [label="Is reagent cost a\nprimary constraint?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; von_braun [label="Use Von Braun Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polonovski [label="Use Modified Polonovski\nReaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; ace_cl [label="Use ACE-Cl Method", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q_safety; q_safety -> von_braun [label="Yes", color="#EA4335"]; q_safety -> q_cost [label="No", color="#5F6368"]; q_cost -> polonovski [label="Yes", color="#34A853"]; q_cost -> ace_cl [label="No", color="#4285F4"]; }

Figure 4: Decision workflow for selecting an N-demethylation method.

Recommendation: For most laboratory-scale syntheses where reliability and yield are prioritized, the ACE-Cl method is the recommended starting point. For larger-scale preparations where cost is a significant driver, the Modified Polonovski Reaction presents a highly viable and safer alternative to the von Braun reaction. The von Braun Reaction should be reserved for cases where other methods have failed and the laboratory is fully equipped to handle highly toxic reagents safely.

References

  • Dong, G.; et al. (2012). N-Dealkylation of Amines. PMC - NIH. [Link]

  • Thavaneswaran, S., & Scammells, P.J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. ScienceMadness.org. [Link]

  • (Various Authors). The Polonovski Reaction. ResearchGate. [Link]

  • (Various Authors). The Polonovski Reaction. Scilit. [Link]

  • Coop, A., et al. (2003). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Al-awar, R.S., et al. (2004). A Mild and Selective Method for N-Dealkylation of Tertiary Amines. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1-Chloroethyl chloroformate. Wikipedia. [Link]

  • Van der Westhuizen, J.H., et al. (2006). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. Arkivoc. [Link]

  • (Various Authors). The Polonovski Reaction. Organic Reactions. [Link]

  • MacCoss, M., et al. (2012). Process for the demethylation of oxycodone and related compounds.
  • Wikipedia. (n.d.). Demethylation. Wikipedia. [Link]

  • Fornefeld, E.J., et al. (1974). Demethylation process.
  • (Various Authors). (2016). Process for N-dealkylation of tertiary amines. Justia Patents. [Link]

  • Thavaneswaran, S., & Scammells, P.J. (2006). N-Demethylation of Alkaloids. ResearchGate. [Link]

  • (Various Authors). (2015). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). von Braun reaction. Wikipedia. [Link]

  • Coop, A., et al. (2003). Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction. PubMed. [Link]

  • Johnston, A., et al. (2007). N-Demethylation of 14-hydroxy morphinans with alpha-chloroethyl chloroformate.
  • Hudlicky, T., & Kappe, C.O. (2009). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Collection of Czechoslovak Chemical Communications. [Link]

  • (Various Authors). The von Braun Cyanogen Bromide Reaction. ResearchGate. [Link]

  • Cressman, H.W.J. (1947). Cyanogen bromide. Organic Syntheses Procedure. [Link]

  • Scammells, P.J., et al. (2011). A method for the n-demethylation of n-methyl heterocycles.
  • Braun, M. (n.d.). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction. Science of Synthesis. [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for the Catalytic Reduction of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The catalytic reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. This guide focuses on the catalytic reduction of 1-(1-methylpiperidin-3-yl)ethanone, a prochiral ketone, to the chiral alcohol 1-(1-methylpiperidin-3-yl)ethanol. The resulting alcohol is a valuable building block in medicinal chemistry, as the piperidine motif is a common scaffold in numerous bioactive molecules. The presence of a stereocenter at the 3-position of the piperidine ring in the starting material introduces a layer of complexity, as the reduction of the ketone will lead to the formation of diastereomers. This document provides a comprehensive overview of the key catalytic methodologies for this transformation, with a strong emphasis on the principles of stereochemical control and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations and Stereochemical Control

The reduction of the ketone in 1-(1-methylpiperidin-3-yl)ethanone generates a new stereocenter, leading to the formation of two diastereomers: (cis)- and (trans)-1-(1-methylpiperidin-3-yl)ethanol. The ratio of these diastereomers is determined by the facial selectivity of the hydride attack on the carbonyl group. This selectivity is influenced by several factors, including the steric and electronic environment around the ketone, the nature of the catalyst, and the reaction conditions.

Two primary models can be used to predict the stereochemical outcome of this reduction: the Felkin-Anh model and the chelation-controlled model.

Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a chiral carbonyl compound.[1][2] It posits that the largest substituent on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of 1-(1-methylpiperidin-3-yl)ethanone, the piperidine ring is the largest substituent. The preferred conformation of the piperidine ring (chair conformation with the N-methyl group likely in an equatorial position to minimize steric strain) will dictate the trajectory of the hydride attack.

Chelation-Controlled Model: In certain cases, the presence of a Lewis basic group, such as the nitrogen atom in the piperidine ring, can lead to chelation with the metal center of the reducing agent.[3][4][5][6] This chelation can lock the conformation of the molecule and direct the hydride attack from a specific face, often leading to a different diastereomer than predicted by the Felkin-Anh model. The choice of reducing agent and solvent can significantly influence whether chelation control is the dominant pathway.

Catalytic Reduction Methodologies

Several catalytic methods can be employed for the reduction of 1-(1-methylpiperidin-3-yl)ethanone. The choice of method will depend on the desired stereoselectivity, functional group tolerance, and scalability of the process.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas and a heterogeneous or homogeneous catalyst.[7] This method is widely used in industry due to its high efficiency and atom economy.

Commonly used heterogeneous catalysts include platinum group metals (Pt, Pd, Rh) on a solid support such as carbon. Raney Nickel is another effective and economical choice.

Protocol 1: Heterogeneous Catalytic Hydrogenation using Pt/C

Materials:

  • 1-(1-Methylpiperidin-3-yl)ethanone

  • Platinum on carbon (5 wt. % Pt/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or Parr hydrogenator

Procedure:

  • In a high-pressure autoclave, dissolve 1-(1-methylpiperidin-3-yl)ethanone (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add 5 wt. % Pt/C catalyst (1-5 mol % Pt relative to the substrate).

  • Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-50 bar).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 25-80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to afford the desired 1-(1-methylpiperidin-3-yl)ethanol.

  • Analyze the diastereomeric ratio of the product by ¹H NMR or chiral HPLC.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a convenient alternative to using high-pressure hydrogen gas.[8] In this method, a hydrogen donor, such as isopropanol or formic acid, is used in the presence of a transition metal catalyst, typically based on ruthenium or rhodium.[9]

Ruthenium catalysts, particularly those with chiral ligands, are highly effective for the asymmetric transfer hydrogenation of ketones.[1] While the substrate itself is chiral, leading to diastereoselectivity, the use of a chiral catalyst can further enhance the selectivity towards one diastereomer.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Materials:

  • 1-(1-Methylpiperidin-3-yl)ethanone

  • [RuCl₂(p-cymene)]₂

  • (1R,2R)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) or (1S,2S)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (NaOiPr)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (0.5 mol %) and the chiral ligand ((R,R)- or (S,S)-TsDPEN, 1.1 mol %) in isopropanol (5-10 mL per gram of substrate).

  • Stir the mixture at room temperature for 20-30 minutes to pre-form the active catalyst.

  • Add 1-(1-methylpiperidin-3-yl)ethanone (1.0 eq) to the catalyst solution.

  • Add a solution of KOH or NaOiPr (5-10 mol %) in isopropanol.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess (if applicable) by chiral HPLC or NMR analysis of a chiral derivative.[10][11]

Data Presentation

MethodCatalyst/ReagentH₂ SourceSolventTemp. (°C)Pressure (bar)Typical Yield (%)Expected Major Diastereomer
Heterogeneous Hydrogenation5% Pt/CH₂ gasMeOH or EtOH25-805-50>90cis or trans (substrate dependent)
Transfer Hydrogenation[RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN / Basei-PrOHi-PrOH82N/A>95Dependent on chiral ligand
Hydride Reduction (for comparison)NaBH₄N/AMeOH0-25N/A>95Likely trans (axial attack)
Hydride Reduction (for comparison)L-Selectride®N/ATHF-78N/A>95Likely cis (equatorial attack)

Visualization

Reaction Scheme

Caption: General scheme for the catalytic reduction of the ketone.

Experimental Workflow

G cluster_workflow General Experimental Workflow Start Dissolve Substrate in Solvent Add_Catalyst Add Catalyst Start->Add_Catalyst Reaction Perform Reduction (Hydrogenation or Transfer Hydrogenation) Add_Catalyst->Reaction Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Filtration, Quenching, Extraction) Monitor->Workup Complete Purification Purification (Column Chromatography or Distillation) Workup->Purification Analysis Analysis (NMR, HPLC, MS) Purification->Analysis

Caption: A generalized workflow for the catalytic reduction process.

Conclusion

The catalytic reduction of 1-(1-methylpiperidin-3-yl)ethanone to 1-(1-methylpiperidin-3-yl)ethanol can be achieved with high efficiency using various catalytic methods. The choice between heterogeneous catalytic hydrogenation and transfer hydrogenation will depend on the available equipment and desired stereochemical outcome. For diastereoselective synthesis, transfer hydrogenation with a chiral ruthenium catalyst offers a powerful approach to control the formation of the desired diastereomer. Careful analysis of the product mixture by NMR and chiral HPLC is essential to determine the success of the stereoselective reduction. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize the synthesis of this important chiral building block.

References

  • Kim, Y. H., Park, D. H., Byun, I. S., Yoon, I. K., & Park, C. S. (n.d.). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • ChemTube3D. (n.d.). Diastereoselective Ketone Reduction Chelation zinc borohydride. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Asymmetric induction. Retrieved from [Link]

  • O'Brien, P. (n.d.). felkin-ahn and cram chelate. Retrieved from [Link]

  • YouTube. (2020, August 27). Felkin–Anh model | Diasteroselective reduction of chiral ketones with lithium aluminium hydride. Retrieved from [Link]

  • ChemTube3D. (n.d.). Diastereoselective ketone reduction Felkin-Anh Transition State. Retrieved from [Link]

  • YouTube. (2020, August 29). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. Retrieved from [Link]

  • Kostic, S., et al. (2020). Synthesis and pharmacological evaluation of novel cis and trans 3-substituted anilidopiperidines. Monatshefte für Chemie - Chemical Monthly, 151(8), 1269–1280. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Rychnovsky, S. D. (n.d.). STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: 13C NMR ANALYSIS OF 1,3=DIOL ACETONIDES. University of California, Irvine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine.
  • Wikipedia. (2023, December 27). Enantioselective reduction of ketones. Retrieved from [Link]

  • Zarei, M., et al. (n.d.). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. ResearchGate. Retrieved from [Link]

  • Abed, J. M., et al. (2020). Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. ACS Omega, 5(6), 2933–2943. [Link]

  • Abed, J. M., et al. (2020). Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. National Institutes of Health. Retrieved from [Link]

  • Gliński, M., et al. (n.d.). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. ResearchGate. Retrieved from [Link]

  • Guo, H., & O'Doherty, G. A. (2008). De Novo Asymmetric Synthesis of Anthrax Tetrasaccharide and Related Tetrasaccharide. The Journal of Organic Chemistry, 73(14), 5211–5220. [Link]

  • Wills, M., et al. (n.d.). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. ResearchGate. Retrieved from [Link]

  • Wang, X.-G., et al. (2024). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry, 22(26), 5325–5332. [Link]

  • Larock, R. C., & Raminelli, C. (2018). Formation of Alcohols and Phenols by Reduction of Carbonyl Compounds. John Wiley & Sons, Ltd. [Link]

  • Ho, T.-L., Fieser, M., & Fieser, L. (2017). Chiral Auxiliaries and Catalysts. John Wiley & Sons, Ltd. [Link]

  • Luo, R., et al. (2020). Enantioselective Reformatsky Reaction of Ketones Catalyzed by Chiral Indolinylmethanol. European Journal of Organic Chemistry, 2020(30), 4805–4811. [Link]

  • Yadav, J. S., et al. (2002). Efficient Enantioselective Reduction of Ketones with Daucus carota Root. The Journal of Organic Chemistry, 67(11), 3900–3903. [Link]

  • Palmer, M., Walsgrove, T., & Wills, M. (1997). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 62(15), 5226–5228. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Hartwig, J. F., & Takemiya, A. (2006). Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines. Journal of the American Chemical Society, 128(19), 6042–6043. [Link]

  • Kuwano, R., et al. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters, 8(12), 2447–2449. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Xiao, J. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. Retrieved from [Link]

  • Jones, G. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Retrieved from [Link]

  • Yus, M. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. Retrieved from [Link]

  • Steward, K. M., et al. (n.d.). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. National Institutes of Health. Retrieved from [Link]

  • Xue, D., et al. (n.d.). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. National Institutes of Health. Retrieved from [Link]

  • Kroutil, W., & Strauss, U. T. (2003). Enzyme-catalyzed regio- and enantioselective ketone reductions. Current Opinion in Chemical Biology, 7(2), 285–293. [Link]

  • Kim, Y. H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]

  • Chemistry LibreTexts. (2019, May 22). 18.5: The Stereochemistry of Carbonyl Reduction. Retrieved from [Link]

  • Zhang, J., et al. (n.d.). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. National Institutes of Health. Retrieved from [Link]

  • Cramer, N., & Despois, A. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Jennings, M. P., & Bajwa, N. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313–9323. [Link]

  • Al-Awadi, N. A., et al. (2022). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 27(21), 7291. [Link]

  • Google Patents. (n.d.). Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.
  • Omori, Á. T., & Machado, N. V. (n.d.). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy.... ResearchGate. Retrieved from [Link]

  • Li, C., et al. (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. [Link]

  • Royal Society of Chemistry. (2014). Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (1974). Asymmetric syntheses. Part 11. Reduction of ketones and related ketone oximes with lithium aluminium hydride–3-O-cyclohexylmethyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex to give optically active alcohols and amines. Retrieved from [Link]

  • Teranishi, S., et al. (2019). Diastereoselective Synthesis of 1,3-Oxazolidines via Cationic Iron Porphyrin-catalyzed Cycloaddition of Aziridines with Aldehydes. Organic Letters, 21(8), 2593–2596. [Link]

  • Organic Chemistry Portal. (n.d.). Diastereoselective Synthesis of 1,3-Oxazolidines via Cationic Iron Porphyrin-catalyzed Cycloaddition of Aziridines with Aldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective Synthesis of 1,3-Oxazolidines via Cationic Iron Porphyrin-catalyzed Cycloaddition of Aziridines with Aldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and preliminary pharmacological evaluation of racemic cis and trans 3-alkylfentanyl analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation performance of methyl isobutyl ketone over Ni/γ-Al 2 O 3 catalysts. Retrieved from [Link]

  • Sci-Hub. (n.d.). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Adjacent Quaternary Stereocenters by Catalytic Asymmetric Allylboration. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Retrieved from [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

Sources

The Strategic Utility of 1-(1-Methylpiperidin-3-yl)ethanone in the Genesis of Novel Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry and natural product synthesis, the selection of a versatile and strategically functionalized starting material is paramount. This guide illuminates the significant potential of 1-(1-Methylpiperidin-3-yl)ethanone as a pivotal precursor for the synthesis of novel and structurally diverse alkaloids. Its inherent structural features—a tertiary amine within a piperidine ring and a reactive ketone moiety—offer a powerful toolkit for the construction of complex molecular architectures reminiscent of naturally occurring bioactive compounds.

This document serves as a detailed technical resource, providing not only step-by-step protocols but also the underlying scientific rationale for the application of this precursor in the generation of innovative alkaloid scaffolds. We will explore key synthetic transformations, including enolate-driven reactions, Mannich condensations, and Pictet-Spengler cyclizations, that leverage the unique reactivity of 1-(1-Methylpiperidin-3-yl)ethanone.

Core Chemical Attributes and Synthetic Potential

1-(1-Methylpiperidin-3-yl)ethanone possesses a unique combination of functional groups that render it an attractive building block for alkaloid synthesis. The N-methylated piperidine ring is a common motif in a wide array of natural alkaloids, often contributing to their pharmacological activity.[1] The ethanone side chain provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the elaboration of the core structure into more complex frameworks.

Table 1: Physicochemical Properties of 1-(1-Methylpiperidin-3-yl)ethanone and Related Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Reactive Sites
1-(1-Methylpiperidin-3-yl)ethanoneC₈H₁₅NO141.21α-protons to the ketone, carbonyl carbon, piperidine nitrogen
1-BOC-3-piperidoneC₁₀H₁₇NO₃199.25Ketone carbonyl, α-protons, BOC-protected nitrogen

The strategic positioning of the ketone at the 3-position of the piperidine ring is particularly advantageous. It allows for the introduction of substituents that can subsequently participate in cyclization reactions to form fused or spirocyclic alkaloid skeletons. Furthermore, the tertiary amine can influence the stereochemical outcome of reactions at the α-carbon of the ketone, offering potential for diastereoselective transformations.

Key Synthetic Transformations and Protocols

The true utility of 1-(1-Methylpiperidin-3-yl)ethanone as a precursor is realized through its application in powerful synthetic reactions. Below, we detail the theoretical basis and provide exemplary protocols for key transformations.

Enolate Chemistry: The Gateway to Elaboration

The α-protons of the ethanone moiety are acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a versatile intermediate for a range of alkylation, acylation, and condensation reactions, allowing for the introduction of diverse side chains and the construction of more complex carbon skeletons.[2][3]

Protocol 1: General Procedure for Enolate Generation and Alkylation

Causality: The choice of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is crucial to ensure complete and irreversible deprotonation, preventing self-condensation of the ketone.[3] The low temperature (-78 °C) is essential to maintain the kinetic stability of the enolate and prevent side reactions.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

  • Inert Atmosphere: The system is purged with dry nitrogen for 15-20 minutes.

  • Solvent and Ketone: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 1-(1-Methylpiperidin-3-yl)ethanone (1.0 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of LDA (1.1 eq) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Enolate Formation: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: The desired electrophile (e.g., an alkyl halide, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Diagram 1: Enolate Formation and Alkylation Workflow

Enolate_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Flame-dried Flask N2 Nitrogen Atmosphere Flask->N2 Solvent Anhydrous THF N2->Solvent Ketone 1-(1-Methylpiperidin-3-yl)ethanone Solvent->Ketone Cooling Cool to -78 °C Ketone->Cooling LDA_add Add LDA Cooling->LDA_add Enolate_form Enolate Formation LDA_add->Enolate_form Electrophile_add Add Electrophile Enolate_form->Electrophile_add Stir Stir at -78 °C Electrophile_add->Stir Quench Quench (NH4Cl) Stir->Quench Extract Extract (EtOAc) Quench->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for enolate generation and alkylation.

The Mannich Reaction: Constructing β-Amino Ketones

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, our precursor), an aldehyde (often formaldehyde), and a primary or secondary amine.[4][5] This reaction is a powerful tool for introducing an aminomethyl group, which can serve as a handle for further cyclizations to form complex alkaloid skeletons.[6]

Protocol 2: Mannich Reaction for the Synthesis of a Novel β-Amino Ketone

Causality: The reaction is typically acid-catalyzed to facilitate the formation of the electrophilic Eschenmoser's salt or a similar iminium ion from the aldehyde and the amine.[7] The choice of solvent can influence the reaction rate and yield.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, 1-(1-Methylpiperidin-3-yl)ethanone (1.0 eq), a suitable secondary amine (e.g., dimethylamine hydrochloride, 1.2 eq), and paraformaldehyde (1.5 eq) are combined in ethanol.

  • Acid Catalyst: A catalytic amount of concentrated hydrochloric acid is added.

  • Reaction: The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Solvent Removal: After completion, the solvent is removed under reduced pressure.

  • Workup: The residue is dissolved in water, and the solution is made basic with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Diagram 2: Mannich Reaction Pathway

Mannich_Reaction Precursor 1-(1-Methylpiperidin-3-yl)ethanone Enol Enol/Enolate of Precursor Precursor->Enol Tautomerization Amine Secondary Amine Iminium Iminium Ion Amine->Iminium + Aldehyde, H+ Aldehyde Formaldehyde Product β-Amino Ketone Alkaloid Precursor Enol->Product + Iminium Ion

Caption: Simplified Mannich reaction pathway.

The Pictet-Spengler Reaction: Forging Tetrahydro-β-carboline and Tetrahydroisoquinoline Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that forms tetrahydro-β-carboline or tetrahydroisoquinoline ring systems.[8][9] While the classic Pictet-Spengler reaction involves a β-arylethylamine, derivatives of 1-(1-Methylpiperidin-3-yl)ethanone can be designed to undergo intramolecular versions of this reaction, leading to complex, fused alkaloid structures.[10][11]

Protocol 3: Intramolecular Pictet-Spengler Cyclization

Causality: This protocol assumes the prior synthesis of a suitable tryptamine or phenethylamine derivative attached to the ethanone side chain of the precursor. The strong acid catalyst is necessary to promote the formation of the key iminium ion intermediate that undergoes electrophilic aromatic substitution to close the ring.[9]

Step-by-Step Methodology:

  • Substrate Preparation: The Pictet-Spengler precursor, a derivative of 1-(1-Methylpiperidin-3-yl)ethanone bearing a β-arylethylamine moiety, is synthesized via standard methods.

  • Reaction Setup: The precursor is dissolved in a suitable solvent, such as dichloromethane or toluene, in a round-bottom flask under a nitrogen atmosphere.

  • Acid Addition: A strong acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid (e.g., BF₃·OEt₂), is added dropwise at 0 °C.

  • Cyclization: The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.

  • Neutralization: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude alkaloid is purified by chromatography.

Diagram 3: Intramolecular Pictet-Spengler Logic

Pictet_Spengler cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Start 1-(1-Methylpiperidin-3-yl)ethanone Functionalization Functionalization Start->Functionalization PS_Precursor Pictet-Spengler Precursor Functionalization->PS_Precursor Iminium_Formation Iminium Ion Formation (H+) PS_Precursor->Iminium_Formation EAS Electrophilic Aromatic Substitution Iminium_Formation->EAS Fused_Alkaloid Fused Alkaloid Structure EAS->Fused_Alkaloid

Caption: Logical flow of an intramolecular Pictet-Spengler reaction.

Conclusion and Future Perspectives

1-(1-Methylpiperidin-3-yl)ethanone stands as a promising and underutilized precursor in the field of alkaloid synthesis. Its strategic functionalization provides a robust platform for the application of cornerstone synthetic methodologies to construct novel and potentially bioactive molecules. The protocols and conceptual frameworks presented herein are intended to serve as a guide for researchers to unlock the synthetic potential of this versatile building block. Future efforts in this area could focus on the development of stereoselective transformations, the exploration of multi-component reactions, and the synthesis of libraries of novel alkaloids for biological screening.[11][12] The continued investigation into the reactivity and application of 1-(1-Methylpiperidin-3-yl)ethanone is poised to contribute significantly to the ever-evolving landscape of drug discovery and natural product synthesis.

References

  • Garg, N. K., & Stoltz, B. M. (2005). The Pictet–Spengler Reaction. Chemical Reviews, 105(12), 4591-4620. [Link]

  • O'Brien, P. (2002). The Mannich Reaction: An Update. Angewandte Chemie International Edition, 41(16), 2865-2867. [Link]

  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY. PMC. [Link]

  • Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Enolate Chemistry. University of Bath. [Link] (Please note, a direct deep link was not available, refer to the university's chemistry resources for this topic).

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [Link]

  • Mannich Reaction. Chemistry LibreTexts. [Link]

  • Sequential 1,3-Dipolar Cycloaddition-Pictet–Spengler Reactions. A Versatile Tactical Combination. ResearchGate. [Link]

  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. [Link]

  • MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY. PubMed. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. [Link]

  • Mannich reaction. ChemTube3D. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Name-Reaction.com. [Link]

  • Piperidones: from alkaloids to pseudopeptides. SciSpace. [Link]

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

  • Three-component radical homo Mannich reaction. PMC. [Link]

Sources

scale-up synthesis of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scale-Up Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a valuable heterocyclic ketone building block in pharmaceutical development. We present a robust and scalable two-step synthetic sequence commencing from commercially available 3-cyanopiperidine. The chosen route emphasizes process safety, operational efficiency, and high purity of the final product. The core transformation involves a Grignard reaction between a methylmagnesium halide and 1-methylpiperidine-3-carbonitrile. This application note details the step-by-step protocol, process optimization considerations, troubleshooting guidance, and critical safety procedures tailored for researchers and process chemists in an industrial setting.

Introduction and Strategic Rationale

1-(1-Methylpiperidin-3-yl)ethanone is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a chiral center and a reactive ketone group on a methylated piperidine scaffold, makes it a versatile precursor for drug candidates targeting a range of therapeutic areas. The successful transition from laboratory-scale synthesis to pilot or manufacturing scale requires a process that is not only high-yielding but also cost-effective, safe, and reproducible.

Choice of Synthetic Strategy

Several synthetic routes can be envisioned for the target molecule. After careful consideration of scalability factors such as starting material cost, reagent safety, and process robustness, we have selected a strategy based on the Grignard reaction.

Selected Route:

  • N-methylation of 3-cyanopiperidine: An efficient Eschweiler-Clarke reaction to produce the key intermediate, 1-methylpiperidine-3-carbonitrile. This classic reaction is renowned for its high yields, use of inexpensive reagents (formic acid and formaldehyde), and straightforward workup, making it ideal for large-scale production.

  • Grignard reaction and hydrolysis: Reaction of 1-methylpiperidine-3-carbonitrile with methylmagnesium bromide followed by acidic hydrolysis to yield the target ketone. The Grignard reaction is a cornerstone of industrial C-C bond formation[1][2]. Using a nitrile precursor prevents the common issue of double addition that can plague reactions with ester substrates, thus improving selectivity and simplifying purification[3].

This pathway is superior to alternatives, such as those involving organolithium reagents which are often more expensive and pyrophoric, or Friedel-Crafts type acylations which are not applicable here.

Process Chemistry and Detailed Protocols

Physicochemical Data and Safety Overview

A thorough understanding of the chemical properties and hazards is paramount for safe scale-up.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Hazards
1-(1-Methylpiperidin-3-yl)ethanone C₈H₁₅NO141.21172 - 1740.981Flammable liquid, Skin/Eye/Respiratory Irritant[4]
Methylmagnesium Bromide (3.0 M in Et₂O) CH₃BrMg119.27~35 (Solvent)~1.01Water-reactive, Flammable, Corrosive[1][5]
1-Methylpiperidine-3-carbonitrile C₇H₁₂N₂124.18~205-207~0.95Acute toxicity (Oral, Dermal, Inhalation)
Anhydrous Tetrahydrofuran (THF) C₄H₈O72.11660.889Highly Flammable, Peroxide-former, Irritant

General Safety Precautions: All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses/face shields, and chemically resistant gloves, is mandatory. An inert atmosphere (Nitrogen or Argon) is critical for the Grignard reaction step to prevent quenching by atmospheric moisture and oxygen[5].

Step 1: Synthesis of 1-Methylpiperidine-3-carbonitrile

This protocol describes the N-methylation of 3-cyanopiperidine using the Eschweiler-Clarke reaction.

Reaction Scheme:

Materials & Quantities:

Reagent MW ( g/mol ) Equivalents Quantity Moles
3-Cyanopiperidine 110.16 1.0 500 g 4.54
Formic Acid (98%) 46.03 2.2 428 mL 10.0

| Formaldehyde (37% aq. soln.) | 30.03 | 2.0 | 688 mL | 9.08 |

Protocol:

  • Equip a 5 L jacketed reactor with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Charge the reactor with 3-cyanopiperidine (500 g, 4.54 mol).

  • With moderate stirring, add formic acid (428 mL, 10.0 mol) to the reactor. An exotherm will be observed; maintain the temperature below 40°C using the reactor jacket.

  • Once the initial exotherm subsides, begin the slow, dropwise addition of aqueous formaldehyde (688 mL, 9.08 mol). Vigorous gas (CO₂) evolution will occur. Maintain the addition rate to keep the reaction temperature between 80-90°C.

  • After the addition is complete, heat the reaction mixture to 100°C and maintain for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture to pH > 12 by the slow addition of 50% w/w aqueous sodium hydroxide solution, maintaining the temperature below 30°C with cooling.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 1 L).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-methylpiperidine-3-carbonitrile as a pale yellow oil. The product is typically of sufficient purity (>95%) for use in the next step.

    • Expected Yield: ~530 g (94%)

Step 2: Grignard Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone

This protocol details the core transformation to the final product.

Workflow Diagram:

Caption: A flowchart of the Grignard synthesis workflow.

Materials & Quantities:

Reagent MW ( g/mol ) Equivalents Quantity Moles
1-Methylpiperidine-3-carbonitrile 124.18 1.0 500 g 4.03
Methylmagnesium Bromide (3.0 M in Et₂O) 119.27 1.2 1.61 L 4.83
Anhydrous Tetrahydrofuran (THF) 72.11 - 2.5 L -
Hydrochloric Acid (6 M aq.) 36.46 - ~2.5 L -

| Sodium Hydroxide (50% w/w aq.) | 40.00 | - | As needed | - |

Protocol:

  • Ensure a 10 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, temperature probe, and addition funnel is thoroughly dried and purged with nitrogen.

  • Charge the reactor with methylmagnesium bromide solution (1.61 L, 4.83 mol).

  • In a separate vessel, dissolve 1-methylpiperidine-3-carbonitrile (500 g, 4.03 mol) in anhydrous THF (2.5 L).

  • Cool the Grignard solution in the reactor to 0-5°C using a circulating chiller.

  • Slowly add the nitrile/THF solution via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic[6].

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction for completion by GC-MS.

  • Workup (Quench & Hydrolysis): a. Cool the reaction mixture back to 0-5°C. b. Prepare a solution of 6 M hydrochloric acid in a separate vessel. c. CRITICAL STEP: Very slowly and carefully, add the 6 M HCl to the reaction mixture to quench the excess Grignard reagent and hydrolyze the intermediate imine. This step is highly exothermic and produces flammable gases. Maintain vigorous stirring and efficient cooling to keep the temperature below 20°C. Continue addition until the mixture is acidic (pH ~1-2). d. Stir the acidic mixture for 1 hour at room temperature to ensure complete hydrolysis.

  • Isolation: a. Cool the mixture to 10°C and basify to pH > 12 with 50% w/w NaOH solution, maintaining temperature control. b. Transfer the biphasic mixture to a larger separatory funnel. Separate the layers. c. Extract the aqueous layer with ethyl acetate (3 x 1.5 L). d. Combine all organic layers, wash with brine (1 x 1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. The resulting crude oil is purified by vacuum distillation. b. Set up a distillation apparatus and collect the fraction boiling at approximately 90-95°C at 10 mmHg. The literature boiling point is 172-174 °C at atmospheric pressure[4]. c. The final product, 1-(1-Methylpiperidin-3-yl)ethanone, should be a colorless to pale yellow liquid.

    • Expected Yield: ~480 g (85%)

Troubleshooting and Process Optimization

Caption: Logic diagram for troubleshooting low-yield reactions.

  • Grignard Titration: Before committing to a large-scale run, it is imperative to determine the exact molarity of the Grignard reagent. This can be done via titration with a known amount of I₂ or a standard acid-base titration after quenching an aliquot[6].

  • Solvent Choice: While diethyl ether is a common solvent for Grignard reagents, THF is often preferred for reactions with nitriles due to its better solvating properties for the magnesium intermediates[6]. Ensure the THF is anhydrous and inhibitor-free.

  • Temperature Control: Overheating during the addition of the nitrile can lead to side reactions. Conversely, if the temperature is too low, the reaction may be sluggish. The 0-10°C range provides a good balance. The quench step is the most critical point for temperature management.

  • Emulsion during Workup: The basic workup can sometimes lead to emulsions due to the formation of magnesium hydroxides. The addition of brine or filtration through a pad of Celite® can help break these emulsions.

References

  • Sigma-Aldrich Safety Data Sheet for 1-(1-Methylpiperidin-3-yl)ethanone. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/282855
  • Lide, D. R. (Ed.). (2004). Grignard Reaction. In CRC Handbook of Chemistry and Physics (85th ed.). Source: CRC Press. URL: https://www.chem.ucla.edu/~harding/IGOC/G/grignard01.
  • "Aldehydes from Isonitriles: 2-Methylbutanal". Organic Syntheses, Coll. Vol. 6, p.765 (1988); Vol. 51, p.31 (1971). Source: Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0765 (This provides an analogous, reliable procedure for organometallic additions).
  • Icke, R. N., et al. (1944). The Eschweiler-Clarke Modification of the Leuckart Reaction. Journal of the American Chemical Society, 66(6), 1012-1014. Source: American Chemical Society. URL: https://pubs.acs.org/doi/abs/10.
  • "EXPERIMENT 3: The Grignard Reaction: Synthesis of Triphenylmethanol". Source: Sciencemadness.org. URL: http://www.sciencemadness.org/lab/procedures/Grignard.pdf
  • "Grignard Reagents For Addition To Aldehydes and Ketones". Source: Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/
  • "Grignard Reagent & Reactions: Organic Synthesis Guide". Source: Studylib. URL: https://studylib.net/doc/8885698/grignard-reagent---reactions--organic-synthesis-guide

Sources

Quantitative Analysis of 1-(1-Methylpiperidin-3-yl)ethanone using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 1-(1-Methylpiperidin-3-yl)ethanone. This compound is a key synthetic intermediate and potential impurity in the manufacturing of various pharmaceutical agents. Given the basic nature of the piperidine moiety, chromatographic and detection parameters were optimized to achieve excellent peak shape, sensitivity, and selectivity. The method employs a reverse-phase C18 column with a formic acid-modified mobile phase, coupled with electrospray ionization in positive ion mode. The protocol outlined herein is suitable for rigorous quality control, stability testing, and pharmacokinetic sample analysis, providing a self-validating system for trustworthy results in regulated environments.

Introduction: The Analytical Challenge

1-(1-Methylpiperidin-3-yl)ethanone is a heterocyclic amine and a common building block in medicinal chemistry. The piperidine scaffold is prevalent in numerous pharmaceuticals, and precise quantification of related substances is critical for ensuring drug safety and efficacy.[1] As a tertiary amine, this analyte presents specific analytical challenges, including potential peak tailing on traditional silica-based HPLC columns and the need for a highly selective detection method to distinguish it from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this application.[2][3] Its inherent selectivity and sensitivity allow for accurate quantification even at trace levels, a critical requirement for impurity analysis.[4] This document provides a comprehensive guide to a validated method, explaining the rationale behind key experimental choices to ensure reproducibility and scientific soundness.

Analyte Properties and Method Principle

Analyte: 1-(1-Methylpiperidin-3-yl)ethanone Molecular Formula: C₈H₁₅NO Molecular Weight: 141.21 g/mol [5][6] Structure: Chemical structure of 1-(1-Methylpiperidin-3-yl)ethanone (Note: Image is a representative structure based on the IUPAC name, as a direct database image was not available.)

The analytical method is based on reverse-phase HPLC for chromatographic separation, followed by tandem mass spectrometry for detection and quantification. The basic nitrogen on the piperidine ring is readily protonated, making it ideal for positive mode Electrospray Ionization (ESI+).[1] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Design and Protocols

Materials and Reagents
  • Analyte Standard: 1-(1-Methylpiperidin-3-yl)ethanone (≥98% purity)

  • Internal Standard (IS): d₄-1-(1-Methylpiperidin-3-yl)ethanone or a structurally similar compound not present in the sample matrix (e.g., 1-(1-Benzylpiperidin-3-yl)ethanone[7]).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

Instrumentation

The method was developed on a standard HPLC system coupled to a triple quadrupole mass spectrometer.

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent, equipped with an ESI source.[1]

  • Analytical Column: Waters Atlantis™ C18, 2.1 x 100 mm, 5 µm[4]

Standard and Sample Preparation Protocol

Rationale: The goal is to ensure the analyte is fully dissolved and compatible with the mobile phase. For complex matrices like plasma, a protein precipitation step is included to prevent column and instrument fouling.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(1-Methylpiperidin-3-yl)ethanone standard and dissolve in 10.0 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with the sample diluent to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare a solution of the IS in methanol.

  • Sample Preparation (for Reaction Mixtures): a. Dilute an aliquot of the reaction mixture with the sample diluent to bring the expected analyte concentration within the calibration range. b. Add the IS spiking solution to achieve a final IS concentration of 50 ng/mL. c. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. d. Transfer the supernatant to an HPLC vial for analysis.

  • Sample Preparation (for Plasma - Protein Precipitation): a. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of sample diluent, vortex, and transfer to an HPLC vial.

HPLC-MS/MS Method Parameters and Rationale

The logical flow for developing this method is based on the physicochemical properties of the analyte.

Caption: Logic flow for HPLC-MS/MS method development.

HPLC Parameters

Causality: A C18 column was selected for its versatility in retaining small molecules.[4] The addition of 0.1% formic acid to the mobile phase is critical. It serves two purposes: 1) it protonates the analyte, enhancing its retention on the C18 phase, and 2) it neutralizes residual acidic silanols on the column packing, significantly improving peak symmetry for the basic analyte.[8] A gradient elution ensures that any impurities with different polarities are effectively separated while keeping the run time efficient.

ParameterSetting
Column Waters Atlantis™ C18, 2.1 x 100 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to 5% B for 3 min.
Run Time 10 minutes
Mass Spectrometry Parameters

Causality: ESI in positive ion mode was chosen because the tertiary amine in the piperidine ring is easily protonated, leading to a strong [M+H]⁺ signal.[1] Tandem MS (MS/MS) via MRM was used for quantification. The precursor ion ([M+H]⁺, m/z 142.2) is isolated and fragmented by collision-induced dissociation (CID). The most stable and abundant product ions are then monitored. This process drastically reduces chemical noise and enhances selectivity. Common fragmentation pathways for piperidines involve ring cleavage or loss of substituents.[2][9]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions Analyte: 142.2 -> 84.1 (Quantifier), 142.2 -> 58.1 (Qualifier)
Collision Energy (CE) Optimized for each transition (e.g., 15 eV and 25 eV)
Dwell Time 100 ms

Results: Method Performance Characteristics

The following data are illustrative of the performance expected from this validated method.

ParameterResult
Linearity (r²) > 0.998 (Range: 1 - 1000 ng/mL)
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10, RSD < 15%)
Precision (%RSD) Intra-day: < 5%; Inter-day: < 8%
Accuracy (% Recovery) 95% - 105% at three concentration levels
Matrix Effect Minimal (<10% ion suppression/enhancement)

Step-by-Step Experimental Workflow Protocol

This workflow provides a summary for routine analysis.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing prep_standards Prepare Standards & Calibration Curve prep_samples Prepare/Extract Samples (Spike with Internal Standard) hplc Inject into HPLC System (Gradient Separation on C18) prep_samples->hplc ms Detect with MS/MS (ESI+, MRM Mode) hplc->ms integrate Integrate Peak Areas (Analyte & IS) ms->integrate quantify Quantify Concentration (Using Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Overall experimental workflow for sample analysis.

  • System Preparation: Equilibrate the HPLC-MS/MS system with the initial mobile phase conditions (5% B) until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blanks, calibration standards (from low to high concentration), quality control (QC) samples, and unknown samples.

  • Injection: Inject 5 µL of each sample into the system.

  • Data Acquisition: Acquire data using the MRM parameters specified in Table 4.2.

  • Data Processing: Process the acquired data using the instrument's software. Integrate the peak areas for the analyte and the internal standard.

  • Quantification: Generate a linear calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. Determine the concentration of the analyte in unknown samples using the regression equation from the calibration curve.

Conclusion

This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of 1-(1-Methylpiperidin-3-yl)ethanone. The detailed protocols and the rationale behind the methodological choices provide a solid foundation for its implementation in pharmaceutical development and quality control laboratories. The method's performance meets typical requirements for regulatory submission, ensuring reliable and accurate data for critical decision-making.

References

  • de Freitas, J. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • de Freitas, J. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Da-Silva, F. N., et al. (2009). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • PubChem (2025). Ethanone, 1-(3-methyl-1-piperidinyl)-. PubChem. Available at: [Link]

  • Jiang, H., et al. (2015). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the... ResearchGate. Available at: [Link]

  • SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • PubChem (2021). 1-[(3s)-1-Benzylpiperidin-3-Yl]ethanone. PubChem. Available at: [Link]

  • IP.com (2013). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IP.com. Available at: [Link]

  • Noreen, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. Available at: [Link]

  • PubChem. 1-[4-(Piperidin-3-ylmethyl)piperazin-1-yl]ethanone. PubChem. Available at: [Link]

  • Google Patents (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • Li, J., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve reaction yields for this valuable synthetic intermediate. The piperidine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for drug discovery programs.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Grignard-Based Synthesis Issues

The most common and direct route to 1-(1-Methylpiperidin-3-yl)ethanone is the Grignard reaction between a methylmagnesium halide (e.g., MeMgBr) and 1-methylpiperidine-3-carbonitrile. While straightforward in principle, this reaction is prone to several issues that can drastically reduce yield.

Question 1: My overall yield is very low when using the Grignard route. What are the primary causes?

Low yields in this synthesis typically stem from three main areas: side reactions, suboptimal reaction conditions, and the purity of starting materials.

  • Over-addition to form Tertiary Alcohol: The primary culprit is often the reaction of a second equivalent of the Grignard reagent with the newly formed ketone, leading to 1-(1-methylpiperidin-3-yl)propan-2-ol. The intermediate ketimine salt is reactive towards the highly nucleophilic Grignard reagent.

  • Unreacted Starting Material: A sluggish reaction can leave a significant amount of the starting nitrile unconsumed. This can be due to poor Grignard reagent quality, insufficient activation, or steric hindrance.

  • Moisture and Impurities: Grignard reagents are extremely sensitive to moisture and protic impurities in the solvent or on the glassware. This deactivates the reagent and reduces its effective concentration.

Question 2: I'm observing significant formation of the tertiary alcohol byproduct. How can I prevent this over-addition?

Preventing the second addition of the Grignard reagent is the single most critical factor for improving yield.

Core Explanation: The initial product of the Grignard addition to the nitrile is a magnesium ketimine salt. This intermediate can be hydrolyzed to the desired ketone. However, if excess Grignard reagent is present at elevated temperatures, it can attack the ketimine directly or the ketone as it forms during workup, leading to the tertiary alcohol.

Solutions:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the nitrile at a low temperature (-20 °C to 0 °C). This maintains a low instantaneous concentration of the Grignard reagent, favoring the first addition over the second.

  • Catalytic Enhancement: The addition of certain metal salts can improve the rate of the initial reaction and selectivity.

    • Copper(I) Salts: The use of catalytic amounts of CuI or CuBr can accelerate the addition to nitriles, often allowing the reaction to proceed at lower temperatures where over-addition is less favorable.[2]

    • Zinc(II) Chloride: ZnCl₂ can be used as a catalyst to generate more reactive zinc(ii)ate species in situ, which promotes the Grignard addition under milder conditions and can lead to higher yields of the ketone after hydrolysis.[3][4]

  • Switch to a Superior Synthetic Route: If over-addition remains problematic, the most robust solution is to use the Weinreb Ketone Synthesis , which is specifically designed to prevent this issue.[5]

Alternative Synthetic Strategy: The Weinreb Ketone Synthesis

Question 3: The Grignard reaction is too problematic. How does the Weinreb Ketone Synthesis work, and why is it better?

The Weinreb ketone synthesis is a highly reliable two-step alternative that avoids the over-addition problem entirely.[5][6]

Mechanistic Advantage: The key is the formation of a N-methoxy-N-methylamide, known as a Weinreb-Nahm amide. When an organometallic reagent (like MeMgBr or MeLi) adds to this amide, it forms a stable, five-membered chelated tetrahedral intermediate.[7] This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup is performed. By the time the ketone is formed, all the organometallic reagent has been quenched, making over-addition impossible.

Below is a diagram illustrating the critical difference between the two pathways.

G cluster_0 Grignard Pathway cluster_1 Weinreb Pathway G_Nitrile 1-Methylpiperidine- 3-carbonitrile G_MeMgBr + MeMgBr G_Intermediate Magnesium Ketimine (Reactive) G_Ketone Desired Ketone G_Intermediate->G_Ketone 2. H3O+ Workup G_Alcohol Tertiary Alcohol (Byproduct) G_Intermediate->G_Alcohol Over-addition G_Hydrolysis H3O+ Workup G_MeMgBr2 + MeMgBr (Over-addition) W_Acid 1-Methylpiperidine- 3-carboxylic Acid W_Amide Weinreb-Nahm Amide W_Acid->W_Amide Amide Formation W_Amide_Prep 1. (COCl)2 2. MeO(Me)NH∙HCl W_Intermediate Stable Chelated Intermediate W_Amide->W_Intermediate 1. Add MeMgBr W_MeMgBr + MeMgBr W_Ketone Desired Ketone (High Yield) W_Intermediate->W_Ketone 2. H3O+ Workup W_Hydrolysis H3O+ Workup

Caption: Comparison of Grignard and Weinreb synthetic pathways.

N-Methylation Issues

Some synthetic routes may involve creating the 3-acetylpiperidine core first, followed by N-methylation.

Question 4: I am starting with 3-acetylpiperidine. What is the most effective method for N-methylation to get a high yield of the final product?

For the specific task of converting a secondary amine to a tertiary methylamine, the Eschweiler-Clarke reaction is the industry standard and highly recommended.

Core Explanation: This reaction uses an excess of formic acid and formaldehyde to methylate the amine.[8][9] The secondary amine first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine and releasing carbon dioxide. The reaction is essentially irreversible due to the loss of CO₂ gas.[10]

Advantages of Eschweiler-Clarke:

  • High Yield: The reaction typically proceeds to completion.

  • No Quaternary Salt Formation: Unlike using methyl iodide (MeI), the reaction mechanism inherently prevents over-methylation to form a quaternary ammonium salt.[10]

  • Simple Workup: The reagents are volatile and easily removed.

Troubleshooting Guide: Grignard Synthesis

This workflow provides a logical sequence for diagnosing and solving issues with the Grignard-based synthesis.

G start Low Yield in Grignard Synthesis q1 Side products observed in crude NMR/TLC? start->q1 q2 Major byproduct is tertiary alcohol? q1->q2 Yes q3 Significant unreacted starting nitrile? q1->q3 No a1_yes Yes a1_no No q2->q3 No sol1 Implement Inverse Addition at Low Temperature (-20°C) q2->sol1 Yes sol4 Check Grignard titer. Use freshly prepared reagent. q3->sol4 Yes sol2 Add catalytic CuI or ZnCl2 to improve selectivity sol1->sol2 sol3 Switch to Weinreb Ketone Synthesis sol2->sol3 sol5 Ensure rigorous drying of glassware, solvent, and nitrile. sol4->sol5

Sources

Technical Support Center: Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic ketone intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide: Common Synthetic Pathways & Side Reactions

The synthesis of 1-(1-Methylpiperidin-3-yl)ethanone is typically approached via two primary strategies:

  • Route A: N-methylation of a pre-existing 3-acetylpiperidine precursor.

  • Route B: Introduction of the acetyl group onto a 1-methylpiperidine scaffold.

Each route presents a unique set of challenges. This guide is structured to address specific problems you may encounter in each pathway.

Section 1: Issues in N-Methylation of 3-Acetylpiperidine (Route A)

This route is often favored for its straightforwardness, typically employing the Eschweiler-Clarke reaction or direct alkylation with a methylating agent.

Question 1: My Eschweiler-Clarke reaction is incomplete, leaving significant amounts of 3-acetylpiperidine starting material. What's causing this and how can I improve the yield?

Answer:

  • Plausible Cause: Incomplete conversion in the Eschweiler-Clarke reaction is most often due to suboptimal stoichiometry of the reagents or insufficient reaction time and temperature. The mechanism involves the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by a hydride from formic acid.[1] If any of these components are limiting or the activation energy is not met, the reaction will stall.

  • Troubleshooting & Resolution:

    • Verify Reagent Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[2] Formic acid acts as both a catalyst and the hydride source, while formaldehyde provides the methyl group. A deficiency in either will result in unreacted starting material.

    • Optimize Reaction Conditions: The rate-determining step is the hydride transfer, which is temperature-dependent.[3] Ensure the reaction mixture is heated appropriately, typically to 80–100 °C, and maintained for a sufficient duration (often 12-18 hours) to ensure full conversion.[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material before proceeding with the work-up.

  • Recommended Protocol for Optimization:

ParameterStandard ConditionTroubleshooting AdjustmentRationale
3-Acetylpiperidine1.0 eq1.0 eqLimiting Reagent
Formaldehyde (37% aq.)1.1 - 1.5 eqIncrease to 2.0 - 2.5 eqEnsures complete iminium ion formation.
Formic Acid1.8 - 2.0 eqIncrease to 2.5 - 3.0 eqProvides sufficient hydride source and drives equilibrium forward.
Temperature80 °CIncrease to 90-100 °COvercomes activation energy barrier for the hydride transfer step.[3]
Time12-18 hExtend to 24 h (with monitoring)Allows the reaction to reach completion.
  • Mechanism Visualization:

Eschweiler_Clarke SA 3-Acetylpiperidine (Secondary Amine) IM_ION Iminium Ion Intermediate SA->IM_ION + HCHO - H₂O HCHO Formaldehyde PRODUCT 1-(1-Methylpiperidin-3-yl)ethanone (Tertiary Amine) IM_ION->PRODUCT HCOOH Formic Acid HCOOH->IM_ION Hydride Transfer CO2 CO₂ HCOOH->CO2

Caption: Eschweiler-Clarke N-methylation pathway.

Question 2: After N-methylation with methyl iodide, my work-up yields a highly polar, water-soluble impurity that I can't extract. What is it and how do I prevent its formation?

Answer:

  • Plausible Cause: You have likely formed the quaternary ammonium salt, 3-acetyl-1,1-dimethylpiperidin-1-ium iodide. Direct alkylation of secondary amines with reactive alkyl halides like methyl iodide is notoriously difficult to control and often leads to over-alkylation.[4] The resulting quaternary salt is ionic, rendering it highly soluble in water and insoluble in common organic solvents used for extraction. The reaction stopping at the tertiary amine stage is not guaranteed.[2]

  • Troubleshooting & Resolution:

    • Avoid Over-Alkylation: The most effective solution is to avoid this side reaction altogether. The Eschweiler-Clarke reaction is superior precisely because its mechanism inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form an iminium ion with formaldehyde.[2][5]

    • Modify the Alkylation Protocol: If you must use direct alkylation, you can minimize the side reaction by:

      • Using Piperidine as the Excess Reagent: This ensures the alkyl halide is consumed before it can react with the desired tertiary amine product.

      • Slow Addition: Add the methyl iodide dropwise or via a syringe pump to the solution of the amine. This keeps the instantaneous concentration of the alkylating agent low.[4]

      • Use a Bulky, Non-Nucleophilic Base: Employ a base like N,N-diisopropylethylamine (Hünig's base) to scavenge the HI produced without competing in the alkylation.[4]

  • Mechanism of Over-Alkylation:

Over_Alkylation cluster_0 START 3-Acetylpiperidine MeI1 + CH₃I PRODUCT Desired Product (Tertiary Amine) MeI2 + CH₃I SIDE_PRODUCT Side Product (Quaternary Salt) MeI1->PRODUCT SN2 Reaction MeI2->SIDE_PRODUCT SN2 Reaction (Over-alkylation)

Caption: Pathway showing desired mono-alkylation vs. over-alkylation.
Section 2: Issues in Acetyl Group Introduction (Route B)

This strategy involves forming the C-C bond between the piperidine ring and the acetyl group, often using an organometallic reagent with a nitrile or carboxylic acid derivative precursor.

Question 3: My Grignard reaction of methylmagnesium bromide with 1-methylpiperidine-3-carbonitrile gives a low yield of the desired ketone and produces a significant amount of a tertiary alcohol side product. Why?

Answer:

  • Plausible Cause: This is a classic side reaction in the synthesis of ketones from nitriles using organometallic reagents. The initial addition of the Grignard reagent to the nitrile forms a magnesium imino complex. While this intermediate is generally stable, it can be attacked by a second equivalent of the highly reactive Grignard reagent. Subsequent acidic work-up hydrolyzes this double-addition product to a tertiary alcohol (2-(1-methylpiperidin-3-yl)propan-2-ol). Furthermore, the ketone product itself can be attacked by any remaining Grignard reagent.

  • Troubleshooting & Resolution:

    • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the Grignard reagent. Precise measurement is critical.

    • Maintain Low Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C). This stabilizes the intermediate imino complex and reduces its reactivity towards a second addition.

    • Use Inverse Addition: Add the solution of 1-methylpiperidine-3-carbonitrile slowly to the Grignard reagent solution. This ensures the Grignard reagent is never in large excess relative to the nitrile, minimizing the chance of double addition.[6]

    • Quench Carefully: Quench the reaction by pouring it onto a cold, acidic solution (e.g., aqueous NH₄Cl or 1M HCl) to hydrolyze the imine complex to the ketone without allowing time for further reaction.

  • Grignard Reaction Pathways:

Grignard_Reaction NITRILE 1-Methylpiperidine- 3-carbonitrile GRIGNARD1 + CH₃MgBr (1 eq) IMINE Intermediate Imino Complex GRIGNARD1->IMINE WORKUP1 Aqueous Work-up GRIGNARD2 + CH₃MgBr (2nd eq) KETONE Desired Ketone WORKUP1->KETONE DIADDUCT Double-Addition Adduct GRIGNARD2->DIADDUCT WORKUP2 Aqueous Work-up ALCOHOL Tertiary Alcohol Side Product WORKUP2->ALCOHOL

Caption: Desired vs. side reaction in Grignard synthesis.
Frequently Asked Questions (FAQs)

Q: What is the best general method for purifying the final product, 1-(1-Methylpiperidin-3-yl)ethanone?

A: The product is a basic tertiary amine, which dictates the purification strategy.

  • Acid-Base Extraction: A highly effective preliminary purification involves an acid-base work-up. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities behind. Then, carefully basify the aqueous layer to pH > 11 with NaOH or K₂CO₃ and extract the free amine product back into an organic solvent.[1]

  • Column Chromatography: For high purity, flash column chromatography on silica gel is recommended. Due to the basic nature of the product, peak tailing can be an issue. To mitigate this, use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in a gradient of methanol in dichloromethane.

Q: Are there alternatives to the Eschweiler-Clarke reaction that also avoid quaternary salt formation?

A: Yes. Reductive amination using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative.[7] The reaction proceeds under milder conditions than the Eschweiler-Clarke method. The secondary amine (3-acetylpiperidine) is reacted with formaldehyde in the presence of the mild reducing agent, which selectively reduces the intermediate iminium ion as it forms.

Q: My starting material, 3-cyanopyridine, is prone to hydrolysis during Grignard precursor synthesis. How can I prevent this?

A: 3-Cyanopyridine can indeed be hydrolyzed to nicotinamide or nicotinic acid under basic or acidic conditions, which can be present during subsequent reaction steps.[8] Ensure all reagents and solvents are scrupulously dry (anhydrous) when working with Grignard reagents or other strong bases to prevent premature quenching and hydrolysis of the nitrile group.

References
  • Eschweiler–Clarke reaction - Grokipedia. [Online].
  • Eschweiler–Clarke reaction - Wikipedia. [Online]. Available: [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Online]. Available: [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. [Online]. Available: [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) - Master Organic Chemistry. [Online]. Available: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Online]. Available: [Link]

  • US Patent US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. [Online].

Sources

troubleshooting purification of 1-(1-Methylpiperidin-3-yl)ethanone by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the chromatographic purification of 1-(1-Methylpiperidin-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the isolation and purification of this chiral tertiary amine. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the principles governing the separation, enabling you to develop robust and efficient purification methods.

Introduction: Understanding the Challenge

1-(1-Methylpiperidin-3-yl)ethanone is a basic tertiary amine with a chiral center. Its purification via chromatography, particularly on standard silica gel, is frequently problematic. The lone pair of electrons on the piperidine nitrogen makes the molecule basic (a Lewis base), leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction is the primary cause of many purification issues, including severe peak tailing, low recovery, and poor resolution. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the chromatographic purification of 1-(1-Methylpiperidin-3-yl)ethanone in a direct question-and-answer format.

Q1: Why is my compound showing a severe, comet-like streak or tail on my silica gel TLC plate and column?

A: This is the most common issue and is caused by a strong acid-base interaction between your basic tertiary amine and the acidic silanol groups on the silica gel surface. The molecule adsorbs very strongly to these sites, leading to a slow, uneven release as the mobile phase passes, resulting in a tailed peak. This can lead to poor separation from impurities and reduced yield.[1][2][3]

Solution Workflow:

G A Severe Peak Tailing Observed on Silica B Primary Cause: Strong interaction of basic amine with acidic silanol groups A->B Diagnosis C Strategy: Mask or neutralize the acidic silica sites B->C Principle D Option 1: Mobile Phase Modification (Recommended First Step) C->D Implementation E Option 2: Change Stationary Phase C->E Implementation F Add a basic modifier to the eluent: - 1-2% Triethylamine (TEA) - 0.5-1% Ammonium Hydroxide - 0.1% n-Propylamine D->F How? G Use an alternative, less acidic support: - Amine-functionalized Silica - Basic or Neutral Alumina - Deactivated (end-capped) Silica E->G How? H Result: Symmetrical Peak Shape & Improved Resolution F->H G->H

Caption: Decision tree for troubleshooting peak tailing.

Q2: I've added triethylamine (TEA) to my mobile phase, but my recovery is still low. Where is my compound going?

A: While TEA is effective at improving peak shape, some highly active sites on the silica may still bind your compound irreversibly, especially if the compound is loaded in a concentrated band.[1] Additionally, if the compound has any instability on acidic surfaces, degradation could be a factor.

Solutions:

  • Increase Modifier Concentration: Cautiously increase the TEA concentration to 2-3%.

  • Pre-treat the Silica: Before loading your sample, flush the column with several column volumes of the mobile phase containing the amine additive. This "conditions" the column by deactivating the strongest binding sites.

  • Use a Different Stationary Phase: This is the most reliable solution for low recovery. Switching to amine-functionalized silica or alumina often solves the problem as these supports lack the highly acidic sites responsible for irreversible binding.[4][5]

  • Dry Loading Technique: Adsorbing your crude product onto a small amount of Celite® or deactivated silica instead of dissolving it in a strong solvent can lead to a more uniform loading and reduce strong point-source interactions at the column head.

Q3: I am using reverse-phase HPLC, but my peaks are broad and asymmetrical. What adjustments should I make?

A: In standard reverse-phase (e.g., C18 column, acetonitrile/water mobile phase), the piperidine nitrogen (pKa ≈ 9-10) will be protonated at neutral or acidic pH. This positive charge can interact with residual, un-capped silanol groups on the stationary phase, causing peak tailing similar to normal-phase.

Solutions:

  • Operate at High pH: The most effective strategy is to use a mobile phase with a pH at least 2 units above the pKa of your amine (i.e., pH > 11). This deprotonates the amine, making it neutral and eliminating the ionic interaction with the stationary phase. Crucially, you must use a column specifically designed for high-pH stability to prevent dissolution of the silica backbone.[3]

  • Add a Competing Base: If a high-pH column is unavailable, adding a modifier like 0.1% trifluoroacetic acid (TFA) can sometimes help by forming an ion pair with the protonated amine, which can improve peak shape. However, for preparative work, high pH is generally superior.

  • Buffer Choice: Ensure you are using an appropriate buffer for your target pH range. Ammonium bicarbonate or ammonium formate are excellent, volatile choices for preparative LC-MS.

Q4: My product is a 50:50 mixture of enantiomers. How can I separate them for biological testing?

A: The separation of enantiomers requires a chiral environment. This is achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. For preparative scale, a CSP is the industry standard.

Recommended Techniques:

  • Supercritical Fluid Chromatography (SFC): SFC is often the preferred method for chiral separations of basic compounds.[6][7] It offers faster separations, higher efficiency, and reduced solvent consumption compared to HPLC. Polysaccharide-based columns (e.g., Chiralpak® series) are a common starting point. A mobile phase of supercritical CO2 with a modifier like methanol, often containing a basic additive (e.g., diethylamine), is typically used.[8]

  • Chiral HPLC (Normal-Phase): This is also a highly effective method. Use a polysaccharide-based chiral column with a mobile phase such as hexane/isopropanol or hexane/ethanol, again with a small amount of a basic additive to ensure good peak shape.[9][10][11]

Frequently Asked Questions (FAQs)

FAQ 1: What are the best general starting conditions for flash chromatography purification on silica gel?

A: First, determine an appropriate solvent system using TLC. A good target Rf value for your product is between 0.25 and 0.35.[12]

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase: A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Crucially, add 1% triethylamine (v/v) to your mobile phase mixture.

  • Loading: For a 1 gram purification, use approximately 50-100g of silica.[1] Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase for loading.

Table 1: Comparison of Common Basic Modifiers for Normal-Phase Chromatography

ModifierTypical Conc.pKa (approx.)Key Considerations
Triethylamine (TEA)1-2% (v/v)10.8Most common, effective, but high boiling point can complicate product workup.
Ammonium Hydroxide0.5-1% (v/v)9.25Volatile and easy to remove, but can introduce water into the system. Best added to the polar co-solvent (e.g., MeOH).
Diethylamine (DEA)1-2% (v/v)11.0Often used in SFC. Volatile.
n-Propylamine0.1% (v/v)10.7Found to be highly effective at low concentrations for a wide range of amines.[13]

FAQ 2: What are some potential process-related impurities I should be aware of?

A: Impurity profiles depend heavily on the synthetic route. However, common impurities could include:

  • Starting Materials: Unreacted 3-acetylpiperidine or N-methylation reagents.

  • Des-methyl Impurity: 1-(Piperidin-3-yl)ethanone, if the N-methylation step is incomplete.

  • Quaternary Salt: Over-methylation of the piperidine nitrogen can lead to a quaternary ammonium salt, which will behave very differently chromatographically (highly polar).

  • By-products: Impurities arising from side reactions specific to your synthesis.[14][15]

It is critical to have analytical data (LC-MS, NMR) of your crude material to identify the nature and polarity of impurities to design an effective separation.

FAQ 3: When should I choose SFC over preparative HPLC for my purification?

A: Consider SFC when you need high-throughput, chiral separations, or a "greener" alternative to normal-phase HPLC.

G A Purification of 1-(1-Methylpiperidin-3-yl)ethanone B Is the separation chiral? A->B C Is high throughput required? B->C Yes D Achiral (Bulk Impurity Removal) B->D No G Preparative SFC (Preferred) C->G Yes H Chiral HPLC (NP) (Alternative) C->H No E Flash Chromatography (Silica + Amine Additive) D->E For >95% Purity F Preparative HPLC (High-pH RP or NP) D->F For >99% Purity

Caption: Workflow for selecting the appropriate purification technique.

Experimental Protocols

Protocol 1: Method Development for Normal-Phase Flash Chromatography

  • TLC Analysis (Scouting): a. Prepare three small TLC developing chambers. b. Chamber 1: 70:30 Hexane:Ethyl Acetate. c. Chamber 2: 70:30:1 Hexane:Ethyl Acetate:Triethylamine. d. Spot your crude material on two TLC plates. Run one in each chamber. e. Causality Check: Observe the spot shape. The spot in Chamber 2 should be significantly rounder and less streaky. This confirms the necessity of a basic modifier. f. Adjust the ratio of Hexane:EtOAc to achieve an Rf of ~0.3 for the product in the amine-containing system.

  • Column Packing: a. Select a column size appropriate for your sample mass (e.g., 40g silica for ~0.5-1g crude). b. Pack the column using the "wet-packing" slurry method with the chosen mobile phase (including TEA). Ensure no air bubbles are trapped.[12][16]

  • Sample Loading: a. Dissolve the crude material in a minimal volume of dichloromethane (~2-3 mL). b. Carefully load the solution onto the top of the packed column bed. c. Open the stopcock and allow the sample to enter the silica bed, then carefully add a small layer of sand and fill the column with the mobile phase.

  • Elution and Fraction Collection: a. Begin elution with the determined mobile phase. Apply gentle air pressure if needed. b. Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator. c. To remove residual TEA, the residue can be co-evaporated with a solvent like dichloromethane or dissolved in a suitable solvent and washed with a dilute aqueous acid (if the product salt is desired) or water.

References

  • U.S.
  • "Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column," SIELC Technologies. [Link]

  • "Column chromatography," University of Colorado Boulder, Department of Chemistry. [Link]

  • PubChem Compound Summary for CID 136531, Ethanone, 1-(1-methyl-3-piperidinyl)-. National Center for Biotechnology Information. [Link]

  • "Basic Principles for Purification Using Supercritical Fluid Chromatography," Waters Corporation. [Link]

  • "LC Chromatography Troubleshooting Guide," MilliporeSigma (formerly Advanced Materials Technology). [Link]

  • Mulik, B. M., et al. (2024). "Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives." ChemistrySelect. [Link]

  • Reddy, G. P., et al. (2012). "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin." Molecules. [Link]

  • ResearchGate Discussion on HPLC methods for tertiary amines. [Link]

  • Kavanagh, P., et al. (2015). "Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol." Drug Testing and Analysis. [Link]

  • Papke, R. L., et al. (2015). "Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors." ACS Chemical Neuroscience. [Link]

  • Herrero-Fernández, B., et al. (2019). "Development of a new supercritical fluid chromatography method for the chiral and achiral separation of ten flavanones." University of Virginia Library. [Link]

  • "What is Supercritical Fluid Chromatography (SFC) Chromatography?" Teledyne ISCO. [Link]

  • Li, H., et al. (2015). "Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography." Molecules. [Link]

  • "Troubleshooting Flash Column Chromatography," University of Rochester, Department of Chemistry. [Link]

  • European Patent EP0007983A1, "Process for the purification of tertiary amines," Google P
  • Sastry, T. U., et al. (2013). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry. [Link]

  • Wang, C., et al. (2013). "Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition Reactions of 1-Ene-, 1-Yne- and 1-Allene-Vinylcyclopropanes." Angewandte Chemie. [Link]

  • "Preparative Supercritical Fluid Chromatography Made Easy," Teledyne ISCO (YouTube). [Link]

  • Al-Majid, A. M., et al. (2021). "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Molecules. [Link]

  • "Is there an easy way to purify organic amines?" Biotage. [Link]

  • "Tips and Tricks of HPLC System Troubleshooting," Agilent Technologies. [Link]

  • "Troubleshooting Guide," Phenomenex. [Link]

  • Patel, J., et al. (2024). "Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities." ResearchGate. [Link]

  • Berardi, F., et al. (2004). "Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites." Journal of Medicinal Chemistry. [Link]

  • "Purification of Organic Compounds by Flash Column Chromatography," Organic Syntheses. [Link]

  • Wang, Y., et al. (2016). "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University-SCIENCE A. [Link]

  • "Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals," AstraZeneca. [Link]

  • Kagan, M., et al. (2008). "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A. [Link]

  • "SUPERCRITICAL FLUID CHROMATOGRAPHY: A PRIMER," Agilent Technologies. [Link]

  • "Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from substituted 2-aminoacetophenone and active methylene compounds," ResearchGate. [Link]

  • "Chemical Properties of Ethanone, 1-(3-nitrophenyl)-," Cheméo. [Link]

  • PubChem Compound Summary for CID 96610405, 1-[(3s)-1-Benzylpiperidin-3-Yl]ethanone. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Stability of 1-(1-Methylpiperidin-3-yl)ethanone Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering stability issues with 1-(1-methylpiperidin-3-yl)ethanone under acidic conditions. Through a detailed question-and-answer format, this document addresses common experimental challenges, elucidates potential degradation pathways, and offers validated troubleshooting protocols. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction

1-(1-Methylpiperidin-3-yl)ethanone is a ketone derivative of N-methylpiperidine, a structural motif found in numerous biologically active compounds. Its chemical reactivity is largely dictated by the ketone functional group and the tertiary amine within the piperidine ring. While ketones are generally stable, their stability can be compromised under certain conditions, particularly in acidic environments.[1] This guide will explore the specific stability challenges associated with this compound and provide practical solutions for maintaining its integrity during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the concentration of my 1-(1-methylpiperidin-3-yl)ethanone stock solution, which is prepared in a mild acidic buffer. What could be the cause?

A1: The decrease in concentration is likely due to acid-catalyzed degradation. The primary sites of instability on this molecule in an acidic medium are the ketone functional group and the tertiary amine.

  • Keto-Enol Tautomerism: Under acidic conditions, the ketone can undergo tautomerization to its enol form.[2] While this is a reversible process, the enol intermediate can be more susceptible to other reactions. The first step in this process is the protonation of the carbonyl oxygen, making the alpha-hydrogens more acidic and easier to remove.[2]

  • Potential for Enamine-like Hydrolysis: Although 1-(1-methylpiperidin-3-yl)ethanone is not an enamine, the presence of the nitrogen atom in the piperidine ring can influence the reactivity of the ketone. More directly, if impurities containing an enamine structure are present from the synthesis, they will readily hydrolyze back to the corresponding ketone and secondary amine under acidic conditions.[3][4][5] The mechanism involves protonation of the alpha-carbon of the enamine, followed by attack of water and subsequent elimination of the amine.[3][5]

  • Oxidation: While less common for ketones themselves without strong oxidizing agents, the tertiary amine of the piperidine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products, a process that can be influenced by pH.[6]

Q2: What are the likely degradation products I should be looking for?

A2: Based on the potential degradation pathways, you should primarily look for products of hydrolysis or rearrangement. While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can infer likely products based on the functional groups present.

  • Forced degradation studies are the most effective way to definitively identify potential degradants.[7][8] These studies intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) to generate degradation products for analytical characterization.[7][9]

A hypothetical acid-catalyzed degradation pathway is illustrated below:

G cluster_main Potential Acid-Catalyzed Degradation of 1-(1-Methylpiperidin-3-yl)ethanone img_start start 1-(1-Methylpiperidin-3-yl)ethanone enol Enol Tautomer start->enol Acid-Catalyzed Tautomerization degradation_products Further Degradation (e.g., hydrolysis, rearrangement) enol->degradation_products Potential Further Reactions

Caption: Potential degradation pathway via enol intermediate.

Q3: How can I monitor the stability of 1-(1-methylpiperidin-3-yl)ethanone in my experiments?

A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS).

  • Why HPLC? HPLC allows for the separation of the parent compound from its potential degradation products. By monitoring the peak area of the parent compound over time, you can quantify its degradation. New peaks appearing in the chromatogram would indicate the formation of degradation products.[6]

  • Method Development: A typical starting point would be a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[9][10]

Q4: What practical steps can I take to minimize degradation under acidic conditions?

A4: Minimizing degradation involves controlling the experimental conditions:

ParameterRecommended ActionRationale
pH Use the least acidic conditions required for your experiment. If possible, maintain a pH closer to neutral.The rate of acid-catalyzed reactions is dependent on the hydrogen ion concentration.[11]
Temperature Perform experiments at the lowest feasible temperature. For storage of stock solutions, use refrigeration (2-8 °C) or freezing (-20 °C or lower).Chemical reactions, including degradation, are generally slower at lower temperatures.[12]
Time Prepare acidic solutions of the compound fresh and use them as quickly as possible. Avoid long-term storage in acidic media.The extent of degradation is proportional to the time the compound is exposed to the stress condition.
Excipients Be aware of potential interactions with other components in your formulation, as some excipients can contain acidic impurities.[13]Incompatibility with other formulation components can accelerate degradation.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a basic forced degradation study to identify acid-labile degradation products.

Objective: To intentionally degrade 1-(1-methylpiperidin-3-yl)ethanone under acidic conditions to generate and identify degradation products.

Materials:

  • 1-(1-Methylpiperidin-3-yl)ethanone

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC-grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 1-(1-methylpiperidin-3-yl)ethanone in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Stress Sample Preparation: In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl. The final concentration of the drug should be appropriate for your analytical method (e.g., 100 µg/mL).

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.

  • Incubation: Store both the stressed and control samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Sampling and Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed sample, neutralize it with an equimolar amount of 0.1 M NaOH, and dilute it to the working concentration. Analyze the control and stressed samples by a validated stability-indicating HPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed and control samples. A decrease in the peak area of the parent compound and the appearance of new peaks in the stressed sample indicate degradation. Use the MS data to propose structures for the degradation products.

G cluster_workflow Forced Degradation Workflow prep_stock Prepare 1 mg/mL Stock Solution prep_stress Prepare Stress Sample (in 0.1 M HCl) prep_stock->prep_stress prep_control Prepare Control Sample (in solvent) prep_stock->prep_control incubation Incubate at 60°C prep_stress->incubation prep_control->incubation sampling Sample at Time Points (0, 4, 8, 24h) incubation->sampling analysis Neutralize and Analyze by HPLC-MS sampling->analysis evaluation Evaluate Data for Degradation Products analysis->evaluation

Caption: Workflow for a forced degradation study.

Conclusion

The stability of 1-(1-methylpiperidin-3-yl)ethanone under acidic conditions is a critical consideration for researchers. The primary risks of degradation stem from acid-catalyzed keto-enol tautomerism and potential hydrolysis of related impurities. By understanding these mechanisms and implementing the troubleshooting strategies and analytical protocols outlined in this guide, scientists can ensure the integrity of their experiments and the reliability of their results. Proactive stability assessment through forced degradation studies is highly recommended in the early stages of research and development.

References

  • Mechanism of Enamine Hydrolysis Organic Chemistry - YouTube. (2017). Retrieved from [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions - YouTube. (2016). Retrieved from [Link]

  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Enamines - Master Organic Chemistry. (2024). Retrieved from [Link]

  • Stamhuis, E. J., & Maas, W. (1965). Mechanism of enamine hydrolysis. The Journal of Organic Chemistry, 30(7), 2156-2162.
  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis - YouTube. (2023). Retrieved from [Link]

  • The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed. (1980). Retrieved from [Link]

  • What is stability of aldehyde and ketone? - Quora. (2016). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022). Retrieved from [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed. (2021). Retrieved from [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations - International Journal of Pharmaceutical Research. (2019). Retrieved from [Link]

  • Oxidation of Ketones, Aldehydes, and Carboxylic Acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base - YouTube. (2016). Retrieved from [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (2023). Retrieved from [Link]

  • Ethanone, 1-(3-methyl-1-piperidinyl)- | C8H15NO - PubChem. (n.d.). Retrieved from [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - MDPI. (2022). Retrieved from [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.).
  • Elucidating the pathways of degradation of denagliptin - PubMed. (2010). Retrieved from [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - MDPI. (2023). Retrieved from [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - MDPI. (2022). Retrieved from [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed. (1998). Retrieved from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2014). Journal of Pharmaceutical Sciences, 103(5), 1325-1349.
  • Modeling the Formation of Degradation Compounds during Thermal Degradation of MEA - Norwegian Research Information Repository - NTNU. (2022). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Time for 1-(1-Methylpiperidin-3-yl)ethanone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the reaction time and overall efficiency of this synthesis. We will move beyond rote procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your experiments effectively.

The primary and most direct synthetic route to 1-(1-Methylpiperidin-3-yl)ethanone involves the reaction of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), with 1-methyl-3-piperidinecarbonitrile. This guide will focus on the optimization of this critical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the formation of 1-(1-Methylpiperidin-3-yl)ethanone via the Grignard reaction?

A1: The synthesis is a two-part process. First, the Grignard reagent (CH₃MgBr) acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 1-methyl-3-piperidinecarbonitrile. This addition forms a stable intermediate magnesium imine salt (a magnesium-iminium salt complex).[1] The reaction deliberately stops at this stage because the negatively charged nitrogen complex prevents a second addition of the Grignard reagent.[1] The second part is an acidic aqueous workup, which hydrolyzes the imine intermediate to yield the final ketone product, 1-(1-Methylpiperidin-3-yl)ethanone.[2][3]

Q2: Why is strict anhydrous (dry) technique so critical for this reaction's speed and success?

A2: Grignard reagents are extremely strong bases and are highly reactive toward protic solvents, especially water.[4] Any trace of moisture in the glassware, solvents, or starting materials will rapidly quench the Grignard reagent by protonation, converting it into methane gas and an inactive magnesium salt (Mg(OH)Br). This side reaction not only consumes the active reagent, reducing yield, but also significantly slows the desired reaction as the effective concentration of the nucleophile decreases. All glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents are mandatory.[5][6]

Q3: Which solvent is optimal for minimizing reaction time: Diethyl Ether or Tetrahydrofuran (THF)?

A3: Both diethyl ether and THF are suitable solvents, but THF generally offers an advantage for reducing reaction time. THF is a more polar coordinating solvent, which helps to stabilize the Grignard reagent and break up oligomeric aggregates.[5][7] This enhanced solvation increases the reactivity and nucleophilicity of the Grignard reagent, often leading to faster reaction rates compared to diethyl ether. However, THF must be rigorously dried, as it is more hygroscopic than diethyl ether.

Troubleshooting Guide: Slow or Inefficient Reactions

This section addresses common issues that lead to prolonged reaction times or low yields.

Problem 1: The reaction is very slow to initiate or appears stalled.
Potential Cause Explanation & Corrective Action
Poor Magnesium Quality A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent or slow the formation of the Grignard reagent itself.[4][6] Solution: Use fresh, shiny magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium before adding the methyl bromide solution.[8] Gentle warming with a heat gun can also help initiate the reaction.[4]
Impure Starting Materials Traces of acid in the alkyl halide or moisture in the nitrile substrate can inhibit the reaction.[8] Solution: Ensure the 1-methyl-3-piperidinecarbonitrile is dry and the methyl bromide is of high purity. If necessary, distill or pass starting materials through a drying agent like activated alumina.
Low Temperature While controlling the initial exotherm is important, excessively low temperatures can significantly decrease the reaction rate. Grignard additions to nitriles are often slower than to aldehydes or ketones.[9] Solution: Initiate the reaction at 0 °C. Once the initial exotherm is controlled, allow the reaction to warm to room temperature or gently heat to reflux in THF (approx. 66 °C) to drive it to completion. Monitor by TLC or GC-MS to determine the optimal reaction time at a given temperature.
Problem 2: The reaction proceeds, but the final yield of ketone is low after workup.
Potential Cause Explanation & Corrective Action
Inefficient Hydrolysis The hydrolysis of the intermediate imine is a critical step that requires acidic conditions to proceed efficiently.[10][11][12] Simply quenching with water can be slow and incomplete. Solution: After the Grignard addition is complete, cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl).[6] The acid catalyzes the hydrolysis of the imine to the ketone.[12]
Formation of Side Products A major side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted methyl bromide.[4] This is more prevalent if the local concentration of methyl bromide is too high during Grignard formation. Solution: When preparing the Grignard reagent, add the methyl bromide solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.[13]
Steric Hindrance While not severe in this case, steric hindrance can generally slow down Grignard reactions.[4] Solution: As mentioned, switching to THF from diethyl ether can increase reactivity. In highly hindered cases (not applicable here), a higher reaction temperature may be necessary to overcome the activation energy barrier.[4]

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask. Gently warm the flask under a nitrogen flow with a heat gun until violet vapors are observed, then allow it to cool.[8]

  • Grignard Formation: Add anhydrous THF to cover the magnesium. Prepare a solution of methyl bromide (1.1 equivalents) in anhydrous THF in the dropping funnel. Add a small portion of the methyl bromide solution to initiate the reaction (indicated by bubbling and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux. After addition is complete, continue stirring for 30-60 minutes.

  • Nitrile Addition: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Dissolve 1-methyl-3-piperidinecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • Reaction & Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor reaction progress via TLC or GC. For faster conversion, the mixture can be gently heated to reflux.

  • Workup & Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[6] Stir for 20 minutes.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify via flash chromatography or distillation as required.

Table 1: Influence of Solvent and Temperature on Reaction Time
ParameterCondition AApprox. Time (Addition)Condition BApprox. Time (Addition)Rationale
Solvent Diethyl Ether2-4 hoursTetrahydrofuran (THF)1-3 hoursTHF's higher polarity enhances Grignard reagent reactivity.[7]
Temperature 0 °C to RT3-5 hoursReflux in THF (~66 °C)1-2 hoursIncreased temperature provides the necessary activation energy for faster nitrile addition, though it may promote side reactions if not controlled.[4]

Note: Times are estimates and will vary based on scale, reagent quality, and efficiency of heat transfer. Reaction completion should always be confirmed analytically.

Visualized Workflows and Mechanisms

Diagram 1: General Experimental Workflow

This diagram outlines the key stages of the synthesis, from preparation to product isolation.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase A 1. Flame-Dry Glassware B 2. Activate Mg with I₂ A->B C 3. Prepare Anhydrous Solutions (MeBr in THF, Nitrile in THF) B->C D 4. Form Grignard Reagent (MeBr + Mg -> MeMgBr) C->D E 5. Add Nitrile Substrate at 0 °C D->E F 6. Stir at RT or Reflux E->F G 7. Quench with aq. NH₄Cl F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify Product I->J

Caption: Workflow for 1-(1-Methylpiperidin-3-yl)ethanone synthesis.

Diagram 2: Troubleshooting Logic for Slow Reactions

Use this decision tree to diagnose the root cause of a slow or stalled reaction.

G Start Reaction is Slow or Stalled CheckGrignard Was Grignard formation (bubbling/reflux) observed? Start->CheckGrignard CheckActivation Activate Mg with I₂/heat and re-attempt. CheckGrignard->CheckActivation No CheckMoisture Is the system scrupulously dry? CheckGrignard->CheckMoisture Yes CheckActivation->Start Redry Re-dry all glassware, use fresh anhydrous solvent. CheckMoisture->Redry No CheckTemp Is the reaction temperature above 0 °C? CheckMoisture->CheckTemp Yes Redry->Start Warm Allow to warm to RT or gently reflux. CheckTemp->Warm No Success Reaction Proceeds CheckTemp->Success Yes Warm->Success

Caption: Decision tree for troubleshooting slow Grignard reactions.

Diagram 3: Reaction Mechanism

A simplified representation of the nucleophilic addition and subsequent hydrolysis.

G R1 1-Methyl-3-piperidinecarbonitrile Int1 Mg-Imine Salt (Intermediate) R1->Int1 1. Nucleophilic    Addition (THF) R2 CH₃MgBr R2->Int1 1. Nucleophilic    Addition (THF) Int2 Imine Int1->Int2 2. H₃O⁺ Quench Prod 1-(1-Methylpiperidin-3-yl)ethanone Int2->Prod 3. Hydrolysis

Caption: Mechanism of ketone formation from a nitrile via Grignard reaction.

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • BenchChem. (2025). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
  • ResearchGate. (n.d.). Alkyl addition to aromatic nitriles and ketones with Grignard reagents.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Sciencemadness.org. (2016). Grignard successes and failures.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.
  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents.
  • BYJU'S. (n.d.). Imine Hydrolysis.
  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
  • Menges-Flanagan, M. G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. Reaction Chemistry & Engineering.

Sources

preventing byproduct formation in 1-(1-Methylpiperidin-3-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of this important pharmaceutical intermediate. As experienced scientists, we understand that minimizing byproduct formation is critical for ensuring high purity, yield, and overall process efficiency. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and provide actionable, field-proven insights to optimize your synthetic protocols.

Structure of This Guide

This guide is structured to address the most common synthetic routes and their associated challenges. We will delve into:

  • Frequently Asked Questions (FAQs): Quick answers to common queries regarding the synthesis and potential impurities.

  • Troubleshooting Guide by Synthetic Route:

    • Route A: N-Methylation of 3-Acetylpiperidine (Eschweiler-Clarke Reaction): A detailed analysis of the most prevalent synthetic pathway and its potential pitfalls.

    • Route B: Grignard Reaction of 3-Cyanopyridine: An examination of an alternative synthesis and its characteristic byproduct profile.

  • Analytical and Purification Protocols: Best practices for monitoring reaction progress and isolating the pure product.

  • References: A comprehensive list of authoritative sources to support the information provided.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone via the Eschweiler-Clarke reaction?

A1: The most frequently encountered byproducts when synthesizing 1-(1-Methylpiperidin-3-yl)ethanone from 3-acetylpiperidine using the Eschweiler-Clarke reaction are the N-formyl intermediate (1-formyl-3-acetylpiperidine) and, to a lesser extent, unreacted starting material. While the Eschweiler-Clarke reaction is designed to prevent the formation of quaternary ammonium salts, improper stoichiometry or reaction conditions can potentially lead to trace amounts of over-alkylation.[1]

Q2: Can over-alkylation to a quaternary ammonium salt occur during the Eschweiler-Clarke methylation of 3-acetylpiperidine?

A2: The formation of a quaternary ammonium salt is generally not a significant issue in a properly conducted Eschweiler-Clarke reaction.[2] The mechanism involves the reduction of an iminium ion by formic acid, and a tertiary amine cannot form another iminium ion under these conditions. However, if an alternative alkylating agent were used (e.g., methyl iodide), over-alkylation would be a primary concern due to the high nucleophilicity of the newly formed tertiary amine.

Q3: What impurities can be expected from the Grignard synthesis route starting from 3-cyanopyridine?

A3: The Grignard synthesis route, which involves the reaction of a methylmagnesium halide with 3-cyanopyridine followed by hydrolysis, can present its own set of byproducts. These may include unreacted 3-cyanopyridine, the corresponding imine intermediate if hydrolysis is incomplete, and potential byproducts from the Grignard reagent itself, such as biphenyls if phenylmagnesium bromide is used. Careful control of stoichiometry and reaction conditions is crucial.

Q4: How can I effectively monitor the progress of the synthesis and the formation of byproducts?

A4: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and quantification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also provide a clear picture of the product-to-byproduct ratio.[3]

Q5: Are there any stability concerns with the starting material, 3-acetylpiperidine, that could lead to impurities?

A5: 3-Acetylpiperidine is generally stable under neutral conditions. However, under strongly acidic or basic conditions, or at elevated temperatures for prolonged periods, there is a potential for side reactions such as self-condensation or degradation. It is crucial to use high-quality starting material and to ensure that the reaction conditions for N-methylation are optimized to avoid unnecessary thermal stress.

Troubleshooting Guide by Synthetic Route

Route A: N-Methylation of 3-Acetylpiperidine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a robust and widely used method for the N-methylation of secondary amines like 3-acetylpiperidine, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[2]

Reaction Scheme:

Logical Flow of Byproduct Formation in Eschweiler-Clarke Reaction:

3-Acetylpiperidine 3-Acetylpiperidine Iminium_Ion Iminium Ion Intermediate 3-Acetylpiperidine->Iminium_Ion + Formaldehyde - H2O N_Formyl N-Formyl Byproduct 3-Acetylpiperidine->N_Formyl + Formic Acid (Acylation Side Reaction) Formaldehyde Formaldehyde Formic_Acid Formic_Acid Formic_Acid->Iminium_Ion Product 1-(1-Methylpiperidin-3-yl)ethanone Iminium_Ion->Product + Formic Acid (Hydride Transfer)

Caption: Byproduct formation pathway in the Eschweiler-Clarke reaction.

Troubleshooting Common Issues:

Observed Issue Potential Cause(s) Troubleshooting & Prevention Strategies
Significant amount of unreacted 3-acetylpiperidine. 1. Insufficient amount of formaldehyde or formic acid. 2. Reaction temperature too low or reaction time too short. 3. Poor quality of reagents.1. Stoichiometry Check: Ensure at least a stoichiometric amount of formaldehyde and a slight excess of formic acid are used. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature (typically 80-100 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.[4] 3. Reagent Quality: Use freshly opened or properly stored reagents.
Presence of N-formyl-3-acetylpiperidine byproduct. 1. Inefficient reduction of the iminium ion. 2. High reaction temperatures for extended periods can favor formylation.1. Sufficient Formic Acid: Ensure an adequate excess of formic acid is present to act as the hydride donor.[1] 2. Temperature Control: Avoid unnecessarily high temperatures. Maintain a controlled temperature throughout the reaction. 3. Alternative Reducing Agents: In some cases, using sodium cyanoborohydride in place of formic acid can mitigate this side reaction.[2]
Low overall yield after work-up. 1. Incomplete reaction. 2. Product loss during extraction due to its water solubility. 3. Formation of water-soluble byproducts that are difficult to separate.1. Reaction Monitoring: Ensure the reaction has gone to completion before initiating work-up. 2. Extraction Optimization: Use a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions. Adjusting the pH of the aqueous layer to be basic (pH > 10) will ensure the product is in its free base form and more soluble in the organic phase. 3. Purification Strategy: Consider purification by column chromatography on silica gel or distillation under reduced pressure.

Experimental Protocol: Optimized Eschweiler-Clarke Methylation

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetylpiperidine (1.0 eq.).

  • Add formic acid (2.5 eq.) to the flask.

  • Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq.) to the stirred mixture.

  • Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium carbonate or sodium hydroxide until the pH is >10. Caution: CO2 evolution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Route B: Grignard Reaction of 3-Cyanopyridine

This route offers an alternative approach by forming the carbon-carbon bond through the addition of a methyl Grignard reagent to the nitrile functionality of 3-cyanopyridine, followed by acidic hydrolysis of the intermediate imine.

Reaction Scheme:

Logical Flow of Byproduct Formation in Grignard Synthesis:

3-Cyanopyridine 3-Cyanopyridine Imine_Intermediate Imine Intermediate 3-Cyanopyridine->Imine_Intermediate + CH3MgBr Unreacted_Nitrile Unreacted 3-Cyanopyridine 3-Cyanopyridine->Unreacted_Nitrile Incomplete Reaction Grignard_Reagent CH3MgBr Grignard_Reagent->Imine_Intermediate Product 1-(1-Methylpiperidin-3-yl)ethanone Imine_Intermediate->Product + H3O+ (Hydrolysis) Hydrolysis_Byproduct Hydrolysis Byproducts Imine_Intermediate->Hydrolysis_Byproduct Incomplete Hydrolysis

Caption: Byproduct formation pathway in the Grignard synthesis.

Troubleshooting Common Issues:

Observed Issue Potential Cause(s) Troubleshooting & Prevention Strategies
Low conversion of 3-cyanopyridine. 1. Inactive Grignard reagent. 2. Presence of moisture in the reaction setup. 3. Insufficient amount of Grignard reagent.1. Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagent.[5] 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents).
Isolation of the imine intermediate. 1. Incomplete hydrolysis. 2. Insufficient acid or hydrolysis time.1. Hydrolysis Conditions: Ensure the hydrolysis is carried out with a sufficient concentration of acid (e.g., 2M HCl) and for an adequate duration. Gentle heating may be required. 2. Monitoring: Monitor the disappearance of the imine intermediate by TLC or LC-MS.
Complex mixture of byproducts. 1. Side reactions of the Grignard reagent (e.g., with the pyridine ring). 2. Temperature control issues.1. Controlled Addition: Add the Grignard reagent slowly to the solution of 3-cyanopyridine at a low temperature (e.g., 0 °C) to minimize side reactions. 2. Inverse Addition: Consider adding the 3-cyanopyridine solution to the Grignard reagent to maintain a low concentration of the starting material.

Analytical and Purification Protocols

Forced Degradation Studies:

To proactively identify potential degradation products, forced degradation studies are recommended.[6][7] This involves subjecting a sample of 1-(1-Methylpiperidin-3-yl)ethanone to various stress conditions:

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24hHydrolysis of the ketone, potential ring opening under harsh conditions.
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24hPotential for enolization and subsequent side reactions.
Oxidative Degradation 3% H2O2, RT, 24hOxidation of the piperidine ring or the methyl group.
Thermal Degradation 105 °C, 48h (solid state)General decomposition.
Photolytic Degradation Exposure to UV light (254 nm)Photochemical reactions.

Purification Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2022). MDPI. [Link]

  • Pharmaceutical Impurities & Their Effects. (n.d.). Advent Chembio. Retrieved January 22, 2026, from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Forced degrad
  • Significance of impurities in active pharmaceutical ingredients. (2018). Ivory Research.
  • Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. (2012).
  • Grignard Reagents. (n.d.). Purdue University. Retrieved January 22, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]

  • Detection of intermediates for the Eschweiler–Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry. (2011). Analyst (RSC Publishing).
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI.
  • Technical Support Center: Preventing Over-Alkylation of Piperidine Deriv
  • Simplified Version of the Eschweiler-Clarke Reaction. (n.d.).
  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (2017). Drug Testing and Analysis.
  • (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global. (2024). openPR.com.
  • Piperidine Impurities. (n.d.). BOC Sciences.
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • Summary of forced degradation studies. (n.d.).
  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. (n.d.).
  • Eschweiler-Clarke-Methylierung. (n.d.).
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
  • Evaluating Impurities in Drugs (Part I of III). (2012). Pharmaceutical Technology.
  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2008). ARKIVOC.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Characterization of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for 1-(1-Methylpiperidin-3-yl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this molecule. We will move beyond simple protocols to address the underlying chemical principles that influence experimental outcomes.

Introduction: Understanding the Molecule

1-(1-Methylpiperidin-3-yl)ethanone (MW: 141.21 g/mol , Formula: C₈H₁₅NO) is a chiral heterocyclic compound featuring a tertiary amine within a piperidine ring and a ketone functional group.[1] This combination of a basic, conformationally flexible ring and a chiral center at the 3-position presents specific analytical hurdles that require careful consideration. This guide provides troubleshooting solutions and in-depth FAQs to ensure accurate and reproducible characterization.

Section 1: Identity, Purity, and Structural Confirmation

The first step in any experiment is to confirm that you have the correct, pure compound. This section addresses the primary spectroscopic and analytical techniques for structural verification.

FAQ: What are the expected key characteristics for a pure sample of 1-(1-Methylpiperidin-3-yl)ethanone?

A pure sample should be validated using a combination of spectroscopic methods. The following table summarizes the expected data.

Technique Parameter Expected Observation & Rationale
¹H NMR Chemical Shift (δ)Piperidine Ring Protons: A complex series of multiplets between ~1.5-3.5 ppm. The conformational flexibility of the piperidine chair form often leads to broad signals or non-first-order splitting.[2] N-CH₃ Protons: A singlet around ~2.2-2.4 ppm. Acetyl (CO-CH₃) Protons: A sharp singlet around ~2.1 ppm.
¹³C NMR Chemical Shift (δ)Ketone Carbonyl (C=O): A distinct signal downfield, typically >200 ppm. Piperidine Ring Carbons: Multiple signals in the aliphatic region (~20-60 ppm). N-CH₃ Carbon: A signal around ~45 ppm. Acetyl (CO-CH₃) Carbon: A signal around ~25-30 ppm.
Mass Spec. Ionization ModeElectrospray Ionization (ESI+): Recommended due to the basic nitrogen. Expect a prominent protonated molecular ion [M+H]⁺ at m/z 142.2.[3] Electron Ionization (EI): May show the molecular ion at m/z 141.1, but fragmentation is likely. A key fragment would be the loss of the acetyl group (m/z 98).
FT-IR Wavenumber (cm⁻¹)C=O Stretch: A strong, sharp absorbance band around 1710-1720 cm⁻¹. C-N Stretch: A moderate absorbance in the 1100-1250 cm⁻¹ region. C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹.
Elemental % CompositionC: 68.04%, H: 10.71%, N: 9.92%, O: 11.33%.
Troubleshooting Guide: Common Spectroscopic Issues

Q: My ¹H NMR spectrum shows broad, poorly resolved signals for the piperidine ring protons. Is my sample impure?

A: Not necessarily. This is a classic challenge with piperidine-containing molecules.

  • Causality: The piperidine ring exists in a dynamic equilibrium between two chair conformations.[4] At room temperature, the rate of this interconversion can be on the NMR timescale, leading to signal broadening. The protons in axial and equatorial positions have different chemical environments, further complicating the spectrum.[5]

  • Solution Workflow:

    • Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature (e.g., -40 °C) can slow the ring-flipping, "freezing out" the individual conformers and resulting in sharper, albeit more complex, signals. Conversely, heating the sample may cause the signals to coalesce into a time-averaged, sharper signal.

    • Solvent Choice: The choice of solvent can influence conformational equilibrium.[6] Try acquiring spectra in a non-polar solvent like C₆D₆ and a polar one like DMSO-d₆ to see if resolution improves.

    • 2D NMR: Techniques like COSY and HSQC are invaluable. A COSY spectrum will help establish the connectivity between the protons on the ring, while an HSQC will correlate each proton to its attached carbon, aiding in the definitive assignment of the complex signals.

Q: I am using mass spectrometry, but I cannot find the molecular ion peak at m/z 141. What is wrong?

A: The choice of ionization technique is critical for molecules with a basic nitrogen.

  • Causality: Electron Ionization (EI) is a high-energy "hard" ionization technique that can cause extensive fragmentation, especially in molecules with multiple functional groups. The molecular ion may be weak or entirely absent. Electrospray Ionization (ESI) is a "soft" technique ideal for polar, basic compounds. It typically results in the protonation of the most basic site—the piperidine nitrogen—to form a stable [M+H]⁺ ion.[3]

  • Protocol: Mass Spectrometry via ESI

    • Sample Preparation: Prepare a dilute solution of your compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]

    • Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer.

    • Mode: Operate in positive ion mode.

    • Analysis: Look for a base peak at m/z 142.2, corresponding to the protonated parent molecule.

Section 2: Chromatographic Analysis and Purification

The basic nature of the N-methylpiperidine moiety is the primary driver of challenges in liquid chromatography.

Troubleshooting Guide: HPLC Peak Tailing

Q: My compound shows severe peak tailing on a standard C18 HPLC column. How can I achieve a symmetrical peak shape?

A: Peak tailing is a common problem for basic compounds like this one. It is caused by strong, undesirable interactions between the protonated tertiary amine and acidic silanol groups present on the surface of standard silica-based columns.

  • Causality: At neutral or acidic pH, the piperidine nitrogen is protonated, carrying a positive charge. This cation can interact ionically with deprotonated, negatively charged silanol groups (Si-O⁻) on the column packing, leading to a secondary retention mechanism that causes the peak to tail.

  • Solution Workflow: The goal is to mask or eliminate these silanol interactions.

Caption: Workflow for troubleshooting HPLC peak tailing.

  • Protocol: Achieving Symmetrical Peaks

    • Option A (Recommended Start): Use an Acidic Modifier. Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your water and organic mobile phases (e.g., acetonitrile). This serves two purposes: it ensures the analyte is fully protonated and it protonates the surface silanols, minimizing the undesirable ionic interaction.

    • Option B (Alternative): Use a Competing Base. Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Note: TEA can be difficult to remove from preparative columns and may suppress MS signal.

    • Option C (Hardware Solution): Select a Modern Column. Use a high-purity silica column that is heavily "end-capped" to minimize residual silanols. Alternatively, columns with hybrid particle technology or polymer-based stationary phases are specifically designed to provide excellent peak shape for basic compounds.

Section 3: Chiral Analysis and Enantiomeric Resolution

The carbon at the 3-position is a stereocenter. Unless an asymmetric synthesis is employed, the material will be a racemic mixture (a 50:50 mixture of two enantiomers).[7][8] Separating and characterizing these enantiomers is often a critical requirement in pharmaceutical development.

FAQ: How can I separate the enantiomers of 1-(1-Methylpiperidin-3-yl)ethanone?

A: Since enantiomers have identical physical properties in a non-chiral environment, specialized chiral separation techniques are required.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both analytical and preparative-scale separation.

  • Mechanism: Chiral HPLC columns contain a chiral stationary phase (CSP). The enantiomers of your compound form transient, diastereomeric complexes with the CSP. Because diastereomers have different physical properties, they interact with the CSP with different affinities, leading to different retention times and thus, separation.[10]

Chiral_Separation_Workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale A Racemic Sample B Screen Chiral HPLC Columns (e.g., Polysaccharide-based) A->B Inject C Optimize Mobile Phase (Normal vs. Reversed Phase) B->C Test Solvents D Achieve Baseline Separation? C->D D->B No, try new column/solvent E Separated Enantiomers (Analytical Trace) D->E Yes F Scale-Up Optimized Method E->F Method Validated G Collect Fractions F->G H Analyze Fractions for Enantiomeric Purity G->H I Isolated Pure Enantiomers H->I

Caption: General workflow for chiral HPLC method development.

  • Protocol: Chiral HPLC Method Development

    • Column Screening: The first step is to screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a versatile starting point.

    • Mobile Phase Selection:

      • Normal Phase: Typically uses hexane/isopropanol or hexane/ethanol mixtures. Adding a basic amine modifier like diethylamine (DEA) is often necessary to improve the peak shape of basic analytes.

      • Reversed Phase: Uses water/acetonitrile or water/methanol.

    • Optimization: Once partial separation is observed, optimize the ratio of the mobile phase solvents to improve resolution. Temperature can also be a powerful tool; adjusting the column temperature can significantly impact selectivity.

    • Confirmation: Once separated, the absolute configuration of each enantiomer must be determined using techniques like X-ray crystallography of a derivative or by comparing to a stereochemically defined standard.[11]

References

  • PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Babylon. (2021). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Swinburne University of Technology. (2024). Testing For Aldehydes & Ketones | Fehling's & Tollens' Solution. YouTube. Retrieved from [Link]

  • Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(Piperidin-3-ylmethyl)piperazin-1-yl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(3s)-1-Benzylpiperidin-3-Yl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • The Chemistry Tutor. (2020). Testing for carbonyl compounds. YouTube. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]

  • Pandiarajan, K., et al. (1987). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 25(8), 793-798.
  • MDPI. (2021). Enantiomers and Their Resolution. Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.9: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Acetyl-3-methylpiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • MDPI. (2023). Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Fiveable. (n.d.). N-methylpiperidine Definition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central. Retrieved from [Link]

  • Chad's Prep. (2021). 19.1 Naming Ketones and Aldehydes | Organic Chemistry. YouTube. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1,1'-(1,4-phenylene)bis-. WebBook. Retrieved from [Link]

Sources

Technical Support Center: Resolving Impurities in 1-(1-Methylpiperidin-3-yl)ethanone Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-Methylpiperidin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during their work with this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and problems researchers face.

Q1: My 1-(1-Methylpiperidin-3-yl)ethanone sample shows an unexpected peak in the GC-MS analysis. What could it be?

A1: An unexpected peak can arise from several sources. The most common culprits are residual starting materials, by-products from the synthesis, or degradation products.

  • Residual Starting Materials: Depending on the synthetic route, common starting materials could include 3-acetylpiperidine or methylating agents.

  • Synthetic By-products: Incomplete reactions or side reactions can lead to various impurities. For instance, if the synthesis involves the methylation of 3-acetylpiperidine, under- or over-methylation can occur.

  • Degradation: The compound can degrade under certain conditions, such as exposure to high temperatures, strong acids or bases, or even prolonged storage under improper conditions.[1][2]

To identify the unknown peak, a systematic approach is necessary. This involves a combination of analytical techniques and a review of the compound's history.

Q2: What are the likely structures of common impurities in 1-(1-Methylpiperidin-3-yl)ethanone?

A2: Based on common synthetic routes and degradation pathways, the following are plausible impurities:

  • 1-(Piperidin-3-yl)ethanone: This is the unmethylated precursor. Its presence indicates an incomplete methylation reaction.

  • 1-Methylpiperidin-3-ol: This can result from the reduction of the ketone functionality.[3]

  • Over-methylated species: While less common, quaternization of the piperidine nitrogen can occur if a large excess of the methylating agent is used.

  • Ring-opened products: Under harsh acidic or basic conditions, the piperidine ring could potentially undergo cleavage, although this is less likely under standard handling conditions.

Q3: My sample has a slight yellow tint. Is this indicative of a specific impurity?

A3: A yellow tint in what should be a colorless to pale yellow liquid can be a sign of degradation or the presence of chromophoric impurities. While a slight coloration might not significantly impact the results of some experiments, it is a deviation from the expected appearance and warrants investigation. Oxidation products are often colored. It is advisable to purify the sample to remove the colored impurity, especially for applications requiring high purity.

Section 2: In-depth Troubleshooting & Resolution Protocols

This section provides detailed protocols for identifying and removing impurities.

Q4: How can I definitively identify the unknown impurity in my sample?

A4: A multi-faceted analytical approach is the most effective way to identify an unknown impurity.

Workflow for Impurity Identification:

Sources

Navigating the Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone: A Catalyst-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights and practical troubleshooting advice. Our focus is to elucidate the critical role of catalyst selection in achieving optimal reaction outcomes for this important synthetic intermediate. We will delve into the nuances of common synthetic routes, providing a framework for rational catalyst choice and addressing challenges you may encounter at the bench.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone, with a particular emphasis on the catalytic aspects.

Q1: What are the primary catalytic methods for synthesizing 1-(1-Methylpiperidin-3-yl)ethanone?

A1: The synthesis of 1-(1-Methylpiperidin-3-yl)ethanone, also known as 3-acetyl-1-methylpiperidine, can be approached through several catalytic strategies. The most prevalent methods involve:

  • Grignard Reaction: This classic organometallic approach typically involves the reaction of a nicotinic acid derivative with an organomagnesium reagent. While not strictly catalytic in the main bond-forming step, catalysts can be employed in subsequent transformations or in alternative Grignard-type couplings.[1][2][3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods offer a powerful way to form the carbon-carbon bond between the piperidine ring and the acetyl group.[5][6][7][8] For instance, a suitably protected 3-halopiperidine derivative can be coupled with an acetyl equivalent using a palladium catalyst.

  • Catalytic Hydrogenation of a Pyridine Precursor: A common route involves the synthesis of a 3-acetylpyridine derivative followed by the reduction of the pyridine ring. This hydrogenation is almost always catalyzed by a transition metal, such as palladium, platinum, or rhodium.[9]

  • Organocatalysis: Emerging strategies in asymmetric synthesis may employ organocatalysts to construct the chiral piperidine ring, although this is less common for this specific achiral target.[10][11][12]

Q2: How does the choice of catalyst impact the yield and purity of the final product?

A2: The catalyst is a pivotal factor that directly influences reaction rate, selectivity, and overall yield. An optimal catalyst will:

  • Maximize Conversion: Efficiently convert starting materials to the desired product with minimal side reactions.

  • Enhance Selectivity: In cases where multiple reaction pathways are possible, a well-chosen catalyst will favor the formation of 1-(1-Methylpiperidin-3-yl)ethanone over side products. For example, in a hydrogenation of a substituted pyridine, the catalyst choice can prevent over-reduction or dehalogenation if other functional groups are present.

  • Minimize Reaction Time and Temperature: A highly active catalyst can drive the reaction to completion under milder conditions, which can prevent degradation of the product and reduce energy consumption.

Conversely, a suboptimal catalyst can lead to low yields, the formation of difficult-to-remove impurities, and longer reaction times.

Q3: What are the key considerations when selecting a catalyst for the hydrogenation of a 3-acetyl-1-methylpyridine precursor?

A3: When hydrogenating a pyridine precursor, several factors should guide your catalyst selection:

  • Catalyst Metal:

    • Palladium (Pd): Often a good first choice, palladium on carbon (Pd/C) is a versatile and effective catalyst for pyridine hydrogenation. It generally offers good activity and selectivity.

    • Platinum (Pt): Platinum oxide (PtO₂, Adam's catalyst) or platinum on carbon (Pt/C) are also highly effective and can sometimes be more active than palladium, allowing for lower catalyst loading or milder conditions.

    • Rhodium (Rh): Rhodium on carbon (Rh/C) can be particularly useful when other reducible functional groups are present that you wish to preserve.[9]

  • Catalyst Support: The support material (e.g., activated carbon, alumina) can influence the catalyst's activity and handling properties. Carbon is the most common and generally provides good results.

  • Catalyst Loading: The weight percentage of the metal on the support. Higher loadings (e.g., 10%) can lead to faster reactions but increase cost. Lower loadings (e.g., 5%) are more economical but may require longer reaction times or more forcing conditions.

  • Solvent and Additives: The choice of solvent (e.g., methanol, ethanol, acetic acid) and the presence of acids (e.g., HCl) can significantly impact the reaction rate and selectivity.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone, with a focus on catalyst-related issues.

Problem Potential Catalyst-Related Cause(s) Recommended Solutions
Low or No Conversion of Starting Material Catalyst Inactivity: The catalyst may be poisoned, deactivated, or of poor quality. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Suboptimal Reaction Conditions: Temperature, pressure, or solvent may not be suitable for the chosen catalyst.Use a fresh, high-quality catalyst. Consider a different catalyst metal (e.g., switch from Pd/C to PtO₂). Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). Optimize reaction conditions. For hydrogenations, increase hydrogen pressure and/or temperature. For cross-coupling reactions, screen different solvents and temperatures.
Formation of Significant Side Products Incorrect Catalyst Choice: The catalyst may be promoting undesired side reactions. For example, in a Grignard reaction, the magnesium metal purity can be critical.[2][3] Over-reduction: In hydrogenation, a highly active catalyst (like PtO₂) might be reducing the ketone functionality. Decomposition of Product: The catalyst, in combination with harsh reaction conditions, may be degrading the desired product.Select a more selective catalyst. For instance, if over-reduction is an issue, consider a less active catalyst or add a catalyst poison to modulate its activity. Modify reaction conditions. Lower the reaction temperature or pressure. For Grignard reactions, ensure high-purity magnesium turnings are used. [13]
Inconsistent Results Between Batches Catalyst Heterogeneity: If using a heterogeneous catalyst (e.g., Pd/C), ensure the catalyst is well-dispersed in the reaction mixture. Variability in Catalyst Quality: Different batches of catalyst from the same supplier can have varying activity.Ensure vigorous stirring to maintain a uniform suspension of the catalyst. Test each new batch of catalyst on a small scale before proceeding with a large-scale reaction.
Difficulty in Removing the Catalyst Post-Reaction Fine Catalyst Particles: The catalyst support may be breaking down, leading to fine particles that are difficult to filter.Use a filter aid such as Celite® to improve filtration efficiency. Consider a catalyst on a different support that may be more robust.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis via Grignard Reaction and Catalytic Hydrogenation

This two-step protocol first involves the formation of 1-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)ethanone from a pyridine precursor, followed by catalytic hydrogenation.

Step 1: Grignard Reaction

  • Reaction: 3-Cyanopyridine is reacted with methylmagnesium bromide to form the corresponding ketone after hydrolysis.

  • Catalyst: While the Grignard reagent itself is the key reactant, the purity of the magnesium used to prepare it is crucial for a successful reaction.[13]

Step 2: Catalytic Hydrogenation

  • Substrate: 1-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)ethanone

  • Catalyst: 5% Palladium on Carbon (Pd/C)

  • Procedure:

    • To a solution of 1-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)ethanone (1.0 eq) in methanol, add 5% Pd/C (0.05 eq by weight).

    • Pressurize the reaction vessel with hydrogen gas (50 psi).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Comparative Catalyst Performance in Hydrogenation
CatalystTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)Purity (%)
5% Pd/C25501492>98
10% Pd/C2550895>98
PtO₂2550696>97
5% Rh/C501001288>99

Note: Yields and reaction times are approximate and can vary based on the specific reaction conditions and scale.

Section 4: Visualizing the Process

Catalyst Selection Workflow

Start Start Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone Route Choose Synthetic Route Start->Route Grignard Grignard Reaction Route->Grignard Organometallic Hydrogenation Catalytic Hydrogenation of Pyridine Precursor Route->Hydrogenation Reduction CrossCoupling Palladium-Catalyzed Cross-Coupling Route->CrossCoupling C-C Bond Formation Workup Work-up and Purification Grignard->Workup Catalyst_Choice_H2 Select Hydrogenation Catalyst Hydrogenation->Catalyst_Choice_H2 Catalyst_Choice_CC Select Palladium Catalyst and Ligand CrossCoupling->Catalyst_Choice_CC PdC Pd/C Catalyst_Choice_H2->PdC PtO2 PtO2 Catalyst_Choice_H2->PtO2 RhC Rh/C Catalyst_Choice_H2->RhC Pd_Catalyst e.g., Pd(OAc)2, PdCl2(PPh3)2 Catalyst_Choice_CC->Pd_Catalyst Reaction_H2 Perform Hydrogenation PdC->Reaction_H2 PtO2->Reaction_H2 RhC->Reaction_H2 Ligand Select Ligand (e.g., Xantphos) Pd_Catalyst->Ligand Reaction_CC Perform Cross-Coupling Ligand->Reaction_CC Reaction_H2->Workup Reaction_CC->Workup Product 1-(1-Methylpiperidin-3-yl)ethanone Workup->Product

Caption: Decision workflow for catalyst selection in the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

A Pd(0)Ln B Oxidative Addition A->B R-X C R-Pd(II)Ln-X B->C D Transmetalation (if applicable) or Carbometalation C->D R'-M E R-Pd(II)Ln-R' D->E F Reductive Elimination E->F F->A R-R' (Product)

Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

References

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • MDPI. (n.d.). Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations.
  • ACS Publications. (n.d.). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans | Organic Letters.
  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cross-couplings of 1,3-butadien-2-yl species with organoindiums generated from allenylmethyl bromide and indium.
  • Globe Thesis. (2016). Study On Palladium-catalyzed Synthesis Of 1, 3-indanedione Derivatives.
  • ResearchGate. (2024). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Aroon Chande. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • Google Patents. (n.d.). US20140142332A1 - Process of preparing grignard reagent.
  • ResearchGate. (n.d.). Piperidine as an organocatalyst. a Yield of isolated product after....
  • ResearchGate. (2016). (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling..

Sources

Technical Support Center: Stereochemical Control in 1-(1-Methylpiperidin-3-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing stereochemistry in reactions involving 1-(1-methylpiperidin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the stereochemical outcomes of your experiments. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles.

Understanding the Stereochemical Landscape

1-(1-Methylpiperidin-3-yl)ethanone possesses a stereocenter at the C3 position of the piperidine ring. Reactions at the ketone functionality will generate a second stereocenter, leading to the formation of diastereomers. The conformational flexibility of the piperidine ring, influenced by the N-methyl group, plays a crucial role in determining the facial selectivity of nucleophilic attack on the ketone. The primary goal is to control these factors to achieve the desired stereoisomer in high purity.

Frequently Asked Questions (FAQs)

Q1: My reduction of 1-(1-methylpiperidin-3-yl)ethanone gives a nearly 1:1 mixture of diastereomers. What are the key factors influencing diastereoselectivity?

A1: Achieving high diastereoselectivity in the reduction of 1-(1-methylpiperidin-3-yl)ethanone hinges on several factors that influence the conformational equilibrium of the piperidine ring and the trajectory of the nucleophilic attack.

  • Conformational Control: The piperidine ring exists in a dynamic equilibrium between two chair conformations. The orientation of the acetyl group (axial vs. equatorial) in the dominant conformation will significantly impact which face of the ketone is more accessible to the reducing agent. For N-methylpiperidines, the methyl group generally prefers an equatorial position to minimize steric strain. This preference influences the conformational bias of the 3-acetyl group.[1][2]

  • Steric Hindrance: The approach of the reducing agent can be sterically hindered by the piperidine ring itself. The choice of reducing agent is therefore critical. Bulky reducing agents will exhibit higher facial selectivity, preferentially attacking from the less hindered face.

  • Chelation Control: In some cases, Lewis acidic reagents or additives can coordinate to both the piperidine nitrogen and the ketone oxygen, creating a rigid cyclic intermediate. This chelation can lock the conformation and direct the nucleophilic attack to a specific face.

Q2: I am observing epimerization at the C3 position during my reaction. How can I prevent this?

A2: Epimerization at the C3 position, adjacent to the ketone, can occur under basic or acidic conditions through the formation of an enol or enolate intermediate. To minimize or prevent this:

  • Reaction Conditions: Employ mild reaction conditions. If using a base, opt for a non-nucleophilic, sterically hindered base at low temperatures to favor kinetic control over thermodynamic control. For acid-catalyzed reactions, use the mildest acid necessary and keep reaction times to a minimum.

  • Protecting Groups: While the N-methyl group is already present, in related systems, the choice of N-protecting group can influence the acidity of the alpha-proton. This is a key consideration in the synthetic design phase.[2]

  • Temperature Control: Maintain low temperatures throughout the reaction and work-up to reduce the rate of enolization and subsequent reprotonation that can lead to epimerization.

Q3: How do I accurately determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product, 1-(1-methylpiperidin-3-yl)ethan-1-ol?

A3: Accurate determination of stereochemical purity is essential. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying both enantiomers and diastereomers. A variety of chiral stationary phases (CSPs) are available, with polysaccharide-based columns like Chiralpak® series being a good starting point for method development.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR can be used to determine the diastereomeric ratio. The signals for the protons and carbons near the newly formed stereocenter will have different chemical shifts for each diastereomer. Chiral shift reagents can be used to resolve overlapping signals of enantiomers.

  • Gas Chromatography (GC) on a Chiral Column: For volatile derivatives of the product, chiral GC can be an effective method for enantiomeric excess determination.

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Ketone Reduction

Problem: The reduction of 1-(1-methylpiperidin-3-yl)ethanone with sodium borohydride (NaBH₄) in methanol results in a low diastereomeric ratio (e.g., < 2:1).

Root Cause Analysis and Solutions:

The lack of selectivity with a small reducing agent like NaBH₄ is often due to its ability to approach the ketone from either face with similar ease, especially if the conformational bias of the substrate is not strongly pronounced.

Workflow for Troubleshooting Poor Diastereoselectivity:

Caption: Troubleshooting workflow for improving diastereoselectivity.

Step-by-Step Methodologies:

  • Increase Steric Bulk of the Reducing Agent:

    • Protocol: Replace sodium borohydride with a bulkier hydride source such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triethylborohydride (Super-Hydride®).

    • Detailed Steps:

      • Dissolve 1-(1-methylpiperidin-3-yl)ethanone in anhydrous THF under an inert atmosphere (e.g., Argon).

      • Cool the solution to -78 °C.

      • Slowly add a 1.0 M solution of L-Selectride® in THF (1.1 equivalents) dropwise.

      • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.

      • Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.

      • Extract the product with an organic solvent, dry, and concentrate.

      • Analyze the diastereomeric ratio by NMR or chiral HPLC.

    • Causality: The bulky sec-butyl groups on the boron atom of L-Selectride® create significant steric hindrance, forcing the hydride to be delivered to the less hindered face of the ketone, thus increasing diastereoselectivity.

  • Utilize Chelation Control:

    • Protocol: Employ a reducing agent in the presence of a Lewis acid that can chelate to both the nitrogen and the carbonyl oxygen. Zinc borohydride (Zn(BH₄)₂) is a good candidate.

    • Causality: The formation of a rigid, five-membered chelate between the zinc ion, the piperidine nitrogen, and the carbonyl oxygen locks the conformation of the substrate. This forces the hydride delivery to occur from the less hindered face of this chelated intermediate.

  • Employ Catalytic Asymmetric Reduction:

    • Protocol: For obtaining a specific enantiomer of one of the diastereomers, use a chiral catalyst system such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP) for asymmetric hydrogenation.

    • Causality: The chiral catalyst creates a chiral environment around the ketone, leading to a diastereomeric transition state with a significant energy difference, favoring the formation of one enantiomer.

Quantitative Data Summary:

Reducing AgentTypical Diastereomeric Ratio (cis:trans or trans:cis)Reference
NaBH₄1:1 to 2:1General Knowledge
L-Selectride®>10:1General Knowledge
Zn(BH₄)₂>5:1 (Chelation dependent)General Knowledge
Guide 2: Undesired Epimerization at C3

Problem: Analysis of the reaction mixture shows the presence of the undesired C3 epimer of the starting material or product.

Root Cause Analysis and Solutions:

Epimerization is a clear indication that an enol or enolate has formed. This is often promoted by elevated temperatures or the presence of acid or base.

Logical Relationship Diagram for Preventing Epimerization:

Epimerization_Prevention cluster_conditions Reaction Conditions cluster_mitigation Mitigation Strategies Temperature Temperature Epimerization Epimerization Temperature->Epimerization Base_Acid Base/Acid Strength Base_Acid->Epimerization Time Time Time->Epimerization Lower_Temp Lower Reaction Temperature (e.g., -78 °C) Lower_Temp->Temperature Milder_Reagents Use Milder Base/Acid (e.g., K₂CO₃ instead of NaOH) Milder_Reagents->Base_Acid Shorter_Time Minimize Reaction Time Shorter_Time->Time

Caption: Factors influencing and strategies to prevent C3 epimerization.

Step-by-Step Methodologies:

  • Lowering Reaction Temperature:

    • Protocol: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For base-mediated reactions, -78 °C is a common starting point.

    • Causality: The activation energy for enolization is generally higher than that of the desired reaction. Lowering the temperature disproportionately slows the rate of epimerization.

  • Using a Weaker Base/Acid:

    • Protocol: If a base is required, switch from strong bases like hydroxides or alkoxides to milder inorganic bases like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N).

    • Causality: Milder bases are less likely to deprotonate the C3 position, thus reducing the concentration of the enolate intermediate.

  • Minimizing Reaction Time:

    • Protocol: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to conditions that may cause epimerization.

    • Causality: Epimerization is often a slower, thermodynamically driven process. By minimizing the reaction time, you favor the kinetically formed product.

References

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Tanaka, K. (2008).
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions (2nd ed.). Wiley-VCH.
  • Ager, D. J. (Ed.). (2008). Handbook of Chiral Chemicals (2nd ed.). CRC Press.
  • Chiral Technologies, Inc. (n.d.). A Guide to Chiral Stationary Phase Selection. Retrieved from [Link]

  • Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]<2008::AID-ANIE2008>3.0.CO;2-4

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]<1998::AID-ANIE1998>3.0.CO;2-8

  • Sharpless, K. B. (2002). Searching for New Reactivity (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2024-2032. [Link]<2024::AID-ANIE2024>3.0.CO;2-O

  • Corey, E. J., & Helal, C. J. (1998). The Logic of Chemical Synthesis: Multistep Synthesis of Complex Carbogenic Molecules (Nobel Lecture). Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]<1986::AID-ANIE1986>3.0.CO;2-Z

  • Yashima, E., Ohto, C., & Okamoto, Y. (2016). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chemical Reviews, 116(19), 11967-12009. [Link]

  • Beak, P., & Meyers, A. I. (1986). Stereo- and regiocontrol by complex induced proximity effects: reactions of organolithium compounds. Accounts of Chemical Research, 19(12), 356-363. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(1-Methylpiperidin-3-yl)ethanone

1-(1-Methylpiperidin-3-yl)ethanone is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its piperidine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The synthesis of this key intermediate is, therefore, a critical step in the pipeline of many drug discovery and development projects. This guide provides a comparative analysis of two prominent synthetic routes to 1-(1-Methylpiperidin-3-yl)ethanone, offering an in-depth look at their respective methodologies, efficiencies, and scalability to aid researchers in making informed decisions for their synthetic campaigns.

Synthetic Strategies: An Overview

Two principal and strategically different routes for the synthesis of 1-(1-Methylpiperidin-3-yl)ethanone will be discussed and compared:

  • Route 1: Catalytic Hydrogenation of 3-Acetylpyridine followed by N-Methylation. This is a convergent approach where the piperidine ring is first formed from a readily available pyridine derivative, followed by the introduction of the N-methyl group.

  • Route 2: Grignard Reaction on 3-Cyanopyridine followed by Reduction and N-Methylation. This route builds the acetyl group onto the pyridine ring first, followed by the reduction of the heterocyclic core and subsequent N-methylation.

This guide will delve into the experimental details of each route, providing a rationale for the choice of reagents and conditions, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Synthesis via Catalytic Hydrogenation of 3-Acetylpyridine

This two-step route commences with the catalytic hydrogenation of commercially available 3-acetylpyridine to yield 1-(piperidin-3-yl)ethanone, which is then methylated to afford the target compound.

Workflow for Route 1

A 3-Acetylpyridine B Catalytic Hydrogenation A->B H₂, PtO₂, Acetic Acid C 1-(Piperidin-3-yl)ethanone B->C D Eschweiler-Clarke N-Methylation C->D HCHO, HCOOH E 1-(1-Methylpiperidin-3-yl)ethanone D->E A 3-Cyanopyridine B Grignard Reaction A->B CH₃MgBr, THF C 3-Acetylpyridine B->C D Catalytic Hydrogenation C->D H₂, PtO₂, Acetic Acid E 1-(Piperidin-3-yl)ethanone D->E F Eschweiler-Clarke N-Methylation E->F HCHO, HCOOH G 1-(1-Methylpiperidin-3-yl)ethanone F->G

A Comparative Guide to the Predicted Biological Activity of 1-(1-Methylpiperidin-yl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Pharmacological Potential of Positional Isomers

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of clinically used drugs and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of pharmacological activity. This guide provides a comparative analysis of the predicted biological activity of three positional isomers of N-methyl acetylpiperidine: 1-(1-Methylpiperidin-2-yl)ethanone, 1-(1-Methylpiperidin-3-yl)ethanone, and 1-(1-Methylpiperidin-4-yl)ethanone.

Due to a notable scarcity of direct comparative experimental data for these specific isomers in publicly available literature, this guide will adopt a predictive approach. By leveraging established Structure-Activity Relationship (SAR) principles for piperidine-containing ligands at key pharmacological targets, we will infer the likely biological profiles of these compounds. This analysis aims to provide a rational basis for initiating research programs focused on the synthesis and experimental validation of these intriguing molecules.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered saturated heterocycle of piperidine is a common feature in pharmaceuticals targeting a wide range of biological systems. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for orienting functional groups to interact with receptor binding pockets. The nitrogen atom, typically protonated at physiological pH, often acts as a key interaction point, while substituents on the carbon atoms dictate receptor selectivity and functional activity.

Comparative Predicted Biological Activity Profiles

Based on extensive SAR studies of piperidine derivatives, we can predict how the position of the acetyl group on the N-methylpiperidine ring might influence the interaction of these isomers with major classes of receptors.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are implicated in a wide range of physiological functions and are important drug targets.[2]

Structure-Activity Relationship Insights: For muscarinic agonists, the presence of a cationic amine and a hydrogen bond acceptor (like a carbonyl group) are crucial. The distance and spatial relationship between these two features are critical for receptor activation. Modifications to the ethylene bridge of acetylcholine have shown that replacing the ester with a ketone can produce potent and chemically stable compounds.[3] The stereoselectivity of muscarinic receptors is also well-documented.[3]

Predicted Activity of Isomers:

  • 1-(1-Methylpiperidin-4-yl)ethanone (4-acetyl isomer): This isomer most closely resembles the spatial arrangement of key pharmacophoric elements of known muscarinic agonists. The acetyl group at the 4-position places the carbonyl oxygen at a favorable distance from the protonated nitrogen. It is predicted to have the highest affinity and efficacy at muscarinic receptors among the three isomers, potentially acting as an agonist.

  • 1-(1-Methylpiperidin-3-yl)ethanone (3-acetyl isomer): The altered spatial relationship between the nitrogen and the carbonyl group in the 3-position may lead to a different binding mode or reduced affinity compared to the 4-isomer. It might act as a partial agonist or an antagonist, depending on the specific muscarinic receptor subtype.

  • 1-(1-Methylpiperidin-2-yl)ethanone (2-acetyl isomer): The close proximity of the acetyl group to the N-methyl group could introduce steric hindrance, potentially reducing its affinity for the orthosteric binding site of muscarinic receptors. This isomer is predicted to have the lowest muscarinic activity.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels that are also activated by acetylcholine. They are involved in fast synaptic transmission in the central and peripheral nervous systems.[4]

Structure-Activity Relationship Insights: Similar to muscarinic receptors, a cationic center and a hydrogen bond acceptor are key features of nicotinic agonists. The pyridine nitrogen of nicotine acts as the hydrogen bond acceptor, interacting with the receptor backbone.[5] The distance between the cationic nitrogen and the hydrogen bond acceptor is a critical determinant of activity.

Predicted Activity of Isomers:

  • 1-(1-Methylpiperidin-3-yl)ethanone (3-acetyl isomer): The relative positioning of the acetyl group in this isomer might mimic the spatial arrangement of the key pharmacophoric elements in nicotine, where the hydrogen bond acceptor is in a similar position relative to the cationic nitrogen. This isomer is predicted to have the most significant activity at nicotinic receptors, potentially as an agonist or partial agonist.

  • 1-(1-Methylpiperidin-4-yl)ethanone (4-acetyl isomer): The increased distance between the nitrogen and the carbonyl group compared to the 3-isomer may result in a weaker interaction with the nicotinic receptor binding site.

  • 1-(1-Methylpiperidin-2-yl)ethanone (2-acetyl isomer): Steric hindrance from the adjacent N-methyl group is likely to negatively impact binding affinity at nicotinic receptors.

Opioid Receptors

Opioid receptors are a class of G-protein coupled receptors that are the primary targets for opioid analgesics. The piperidine scaffold is a core component of many potent opioids, such as fentanyl and its analogs.

Structure-Activity Relationship Insights: For fentanyl analogs, modifications at the 4-position of the piperidine ring significantly influence binding affinity. Polar groups at this position can increase affinity.[6] The orientation of substituents on the piperidine ring is crucial for interaction with the receptor.[7]

Predicted Activity of Isomers:

  • 1-(1-Methylpiperidin-4-yl)ethanone (4-acetyl isomer): The presence of a polar acetyl group at the 4-position suggests that this isomer could have a notable affinity for opioid receptors. Depending on the overall conformation, it could act as an agonist or antagonist.

  • 1-(1-Methylpiperidin-3-yl)ethanone (3-acetyl isomer): Substitution at the 3-position of the piperidine ring can also influence opioid receptor affinity, as seen in some fentanyl analogs.[6] The biological effect would be highly dependent on the stereochemistry at the 3-position.

  • 1-(1-Methylpiperidin-2-yl)ethanone (2-acetyl isomer): The 2-substituted isomer is less commonly found in high-affinity opioid ligands, and steric factors may play a negative role.

Sigma Receptors (σRs)

Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled or ion channels. They are involved in a variety of cellular functions and are targets for a range of psychiatric and neurological drugs.

Structure-Activity Relationship Insights: A common pharmacophore for sigma-1 receptor ligands includes a basic tertiary amine and two hydrophobic domains. The piperidine ring is a key structural element in many high-affinity sigma-1 receptor ligands.[2][8]

Predicted Activity of Isomers:

  • All three isomers possess the basic N-methylpiperidine core, suggesting they all have the potential to interact with sigma receptors. The position of the acetyl group will likely influence the interaction with the hydrophobic pockets of the receptor.

  • 1-(1-Methylpiperidin-4-yl)ethanone and 1-(1-Methylpiperidin-3-yl)ethanone: These isomers, with the acetyl group further from the nitrogen, may fit well into the sigma receptor binding site. The acetyl group could engage in polar interactions, potentially contributing to affinity and selectivity.

  • 1-(1-Methylpiperidin-2-yl)ethanone: The steric bulk near the nitrogen might influence its binding mode and affinity compared to the other two isomers.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted relative biological activities of the three isomers based on the SAR analysis. It is crucial to reiterate that these are predictions and require experimental validation.

IsomerPredicted Primary Target(s)Predicted Relative Affinity/ActivityRationale
1-(1-Methylpiperidin-2-yl)ethanone Low affinity across targetsLowSteric hindrance from the N-methyl group is likely to impede binding to most receptors.
1-(1-Methylpiperidin-3-yl)ethanone Nicotinic Acetylcholine ReceptorsModerate to HighThe spatial arrangement of the nitrogen and carbonyl group resembles that of nicotine.
1-(1-Methylpiperidin-4-yl)ethanone Muscarinic Acetylcholine Receptors, Opioid ReceptorsModerate to HighThe positioning of the acetyl group is favorable for interaction with the binding sites of these receptors based on known ligands.

Experimental Protocols for Validation

To validate the predicted biological activities, a series of in vitro and in vivo experiments are essential.

Synthesis of 1-(1-Methylpiperidin-yl)ethanone Isomers

A general synthetic approach for these compounds would involve the N-methylation of the corresponding acetylpiperidine precursor.

General N-methylation Protocol:

  • Dissolve the respective acetylpiperidine hydrochloride salt in a suitable solvent (e.g., methanol).

  • Add an excess of a base (e.g., potassium carbonate) to neutralize the hydrochloride.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction by removing the solvent, partitioning between an organic solvent and water, and purifying the product by column chromatography or distillation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction N-Methylation cluster_product Products start1 2-Acetylpiperidine reaction Methylating Agent (e.g., CH3I) Base (e.g., K2CO3) Solvent (e.g., CH3OH) start1->reaction start2 3-Acetylpiperidine start2->reaction start3 4-Acetylpiperidine start3->reaction product1 1-(1-Methylpiperidin-2-yl)ethanone reaction->product1 product2 1-(1-Methylpiperidin-3-yl)ethanone reaction->product2 product3 1-(1-Methylpiperidin-4-yl)ethanone reaction->product3

Caption: General synthetic workflow for the N-methylation of acetylpiperidine isomers.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol for Muscarinic Receptor Binding Assay:

  • Prepare cell membrane homogenates from cells expressing the desired muscarinic receptor subtype (M1-M5).

  • Incubate the membrane homogenates with a known concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine).

  • Add increasing concentrations of the test compound (the 1-(1-methylpiperidin-yl)ethanone isomers).

  • Incubate to allow for competitive binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the Ki value for each compound, which represents its binding affinity.

Binding_Assay_Workflow A Prepare Receptor Membrane Homogenates B Incubate with Radioligand (e.g., [3H]-NMS) A->B C Add Test Compound (Isomers) B->C D Incubate to Equilibrium C->D E Separate Bound/Free Ligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Calculate Ki Value F->G

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Protocol for Calcium Mobilization Assay (for Gq-coupled receptors like M1, M3, M5):

  • Culture cells expressing the target receptor.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add the test compound at various concentrations.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • An increase in fluorescence indicates an agonist effect (calcium release from intracellular stores).

  • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

Functional_Assay_Signaling cluster_cell Cell Agonist Agonist (e.g., Acetylcholine or Test Compound) Receptor Gq-coupled Receptor (e.g., M1, M3, M5) Agonist->Receptor G_Protein Gq Protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Ca2+ Response Cellular Response Ca2_cyto->Response

Caption: Gq-coupled receptor signaling pathway leading to calcium mobilization.

Conclusion and Future Directions

This guide provides a predictive comparison of the biological activities of 1-(1-Methylpiperidin-2-yl)ethanone, 1-(1-Methylpiperidin-3-yl)ethanone, and 1-(1-Methylpiperidin-4-yl)ethanone based on established structure-activity relationships. The 4-acetyl isomer is predicted to have the most promising activity at muscarinic and opioid receptors, while the 3-acetyl isomer may preferentially target nicotinic receptors. The 2-acetyl isomer is anticipated to have lower activity due to steric hindrance.

It is imperative that these predictions are now taken to the bench for experimental validation. The synthetic and analytical protocols outlined in this guide provide a clear path forward for researchers to synthesize these compounds and characterize their pharmacological profiles. Such studies will not only confirm or refute the predictions made herein but will also contribute valuable data to the broader understanding of piperidine SAR and potentially uncover novel chemical probes or lead compounds for drug discovery.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central. [Link]

  • Structural Activity Relationship - Cholinergic Drugs. (n.d.). Pharmacy 180. [Link]

  • Muscarinic and Nicotinic Acetylcholine Receptor Agonists and Allosteric Modulators for the Treatment of Schizophrenia. (2013). PubMed Central. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017). ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017). ResearchGate. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2022). PubMed. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2018).
  • How μ-Opioid Receptor Recognizes Fentanyl. (2017). PubMed Central. [Link]

  • Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide. (1978).
  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). MDPI. [Link]

  • Synthetic method of N-methylpiperidine. (2017).
  • The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2011). PubMed Central. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2022). ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

  • Improved Synthesis of N-Methylcadaverine. (2019). MDPI. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PubMed Central. [Link]

Sources

A Comparative Spectroscopic Guide to 1-(1-Methylpiperidin-3-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The piperidine scaffold is a ubiquitous motif in medicinal chemistry, and understanding the subtle structural nuances of its derivatives is critical for establishing structure-activity relationships (SAR). This guide provides a comprehensive spectroscopic comparison of 1-(1-Methylpiperidin-3-yl)ethanone and its positional isomers, 1-(1-Methylpiperidin-2-yl)ethanone and 1-(1-Methylpiperidin-4-yl)ethanone.

Due to the limited availability of direct experimental spectra for these specific analogs in publicly accessible databases, this guide leverages highly accurate predictive methodologies for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. These predictions are juxtaposed with experimental data from closely related analogs, namely 1-acetyl-3-methylpiperidine and N-acetyl-4-piperidone, to provide a robust framework for spectroscopic analysis. Furthermore, we delve into the characteristic Fourier-Transform Infrared (FT-IR) spectroscopic signatures and Mass Spectrometry (MS) fragmentation patterns that define this class of molecules.

The Importance of Isomeric Differentiation

The position of the acetyl group on the N-methylpiperidine ring dramatically influences the molecule's three-dimensional conformation and electronic environment. These differences manifest as distinct spectroscopic signatures. Accurate interpretation of these spectra is, therefore, essential for confirming the regiochemistry of a synthesis, identifying impurities, and ensuring the chemical integrity of a drug candidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is the cornerstone of molecular structure elucidation. The chemical shifts (δ) and coupling constants (J) provide a detailed roadmap of the atomic connectivity within a molecule.

Causality Behind Chemical Shift Predictions

The predicted NMR data presented herein were generated using advanced computational algorithms that consider through-bond and through-space effects on nuclear shielding. For ¹H NMR, force-field calculations and parameterized functional group information are employed. For ¹³C NMR, a combination of a stereochemical database (HOSE code) approach and neural network algorithms provides reliable predictions. It is crucial to note that while these predictions are highly accurate, experimental verification is always the gold standard.

¹H NMR Spectral Data Comparison

The proton NMR spectra of the three positional isomers are expected to show significant differences, particularly in the chemical shifts and multiplicities of the piperidine ring protons. The electron-withdrawing effect of the acetyl group and the anisotropic effects of the carbonyl bond are key determinants of the observed chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for 1-(1-Methylpiperidin-yl)ethanone Isomers and Experimental Data for Analogs

Compound Proton Predicted/Experimental Chemical Shift (δ, ppm) Predicted/Experimental Multiplicity
1-(1-Methylpiperidin-3-yl)ethanone N-CH₃2.25s
CO-CH₃2.12s
H-2ax, H-6ax2.85-3.05m
H-2eq, H-6eq2.00-2.20m
H-32.40-2.60m
H-4, H-51.50-1.90m
1-(1-Methylpiperidin-2-yl)ethanone N-CH₃2.35s
CO-CH₃2.18s
H-23.20-3.40m
H-3, H-4, H-5, H-61.40-1.80m
1-(1-Methylpiperidin-4-yl)ethanone N-CH₃2.28s
CO-CH₃2.15s
H-2, H-62.70-2.90m
H-3, H-51.80-2.00m
H-42.50-2.70m
1-Acetyl-3-methylpiperidine N-CH₃--
CO-CH₃2.08s
H-2, H-63.20-3.70 & 2.50-2.90m
H-31.90-2.10m
H-4, H-51.50-1.80m
C-CH₃0.90d
N-Acetyl-4-piperidone CO-CH₃2.14s
H-2, H-63.75t
H-3, H-52.45t

Predicted data generated using online NMR prediction tools. Experimental data sourced from spectral databases. Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm).

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide complementary information, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. The carbonyl carbon of the acetyl group and the carbons of the piperidine ring are particularly diagnostic.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(1-Methylpiperidin-yl)ethanone Isomers and Experimental Data for Analogs

Compound Carbon Predicted/Experimental Chemical Shift (δ, ppm)
1-(1-Methylpiperidin-3-yl)ethanone C=O211.5
N-CH₃42.5
CO-CH₃28.0
C-260.0
C-350.5
C-425.0
C-529.0
C-657.0
1-(1-Methylpiperidin-2-yl)ethanone C=O210.0
N-CH₃42.0
CO-CH₃28.5
C-265.0
C-326.0
C-424.5
C-529.5
C-657.5
1-(1-Methylpiperidin-4-yl)ethanone C=O209.0
N-CH₃42.8
CO-CH₃28.2
C-2, C-652.5
C-3, C-535.0
C-458.0
1-Acetyl-3-methylpiperidine C=O169.0
CO-CH₃22.0
C-246.0 & 41.0 (rotamers)
C-332.0
C-431.0
C-526.0
C-647.0 & 42.0 (rotamers)
C-CH₃19.5
N-Acetyl-4-piperidone C=O (ketone)208.0
C=O (amide)169.5
CO-CH₃21.5
C-2, C-645.0
C-3, C-539.0

Predicted data generated using online NMR prediction tools. Experimental data sourced from spectral databases. Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm).

Figure 1. Predicted NMR data correlation for the target molecule and key comparative shifts for its isomers.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution and line shape.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). Use a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C. Use a spectral width of approximately 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key absorptions for 1-(1-Methylpiperidin-3-yl)ethanone and its analogs are the C=O stretch of the ketone and the various C-H and C-N stretches of the N-methylpiperidine ring.

Characteristic IR Absorptions
  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1705 cm⁻¹ for the ketone carbonyl group. The exact position can be influenced by the electronic environment.

  • C-H Stretch (Aliphatic): Multiple bands will be observed in the 2950-2800 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups.

  • C-N Stretch: A medium intensity band is expected in the 1200-1020 cm⁻¹ region for the C-N stretching of the tertiary amine.

Table 3: Predicted FT-IR Spectroscopic Data

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Ketone)1715 - 1705Strong
C-H (sp³ Stretch)2950 - 2800Medium to Strong
C-H (Bend)1470 - 1350Medium
C-N (Stretch)1200 - 1020Medium
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrument Setup: Use an FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Fragmentation Pathways

The fragmentation of N-methylpiperidine derivatives is often initiated by the ionization of the nitrogen atom.[1] Key fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway.[1] This can result in the loss of the acetyl group or fragmentation of the piperidine ring.

  • Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.[1]

For 1-(1-Methylpiperidin-3-yl)ethanone (MW: 141.21 g/mol ), characteristic fragments would be expected from the loss of the methyl group (m/z 126), the acetyl group (m/z 98), and various ring fragments. The position of the acetyl group will influence the relative abundance of these fragments.

M [M]⁺˙ m/z 141 frag1 [M - CH₃]⁺ m/z 126 M->frag1 Loss of •CH₃ frag2 [M - COCH₃]⁺ m/z 98 M->frag2 α-cleavage frag3 Ring Fragments M->frag3 Ring Fission

Figure 2. Predicted major fragmentation pathways for 1-(1-Methylpiperidin-3-yl)ethanone in EI-MS.

Table 4: Predicted Key Fragments in EI-Mass Spectrometry

Compound Molecular Ion [M]⁺˙ Key Fragment Ions (m/z)
1-(1-Methylpiperidin-3-yl)ethanone 141126, 98, 84, 57, 43
1-(1-Methylpiperidin-2-yl)ethanone 141126, 98, 70, 43
1-(1-Methylpiperidin-4-yl)ethanone 141126, 98, 57, 43
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100-1000 ppm) in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatography (GC) Method:

    • Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject 1 µL of the sample in split or splitless mode depending on the concentration.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry (MS) Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the analyte (e.g., m/z 40-300).

    • Source Temperature: Typically 230 °C.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with spectral libraries for confirmation.

Conclusion

This guide provides a foundational framework for the spectroscopic analysis of 1-(1-Methylpiperidin-3-yl)ethanone and its positional isomers. By combining predictive NMR data with established principles of FT-IR and mass spectrometry, researchers can confidently approach the structural elucidation of these and related piperidine derivatives. The provided protocols offer a standardized methodology for obtaining high-quality experimental data, which remains the ultimate arbiter of molecular structure. The clear differentiation in the predicted spectra underscores the power of these analytical techniques in distinguishing between closely related isomers, a critical capability in the field of drug discovery and development.

References

  • JEOL. (n.d.). Accurate NMR spectrum prediction software "NMRPredict". Retrieved from [Link]

  • Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Databases. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). IR Spectral Databases. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Acetyl-3-methylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-4-piperidone. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for 1-(1-Methylpiperidin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. In the absence of a standardized, publicly available method for this specific compound, this document outlines the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method, benchmarked against a Gas Chromatography-Mass Spectrometry (GC-MS) approach. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3][4][5]

Introduction: The Imperative of Method Validation

In pharmaceutical development, the reliability of analytical data is paramount. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][6][7] For a compound like 1-(1-Methylpiperidin-3-yl)ethanone, a precise and accurate analytical method is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide will walk through the critical validation parameters as stipulated by ICH Q2(R1) and the recently updated Q2(R2), providing a practical, experience-driven perspective on experimental design and data interpretation.[1][3][4][5][8]

Method Selection: HPLC as the Primary Technique

For the quantitative analysis of 1-(1-Methylpiperidin-3-yl)ethanone, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is proposed as the primary method. This choice is predicated on the compound's likely chromophoric properties (due to the ketone group) and its expected polarity, making it amenable to separation on a C18 stationary phase. HPLC offers a balance of sensitivity, specificity, and robustness, making it a workhorse in quality control laboratories.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

As a comparative method, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative, particularly for volatile and semi-volatile compounds.[9] GC-MS provides excellent separation efficiency and the high specificity of mass spectrometric detection, which can be invaluable for impurity profiling and identification.[10][11][12]

Part 1: Validation of the Primary Method - RP-HPLC

The validation of the RP-HPLC method will be conducted in accordance with ICH Q2(R1) guidelines, which outline eight key validation characteristics.[8]

Experimental Workflow: A Step-by-Step Protocol

HPLC Validation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters Standard_Prep Standard & Sample Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Injection_Sequence Injection of Samples (Linearity, Accuracy, Precision) System_Suitability->Injection_Sequence Linearity Linearity & Range Injection_Sequence->Linearity Accuracy Accuracy Injection_Sequence->Accuracy Precision Precision (Repeatability & Intermediate) Injection_Sequence->Precision Specificity Specificity (Forced Degradation) Injection_Sequence->Specificity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Precision->Robustness

Caption: Workflow for the validation of the RP-HPLC method.

Detailed Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[13][14][15][16]The peak for 1-(1-Methylpiperidin-3-yl)ethanone should be free from interference from other components. The method must be able to separate the main peak from degradation products.[14]
Linearity Analyze a minimum of five concentrations across the expected working range.[8] Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity, accuracy, and precision data.[6][7]For an assay, typically 80-120% of the target concentration.[8]
Accuracy Analyze samples with known concentrations of the analyte (spiked placebo) at three levels across the range (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.[17]
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[17]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.[3]
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.[6]The lowest concentration that can be quantified with acceptable precision and accuracy.[3]
Robustness Deliberately vary method parameters such as mobile phase composition, pH, flow rate, and column temperature.[3]The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should still be met.
Forced Degradation Studies: The Key to Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[13][14][15][16] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products can be detected and separated from the main analyte peak.[13]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.[18]

  • Photolytic Degradation: Exposure to UV and visible light for not less than 1.2 million lux hours.[14][18]

Part 2: Comparative Analysis - GC-MS as an Alternative

GC-MS is a highly sensitive and specific technique that can serve as an excellent orthogonal method to HPLC.[9] Its utility is particularly pronounced in identifying and quantifying volatile impurities that may not be readily detected by HPLC.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep_gcms Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gcms Data Analysis Sample_Prep_GCMS Sample Preparation (Derivatization if needed) Injection_GCMS Injection into GC Sample_Prep_GCMS->Injection_GCMS Separation_GC Separation in GC Column Injection_GCMS->Separation_GC Detection_MS Detection by Mass Spectrometer Separation_GC->Detection_MS TIC_Chromatogram Total Ion Chromatogram Analysis Detection_MS->TIC_Chromatogram Mass_Spectra Mass Spectra Interpretation TIC_Chromatogram->Mass_Spectra Quantification Quantification Mass_Spectra->Quantification

Caption: General workflow for GC-MS analysis.

Head-to-Head Comparison: HPLC vs. GC-MS
FeatureRP-HPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and semi-volatile compounds that are thermally stable.[9]
Specificity Good; can be enhanced with diode-array detection. Specificity is demonstrated through peak purity analysis and forced degradation studies.Excellent; mass spectra provide a "fingerprint" of the analyte, allowing for positive identification.
Sensitivity Good; typically in the microgram to nanogram range.Excellent; often capable of detecting picogram to femtogram levels.
Sample Preparation Generally straightforward; samples are dissolved in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Instrumentation Cost Moderate.High.
Throughput High; typical run times are 5-15 minutes.Moderate; run times can be longer, especially with complex temperature programs.

Conclusion and Recommendations

For routine quality control and assay of 1-(1-Methylpiperidin-3-yl)ethanone, the validated RP-HPLC method offers a robust, reliable, and cost-effective solution. Its high throughput and straightforward operation make it ideal for a manufacturing environment.

The GC-MS method, while more complex and costly, provides an invaluable orthogonal technique. It is highly recommended for impurity profiling, characterization of degradation products, and in situations where higher sensitivity and specificity are required. The use of both methods provides a comprehensive analytical toolkit for ensuring the quality and safety of 1-(1-Methylpiperidin-3-yl)ethanone.

The choice between these methods, or their complementary use, will depend on the specific stage of drug development and the analytical question at hand. A thorough understanding of the principles and validation requirements outlined in this guide will empower researchers and scientists to make informed decisions and generate high-quality, defensible analytical data.

References

  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2.
  • (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • A practical guide to forced degradation and stability studies for drug substances.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • SGS Denmark. Forced Degradation Testing.
  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
  • Benchchem. Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • YouTube. (2019, May 6). ICH Q2R1 Analytical method validation.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • PubMed. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF.
  • (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry.
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Semantic Scholar. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry..
  • ResearchGate. (2025, August 6). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.

Sources

A Comparative Guide to the Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a cornerstone of successful project advancement. 1-(1-Methylpiperidin-3-yl)ethanone, a valuable building block for various pharmaceutical agents, presents a synthetic challenge with multiple potential pathways. This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this target molecule. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale, process considerations, and a rigorous cost-benefit analysis to inform your synthetic strategy, whether for bench-scale research or process development.

Introduction to the Target Molecule

1-(1-Methylpiperidin-3-yl)ethanone is a heterocyclic ketone featuring a chiral center at the 3-position of the piperidine ring. Its utility lies in its bifunctional nature, allowing for further chemical modifications at both the ketone and the tertiary amine, making it a versatile scaffold in the synthesis of complex nitrogen-containing bioactive molecules. The choice of synthetic route can significantly impact not only the cost of goods but also the scalability, safety, and environmental footprint of the process.

Pathway 1: Catalytic Hydrogenation of 3-Acetylpyridine and Subsequent N-Methylation

This classical and robust two-step approach begins with the readily available and inexpensive 3-acetylpyridine. The aromatic pyridine ring is first reduced to a piperidine, followed by methylation of the secondary amine.

Step 1: Catalytic Hydrogenation of 3-Acetylpyridine

The aromaticity of the pyridine ring necessitates high-pressure hydrogenation with a potent catalyst to achieve saturation.

Mechanism and Rationale: The hydrogenation of a pyridine ring on a heterogeneous metal catalyst surface is a stepwise process.[1] The pyridine molecule adsorbs onto the catalyst, and hydrogen atoms, also adsorbed on the metal surface, are sequentially added to the ring, passing through dihydropyridine and tetrahydropyridine intermediates before the final piperidine is formed.[2] The choice of an acidic solvent like glacial acetic acid is crucial as it protonates the pyridine nitrogen, activating the ring towards reduction and minimizing catalyst poisoning.[1] Platinum(IV) oxide (PtO₂), or Adams' catalyst, is a highly effective, albeit expensive, catalyst for this transformation.[1][2] Palladium on carbon (Pd/C) offers a more economical alternative, though it may require more forcing conditions.[3]

G cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: N-Methylation 3-Acetylpyridine 3-Acetylpyridine 3-Acetylpiperidine 3-Acetylpiperidine 3-Acetylpyridine->3-Acetylpiperidine H₂, PtO₂ or Pd/C Glacial Acetic Acid High Pressure 3-Acetylpiperidine_2 3-Acetylpiperidine Target_Molecule 1-(1-Methylpiperidin-3-yl)ethanone 3-Acetylpiperidine_2->Target_Molecule Formaldehyde, Formic Acid (Eschweiler-Clarke)

Fig 1. Synthetic pathway via hydrogenation and N-methylation.

Experimental Protocol (Adapted from Sreenivasulu et al., 2015): [1]

  • To a high-pressure reaction vessel, add 3-acetylpyridine (1.0 g) and glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge it several times with nitrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to 70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, filter through Celite to remove the catalyst, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 3-acetylpiperidine.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

The resulting secondary amine, 3-acetylpiperidine, is then methylated to yield the final product. The Eschweiler-Clarke reaction is a classic and highly efficient method for this transformation.

Mechanism and Rationale: This reaction involves the reductive amination of the secondary amine with formaldehyde.[4][5] Formic acid serves as the reducing agent (hydride source). The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate.[6] A key advantage of this method is that it avoids over-alkylation to form a quaternary ammonium salt, as a tertiary amine cannot form another iminium ion under these conditions.[4][6]

Experimental Protocol (General Eschweiler-Clarke Procedure): [5]

  • To a round-bottom flask, add the crude 3-acetylpiperidine from the previous step.

  • Add an excess of aqueous formaldehyde (2.5 equivalents) and formic acid (2.5 equivalents).

  • Heat the mixture to reflux (around 100 °C) for 2-6 hours, until CO₂ evolution ceases.

  • Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Pathway 2: Acylation of a Pre-formed Piperidine Ring

This strategy involves constructing the acetyl group onto a pre-existing 1-methylpiperidine scaffold. This can be achieved from either the corresponding carboxylic acid or nitrile.

Sub-Pathway 2A: From 1-Methylpiperidine-3-carboxylic Acid

This route utilizes the reaction of an organometallic reagent with the carboxylic acid to form the ketone.

Mechanism and Rationale: The direct conversion of a carboxylic acid to a ketone can be achieved by using two equivalents of an organolithium reagent, such as methyllithium.[7][8][9] The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon, forming a stable dianionic tetrahedral intermediate.[10] This intermediate does not collapse until an aqueous workup, which hydrolyzes it to the desired ketone. This method circumvents the over-addition that would occur with a more reactive Grignard reagent on an acid chloride.

G Carboxylic_Acid 1-Methylpiperidine-3-carboxylic Acid Target_Molecule 1-(1-Methylpiperidin-3-yl)ethanone Carboxylic_Acid->Target_Molecule 1. Methyllithium (2 equiv.), THF 2. H₃O⁺ workup

Fig 2. Synthesis from 1-methylpiperidine-3-carboxylic acid.

Experimental Protocol (General procedure for ketone synthesis from carboxylic acids): [7][10]

  • Dissolve 1-methylpiperidine-3-carboxylic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyllithium (2.2 equivalents) via syringe while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl).

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by distillation or column chromatography.

Sub-Pathway 2B: From 1-Methylpiperidine-3-carbonitrile (via Grignard Reaction)

This pathway involves the addition of a Grignard reagent to a nitrile, followed by hydrolysis.

Mechanism and Rationale: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents. The reaction of methylmagnesium bromide with 1-methylpiperidine-3-carbonitrile forms a magnesium salt of an imine. This intermediate is stable until it is hydrolyzed during an acidic workup, which converts the imine to the corresponding ketone.

G Nitrile 1-Methylpiperidine-3-carbonitrile Target_Molecule 1-(1-Methylpiperidin-3-yl)ethanone Nitrile->Target_Molecule 1. Methylmagnesium bromide, Ether 2. H₃O⁺ workup

Fig 3. Synthesis from 1-methylpiperidine-3-carbonitrile.

Experimental Protocol (General Grignard reaction on a nitrile):

  • In a flame-dried, three-necked flask under an inert atmosphere, place a solution of 1-methylpiperidine-3-carbonitrile (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add methylmagnesium bromide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture again in an ice bath and quench by the slow, careful addition of aqueous ammonium chloride or dilute HCl.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by distillation or column chromatography.

Cost-Benefit Analysis

The selection of an optimal synthetic route is a multi-faceted decision. The following table provides a semi-quantitative comparison of the pathways discussed. Prices are estimates based on catalogue listings for research quantities and are subject to change. For industrial scale, costs would be significantly lower due to bulk purchasing.

Parameter Pathway 1 (Hydrogenation) Pathway 2A (from Carboxylic Acid) Pathway 2B (from Nitrile)
Starting Material Cost Low (3-Acetylpyridine is inexpensive, ~$0.5-1/g).[11][12]High (1-Methylpiperidine-3-carboxylic acid is a specialty chemical, cost is high).High (1-Methylpiperidine-3-carbonitrile is a specialty chemical, cost is high).
Reagent Cost Moderate (Catalyst, H₂, Formaldehyde, Formic Acid). PtO₂ is expensive (ngcontent-ng-c1703228563="" class="ng-star-inserted">

30-40/g).[13][14][15][16] Formaldehyde (

0.4/kg)[17][18][19] are cheap.
High (Methyllithium is a pyrophoric and relatively expensive reagent, ~$75-150/100mL of 1.6M solution).[20][21][22][23]Moderate (Methylmagnesium bromide is less expensive than MeLi, ~$60/100mL of 3.0M solution).[24][25]
Overall Yield Good to Excellent (Typically high-yielding steps).Good (Generally good yields for organolithium additions to carboxylic acids).[7]Good (Grignard reactions on nitriles are generally efficient).
Scalability Excellent (Both steps are well-established industrial processes).Moderate (Use of cryogenic temperatures and pyrophoric methyllithium can be challenging on a large scale).Good (Grignard reactions are common in industrial synthesis, though require careful control).
Safety Concerns High-pressure hydrogenation requires specialized equipment (autoclave). Catalysts can be pyrophoric. Formaldehyde is a carcinogen.High (Methyllithium is highly pyrophoric and requires handling under strictly inert conditions).Moderate (Grignard reagents are flammable and moisture-sensitive).
Environmental Impact Moderate (Use of heavy metal catalysts, though they can be recycled. Acetic acid is used as a solvent).High (Requires anhydrous ethereal solvents. Generates lithium salts as waste).High (Requires anhydrous ethereal solvents. Generates magnesium salts as waste).
Simplicity/Convenience Moderate (Two distinct steps. Requires specialized high-pressure equipment).High (A one-pot conversion from the carboxylic acid).High (A one-pot conversion from the nitrile).

Conclusion and Recommendations

For large-scale industrial production, Pathway 1 (Catalytic Hydrogenation of 3-Acetylpyridine followed by N-methylation) is unequivocally the most cost-effective and scalable route. The low cost of the starting material, 3-acetylpyridine, provides a significant economic advantage that outweighs the initial capital investment for high-pressure hydrogenation equipment. The use of a more economical catalyst like Palladium on Carbon further enhances its industrial viability. The Eschweiler-Clarke N-methylation is a robust and high-yielding reaction that uses inexpensive bulk reagents.

For laboratory-scale synthesis, particularly when the starting materials are available, Pathways 2A and 2B offer convenience and speed. They are one-pot transformations that avoid the need for specialized hydrogenation equipment. However, the high cost of the starting piperidine derivatives (carboxylic acid or nitrile) makes them less attractive unless a specific, pre-existing synthetic route provides them cheaply. Between the two, Pathway 2B (from the nitrile) might be slightly preferred due to the lower cost and easier handling of the Grignard reagent compared to the pyrophoric methyllithium.

Ultimately, the choice of synthesis will depend on the specific context of the research or development program, balancing the immediate need for material against long-term considerations of cost, safety, and scalability.

References

  • Fuel Cell Store. Palladium Based Catalysts.

  • Jorgenson, M. J. (1970). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Reactions, 18, 1-97.

  • Thermo Fisher Scientific. Formic acid, 98+%, pure 25 mL.

  • Tokyo Chemical Industry Co., Ltd. 3-Acetylpyridine.

  • Sigma-Aldrich. Methylmagnesium bromide solution, 3.0 M in diethyl ether.

  • ChemicalBook. Methyllithium.

  • Intratec. Formic Acid Price.

  • Sigma-Aldrich. 3-Acetylpyridine, 98%.

  • Sigma-Aldrich. 3-Acetylpyridine ≥98%, FG.

  • Sigma-Aldrich. Formic acid ≥95%, FCC, FG.

  • Chemistry Steps. Carboxylic Acids to Ketones.

  • Wiley Online Library. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids.

  • IMARC Group. Formaldehyde Prices 2025 | Trend, Chart & Forecast.

  • AK Lectures. Organolithium Reactions with Carboxylic Acids.

  • Thermo Fisher Scientific. Platinum(IV) oxide monohydrate, Adams Catalyst, Pt 75% min.

  • Sigma-Aldrich. Palladium on carbon, 5 wt. % loading.

  • ChemicalBook. Formic acid.

  • Strem Chemicals. Methylmagnesium bromide, 3M in ether.

  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids.

  • Sigma-Aldrich. Palladium on carbon, 10 wt. % loading.

  • Tradeindia. Platinum (iv) Oxide Adams Catalyst.

  • IndiaMART. Methyllithium Solution.

  • ChemicalBook. Formaldehyde.

  • ChemicalBook. 3-Acetylpyridine.

  • LabAlley. Formaldehyde 37% Lab Grade.

  • CP Lab Safety. Formic Acid, 2% (w/v), 55 gal.

  • IndiaMART. 3 Acetylpyridine API.

  • S D Fine-Chem Limited. methylmagnesium bromide solution 1m in thf.

  • ChemAnalyst. Formaldehyde Prices, Trends, Chart, News, Index and Demand.

  • Frigid Fluid. Formaldehyde 37-11 | Gallon.

  • Fuel Cell Earth. Duralyst 5% Pd on Activated Carbon, Wet.

  • Wikipedia. Eschweiler–Clarke reaction.

  • ChemicalBook. Methylmagnesium Bromide.

  • IndiaMART. Palladium Catalyst.

  • Strem Chemicals. Methyllithium, complexed with lithium bromide in ethyl ether (1.5M).

  • Biocompare. Methylmagnesium bromide solution from Aladdin Scientific.

  • eBay. PtO2 Platinum(IV) oxide CAS 1314-15-4 1 Gram.

  • Thermo Fisher Scientific. Methyllithium, 1.6 M sol. in diethyl ether ( 5% w/v), AcroSeal.

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction.

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

  • CP Lab Safety. Methyllithium solution, 100 ml.

  • IndiaMART. Platinum Oxide.

  • J&K Scientific LLC. Eschweiler-Clarke Reaction.

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1805-1810.

  • Sigma-Aldrich. Platinum(IV) oxide hydrate, ≥99.9%.

  • YouTube. Eschweiler-Clarke Reaction.

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction.

  • BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of 3-Substituted Pyridines for Piperidine Synthesis.

  • Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

  • BenchChem. Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols.

Sources

A Comparative Guide to the Reactivity of Piperidinyl Ketones: The Case of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidinyl ketones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a prevalent scaffold in numerous pharmaceuticals and natural alkaloids.[1] The introduction of a ketone functional group onto this ring system creates a molecule with multiple reactive sites, offering a versatile platform for synthetic modification. However, the chemical behavior of these molecules is not uniform; the reactivity is profoundly influenced by the interplay between the carbonyl group and the heterocyclic nitrogen atom.

This guide provides an in-depth comparison of the chemical reactivity of 1-(1-Methylpiperidin-3-yl)ethanone with its structural isomers and analogues. We will dissect the electronic and steric factors that govern their behavior in common organic transformations. By grounding our analysis in fundamental chemical principles and supporting it with detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively utilize these valuable synthetic intermediates.

Theoretical Framework: Factors Governing Piperidinyl Ketone Reactivity

The reactivity of any ketone is primarily dictated by two features: the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[2] In piperidinyl ketones, these intrinsic properties are modulated by the presence of the nitrogen atom within the ring, leading to unique reactivity profiles compared to simple cycloalkanones like cyclohexanone.

Key Influencing Factors:

  • Electronic Effects: The nitrogen atom is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I effect). This effect polarizes the C-N bonds, influencing the electron density across the ring and at the carbonyl group. The substitution on the nitrogen (e.g., H vs. CH₃) further modifies this electronic landscape. A methyl group, being electron-donating, can partially counteract the inductive withdrawal of the nitrogen.

  • Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is governed by the steric environment.[3] The position of the acetyl group on the piperidine ring (position 2, 3, or 4) creates distinct steric profiles. Furthermore, the non-planar chair conformation of the piperidine ring means the substituent can exist in either an axial or a more stable equatorial position, significantly impacting its accessibility.[4]

  • Stereochemistry: The conformational rigidity of the piperidine ring plays a crucial role. The stability of intermediates, such as enols or enolates, is directly linked to the ring's stereochemistry, thereby influencing the rates of reactions occurring at the α-carbon.[5]

The interplay of these factors determines the outcome of chemical reactions. For instance, a more electrophilic carbonyl carbon will react faster with nucleophiles, while more acidic α-protons will facilitate enolate formation for reactions like halogenations or aldol condensations.

G cluster_factors Governing Factors cluster_properties Chemical Properties cluster_reactivity Observed Reactivity Electronic Effects Electronic Effects Carbonyl Electrophilicity Carbonyl Electrophilicity Electronic Effects->Carbonyl Electrophilicity α-Hydrogen Acidity α-Hydrogen Acidity Electronic Effects->α-Hydrogen Acidity Steric Hindrance Steric Hindrance Steric Hindrance->Carbonyl Electrophilicity (Accessibility) Stereochemistry Stereochemistry Stereochemistry->α-Hydrogen Acidity (Intermediate Stability) Rate of Nucleophilic Addition Rate of Nucleophilic Addition Carbonyl Electrophilicity->Rate of Nucleophilic Addition Rate of Enolate Formation Rate of Enolate Formation α-Hydrogen Acidity->Rate of Enolate Formation

Caption: Factors influencing the reactivity of piperidinyl ketones.

Comparative Analysis of Piperidinyl Ketone Isomers

To illustrate these principles, we will compare the expected reactivity of 1-(1-Methylpiperidin-3-yl)ethanone with its 2- and 4-isomers, as well as its N-H analogue.

Compound Structure IUPAC Name Key Structural Features
A CC(=O)C1CN(C)CCC11-(1-Methylpiperidin-3-yl)ethanoneAcetyl at C3, tertiary amine (N-Me). Asymmetric center at C3.
B CC(=O)C1CCCCN1C1-(1-Methylpiperidin-2-yl)ethanoneAcetyl at C2, adjacent to N. Sterically more hindered.
C CC(=O)C1CCN(C)CC11-(1-Methylpiperidin-4-yl)ethanoneAcetyl at C4, symmetric. Electronically similar to cyclohexanone but influenced by the distal nitrogen.
D CC(=O)C1CCNCC11-(Piperidin-3-yl)ethanoneAcetyl at C3, secondary amine (N-H). Nitrogen lone pair is available for reactions.

Table 1: Piperidinyl ketones selected for reactivity comparison.

Reactivity at the Carbonyl Carbon (Nucleophilic Addition)

A classic test for carbonyl electrophilicity is reduction by a mild hydride agent like sodium borohydride (NaBH₄).[6] The rate of this reaction is sensitive to both electronic and steric effects.[7]

  • Compound C (4-acetyl): This isomer is expected to be the most reactive. The acetyl group is sterically accessible, and the nitrogen's electron-withdrawing effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic than a simple cyclohexanone.[8]

  • Compound A (3-acetyl): Reactivity should be slightly lower than C. While electronically similar, the C3 position is asymmetric and slightly more sterically encumbered than the C4 position.

  • Compound B (2-acetyl): This isomer is predicted to be the least reactive. The acetyl group is directly adjacent to the nitrogen and the N-methyl group, creating significant steric hindrance that impedes the approach of the nucleophile.[3]

  • Compound D (N-H analogue): Its reactivity will be comparable to A, but the presence of the N-H proton can complicate the reaction, potentially reacting with the hydride reagent if conditions are not controlled.

Reactivity at the α-Carbon (Enolate Formation)

Reactions involving enolate intermediates, such as acid-catalyzed α-halogenation, depend on the acidity of the α-protons and the stability of the resulting enol/enolate.[9][10]

  • Compound C (4-acetyl): The α-protons on the methyl group are readily accessible. The α-proton on the piperidine ring (at C4) is also available. Halogenation in acid would likely occur at the more substituted position (C4) due to the formation of a more stable enol intermediate.[10]

  • Compound A (3-acetyl): Possesses two sets of α-protons: the methyl group and the proton at C3 of the ring. The acidity of the C3 proton is enhanced by the inductive effect of the nearby nitrogen. This makes Compound A a strong candidate for reactions involving enolate formation at the ring position.

  • Compound B (2-acetyl): Enolate formation is challenging. The α-proton on the ring (at C2) is highly sterically hindered and its acidity might be influenced by complex stereoelectronic effects due to the adjacent nitrogen. Reaction at the methyl group is more likely.

  • Compound D (N-H analogue): The N-H proton is far more acidic than any α-proton and will react first under basic conditions, complicating base-catalyzed reactions. Acid-catalyzed reactions should proceed similarly to Compound A.

Experimental Protocols for Reactivity Assessment

To empirically validate the theoretical comparison, standardized experiments are required. The following protocols are designed to be self-validating systems for comparing the relative reactivity of the piperidinyl ketones.

Protocol: Comparative Reduction with Sodium Borohydride

This experiment quantifies the susceptibility of the carbonyl group to nucleophilic attack.

Objective: To determine the relative rate of reduction for Compounds A, B, and C.

Methodology:

  • Preparation: In separate, identical flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each ketone (A, B, and C) in 10 mL of anhydrous methanol. Cool the solutions to 0 °C in an ice bath.

  • Initiation: To each flask, add a standardized solution of NaBH₄ (e.g., 0.25 mmol in 1 mL of cold methanol) simultaneously. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of a 1:1 mixture of acetone and water. The acetone will consume any unreacted NaBH₄.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of remaining ketone to the product alcohol.

  • Data Interpretation: Plot the percentage of remaining ketone versus time for each compound. A faster decay curve indicates higher reactivity.

Caption: Workflow for comparative reduction experiment.

Protocol: Comparative Acid-Catalyzed α-Bromination

This experiment probes the rate of enol formation and the reactivity of the α-position.[11]

Objective: To determine the relative rate of α-bromination for Compounds A, B, and C.

Methodology:

  • Preparation: In separate, identical flasks protected from light, dissolve an equimolar amount (e.g., 1.0 mmol) of each ketone (A, B, and C) in 10 mL of glacial acetic acid. Add one drop of concentrated HBr as a catalyst.

  • Initiation: To each flask, add an equimolar amount (1.0 mmol) of bromine (Br₂) as a solution in acetic acid. Start a timer.

  • Monitoring: The disappearance of the red-brown color of bromine serves as a visual indicator of reaction progress. For a quantitative measure, withdraw aliquots at set time intervals.

  • Quenching: Quench each aliquot by adding it to a vial containing 2 mL of aqueous sodium thiosulfate solution to destroy excess bromine.

  • Analysis: Extract the quenched mixture with a suitable organic solvent (e.g., dichloromethane), wash with sodium bicarbonate solution, dry, and analyze by GC-MS or ¹H NMR to determine the extent of bromination.

  • Data Interpretation: Compare the time taken for the bromine color to disappear or plot the formation of the α-bromo ketone over time. A faster reaction indicates a higher propensity for enol formation.

Summary of Expected Reactivity

The following table summarizes the predicted relative reactivity based on the principles discussed. The reactivity is ranked from 1 (lowest) to 3 (highest).

Reaction Type Compound A (3-acetyl) Compound B (2-acetyl) Compound C (4-acetyl) Primary Rationale
Nucleophilic Addition (Reduction) 213Steric hindrance is the dominant factor (C2 > C3 > C4).[2]
α-Halogenation (Enol Formation) 312Acidity of the α-proton on the ring is enhanced by proximity to nitrogen (C3 > C4). C2 is sterically hindered.

Table 2: Predicted relative reactivity of N-methylated piperidinyl ketone isomers.

Conclusion

The reactivity of 1-(1-Methylpiperidin-3-yl)ethanone represents a fascinating case study in physical organic chemistry, where its behavior is finely tuned by its structure. Our analysis suggests it holds an intermediate reactivity in nucleophilic additions compared to its 2- and 4-isomers, primarily due to moderate steric hindrance. However, it is predicted to be highly reactive in transformations involving the α-carbon on the piperidine ring, a consequence of the nitrogen's inductive effect enhancing the acidity of the C3 proton. In contrast, the 2-acetyl isomer is generally the least reactive due to severe steric hindrance, while the 4-acetyl isomer often exhibits the highest reactivity in nucleophilic additions due to its symmetry and accessibility.

Understanding these nuanced differences is paramount for chemists in the pharmaceutical and fine chemical industries. It allows for the rational design of synthetic routes, the prediction of potential side reactions, and the selective functionalization of these important heterocyclic scaffolds. The experimental protocols provided herein offer a robust framework for validating these predictions and for characterizing the reactivity of novel piperidinyl ketone derivatives.

References

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Online] Available at: [Link]

  • Chemcess. (2024). Piperidine: Properties, Reactions, Production And Uses. [Online] Available at: [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Online] Available at: [Link]

  • Rogue Chem. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). [Online] YouTube. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Aldehydes and Ketones. [Online] YouTube. Available at: [Link]

  • PubChem. (n.d.). Ketone, piperidino 3-piperidyl. [Online] Available at: [Link]

  • PubChem. (n.d.). Ketone, 1-methyl-3-piperidyl piperidino. [Online] Available at: [Link]

  • PubChem. (n.d.). Piperidine ketone. [Online] Available at: [Link]

  • International Journal of Neighborhood Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Online] Available at: [Link]

  • ResearchGate. (2021). Influence of piperidine ring on stability and reactivity of piperine. [Online] Available at: [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. [Online] Available at: [Link]

  • Allen Career Institute. (n.d.). Tests for Ketones Importance, Different tests with reactions and FAQS. [Online] Available at: [Link]

  • A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. [Online] Available at: [Link]

  • Osbourn, J. (2021). Assessing the Reactivity of Aldehydes and Ketones. [Online] YouTube. Available at: [Link]

  • ResearchGate. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. [Online] Available at: [Link]

  • ResearchGate. (2020). Structure-Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies. [Online] Available at: [Link]

  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • PubMed. (n.d.). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. [Online] Available at: [Link]

  • ResearchGate. (2015). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Ketone halogenation. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Online] Available at: [Link]

  • ChemTalk. (2026). Ketone halogenation. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. [Online] Available at: [Link]

  • PubMed. (n.d.). Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. [Online] Available at: [Link]

  • PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. [Online] Available at: [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. [Online] Available at: [Link]

  • ResearchGate. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. [Online] Available at: [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Online] Available at: [Link]

  • Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Online] Available at: [https://www.scirp.org/html/4-2 organic chemistry 14040101_43277.htm]([Link] organic chemistry 14040101_43277.htm)

  • Google Patents. (2001). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • PrepChem.com. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Online] Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Online] Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. [Online] Available at: [Link]

  • Chad's Prep. (2018). 21.5c Mixed Aldol Reactions. [Online] YouTube. Available at: [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Online] Available at: [Link]

  • Khan Academy. (2014). Intramolecular aldol condensation | Alpha Carbon Chemistry. [Online] YouTube. Available at: [Link]

  • PubChem. (n.d.). 1-[(3s)-1-Benzylpiperidin-3-Yl]ethanone. [Online] Available at: [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of 1-(1-Methylpiperidin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cross-Reactivity for Piperidine-Based Bioactive Molecules

The piperidine moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets.[1] 1-(1-Methylpiperidin-3-yl)ethanone, a simple derivative, serves as a key building block for more complex molecules. Its structural similarity to endogenous neurotransmitters, particularly acetylcholine, suggests a high probability of interaction with cholinergic receptors, including both muscarinic and nicotinic subtypes.[2][3] Furthermore, the piperidine scaffold is a known pharmacophore for sigma receptors, which are implicated in a range of neurological functions and are often identified as off-targets for centrally acting drugs.[4][5]

Given this pharmacological landscape, a thorough understanding of the cross-reactivity profile of any new 1-(1-Methylpiperidin-3-yl)ethanone derivative is not merely a regulatory formality but a critical step in drug development. Unforeseen off-target interactions can lead to adverse effects, misleading structure-activity relationship (SAR) data, and ultimately, the failure of promising drug candidates. This guide provides a robust framework for the systematic evaluation of such interactions.

Experimental Design: A Multi-Faceted Approach to Unveiling Off-Target Interactions

A comprehensive cross-reactivity study should employ a tiered approach, beginning with high-throughput screening and progressing to more detailed kinetic analysis of identified interactions. Here, we outline a strategy incorporating both Enzyme-Linked Immunosorbent Assay (ELISA) for initial screening and Surface Plasmon Resonance (SPR) for in-depth characterization.

Rationale for Assay Selection
  • Competitive ELISA: This format is ideal for the high-throughput screening of small molecules.[6] It allows for the rapid assessment of a compound's ability to compete with a known ligand for binding to a specific target, providing a semi-quantitative measure of affinity (IC50). Its simplicity and scalability make it a cost-effective first-line screening tool.

  • Surface Plasmon Resonance (SPR): SPR offers real-time, label-free analysis of molecular interactions.[7] This technique provides detailed kinetic information, including association (ka) and dissociation (kd) rates, which are crucial for understanding the dynamics and stability of a drug-target interaction. This level of detail is invaluable for lead optimization and for distinguishing between transient, non-specific binding and genuine, high-affinity interactions.

Crafting the Cross-Reactivity Panel

The selection of targets and competing compounds is paramount for a meaningful cross-reactivity study. For 1-(1-Methylpiperidin-3-yl)ethanone derivatives, the panel should be designed to probe interactions with both likely primary targets and common off-targets for this chemical class.

Table 1: Proposed Cross-Reactivity Panel

Target Class Specific Targets Rationale Reference Compounds
Cholinergic Receptors Muscarinic M1-M5, Nicotinic α4β2, α7High structural similarity of the piperidine core to acetylcholine.[2][3]Acetylcholine, Nicotine, Atropine (Muscarinic antagonist), Mecamylamine (Nicotinic antagonist)
Sigma Receptors Sigma-1, Sigma-2The piperidine scaffold is a known pharmacophore for sigma receptors.[4][5](+)-Pentazocine, Haloperidol
Dopamine Receptors D2, D3Potential for interaction due to the presence of a basic nitrogen.Dopamine, Haloperidol
Serotonin Receptors 5-HT1A, 5-HT2ACommon off-targets for CNS-active compounds.Serotonin, Buspirone
Opioid Receptors Mu, Kappa, DeltaThe N-methylpiperidine moiety is found in some opioid analgesics.Morphine, Naloxone
hERG Channel -Critical for assessing cardiotoxicity risk.[8]Astemizole, Terfenadine
CYP450 Enzymes CYP2D6, CYP3A4Key enzymes in drug metabolism; inhibition can lead to drug-drug interactions.Quinidine (CYP2D6 inhibitor), Ketoconazole (CYP3A4 inhibitor)

Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Protocol 1: Competitive ELISA for High-Throughput Screening

This protocol outlines a competitive ELISA to determine the 50% inhibitory concentration (IC50) of test compounds against a panel of receptors.

Materials:

  • 96-well microtiter plates (high-binding capacity)

  • Recombinant target receptors (e.g., muscarinic M1, sigma-1)

  • Biotinylated ligand specific for the target receptor

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 0.1% BSA)

  • Test compounds (1-(1-Methylpiperidin-3-yl)ethanone derivatives) and reference compounds, serially diluted.

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target receptor (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound receptor.

  • Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: Add 50 µL of serially diluted test compounds or reference compounds to the wells. Immediately add 50 µL of the biotinylated ligand at a pre-determined concentration (typically at its EC50 value). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log concentration of the test compound. Fit the data to a four-parameter logistic curve to determine the IC50 value.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection Coat 1. Coat with Target Receptor Wash1 2. Wash Coat->Wash1 Block 3. Block Wash1->Block Compete 4. Add Compound & Biotinylated Ligand Block->Compete Wash2 5. Wash Compete->Wash2 Detect 6. Add Streptavidin-HRP Wash2->Detect Wash3 7. Wash Detect->Wash3 Substrate 8. Add TMB Substrate Wash3->Substrate Stop 9. Stop Reaction Substrate->Stop Read 10. Read Absorbance Stop->Read Analyze 11. Analyze Data (IC50) Read->Analyze

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol describes the use of SPR to determine the binding kinetics (ka, kd, and KD) of the test compounds to immobilized target proteins.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target proteins (e.g., purified receptors)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds and reference compounds, serially diluted in running buffer.

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (ligand) at a suitable concentration (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.5-5.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound (analyte) over the immobilized ligand surface and a reference surface (deactivated).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the surface between each analyte injection if necessary, using a suitable regeneration solution (e.g., low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis Activate 1. Activate Sensor Surface Immobilize 2. Inject Target Protein Activate->Immobilize Deactivate 3. Deactivate Surface Immobilize->Deactivate Inject 4. Inject Analyte (Test Compound) Deactivate->Inject Regenerate 5. Regenerate Surface Inject->Regenerate Analyze 6. Data Analysis (ka, kd, KD) Inject->Analyze

Data Presentation and Interpretation

For effective comparison, the data should be summarized in clear, concise tables.

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

Compound Muscarinic M1 IC50 (nM) Nicotinic α4β2 IC50 (nM) Sigma-1 IC50 (nM) Dopamine D2 IC50 (nM) hERG IC50 (µM)
Derivative A 15500250>10,000>50
Derivative B 150>10,000800>10,000>50
Derivative C 52001505,00015
Reference: Atropine 1>10,000>10,000>10,000>50

Table 3: Hypothetical Kinetic Data from SPR Analysis for Derivative A

Target ka (1/Ms) kd (1/s) KD (nM)
Muscarinic M1 1.5 x 10⁵2.25 x 10⁻³15
Nicotinic α4β2 2.0 x 10⁴1.0 x 10⁻²500
Sigma-1 5.0 x 10⁴1.25 x 10⁻²250

Interpretation of Results:

  • Selectivity Index: The ratio of IC50 or KD values for off-targets versus the primary target provides a quantitative measure of selectivity. A higher selectivity index is desirable.

  • Kinetic Profile: A slow dissociation rate (low kd) from the primary target is often indicative of a longer duration of action. Conversely, rapid dissociation from off-targets is generally preferred to minimize potential side effects.

  • Structure-Activity Relationships (SAR): By comparing the cross-reactivity profiles of different derivatives, researchers can elucidate the structural features that contribute to both on-target potency and off-target interactions. This information is crucial for guiding the design of more selective compounds.

Conclusion

The systematic evaluation of cross-reactivity is an indispensable component of modern drug discovery. For novel derivatives of 1-(1-Methylpiperidin-3-yl)ethanone, a class of compounds with a high potential for interacting with multiple biological targets, a rigorous and multi-faceted approach is essential. By combining high-throughput screening methods like competitive ELISA with detailed kinetic analysis using SPR, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge empowers informed decision-making, mitigates the risk of late-stage attrition, and ultimately contributes to the development of safer and more effective medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Centurion University of Technology and Management. SAR (Structure activity relationship ) of directly acting cholinergic Drugs. [Link]

  • Sagara, Y., et al. (2002). Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes. Journal of Medicinal Chemistry, 45(4), 984-7. [Link]

  • Eurofins Discovery. (2023). Target Binding Characterization. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Abate, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. [Link]

  • Tsetlin, V., et al. (2021). Venom-Derived Neurotoxins Targeting Nicotinic Acetylcholine Receptors. Toxins, 13(6), 406. [Link]

  • Chen, Y. C., et al. (2008). Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone induce cyclooxygenase-2 activity in human gastric cancer cells: Involvement of nicotinic acetylcholine receptor (nAChR) and beta-adrenergic receptor signaling pathways. Toxicology and Applied Pharmacology, 233(2), 254-61. [Link]

  • Polese, A., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 116068. [Link]

  • Lanza, F., et al. (2019). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. Journal of Medicinal Chemistry, 62(7), 3268-3285. [Link]

  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Aronstam, R. S., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171-6. [Link]

  • Daly, J. W., et al. (2004). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 24(1), 1-32. [Link]

  • El-Sayad, H. A., et al. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. [Link]

  • ResearchGate. (2017). Structures of anti-histamine; piperazine derivatives and piperidine.... [Link]

  • Oncotarget. (2017). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. [Link]

  • ResearchGate. (2015). (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. Current Bioactive Compounds, 5(3), 205-217. [Link]

  • Thurkauf, A., et al. (1993). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 36(10), 1345-51. [Link]

  • Sauerberg, P., et al. (1992). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 35(12), 2274-83. [Link]

  • Broadley, K. J. (2010). Muscarinic Receptor Agonists and Antagonists. Molecules, 15(3), 1430-1491. [Link]

  • Sauerberg, P., et al. (1995). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 38(4), 666-75. [Link]

  • National Institutes of Health. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. [Link]

  • National Institutes of Health. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. [Link]

  • De Simone, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1235-1242. [Link]

  • ResearchGate. (2021). Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A. [Link]

Sources

A Comparative Guide to Establishing the Purity of 1-(1-Methylpiperidin-3-yl)ethanone by Titration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity for 1-(1-Methylpiperidin-3-yl)ethanone

1-(1-Methylpiperidin-3-yl)ethanone is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a ketone group. This structure makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The presence of impurities, which can arise from the synthetic route or degradation, can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, accurate and reliable purity assessment is a cornerstone of quality control in any research or manufacturing process involving this compound.

Primary Purity Assessment: Nonaqueous Acid-Base Titration

The basic nitrogen atom of the piperidine ring in 1-(1-Methylpiperidin-3-yl)ethanone allows for a straightforward purity determination by acid-base titration. However, as a weak base, its titration in an aqueous medium often results in a poor endpoint. To overcome this, a nonaqueous titration is the method of choice, as it enhances the basicity of the amine, leading to a sharp and discernible endpoint.[1][2]

The Principle of Nonaqueous Titration for Tertiary Amines

In this method, a weak base like 1-(1-Methylpiperidin-3-yl)ethanone is dissolved in a nonaqueous, aprotic solvent, typically glacial acetic acid. The titrant is a very strong acid, most commonly perchloric acid (HClO₄) dissolved in glacial acetic acid.[1][2] The acetic acid solvent acts as a leveling solvent; it is sufficiently acidic to be a poor solvent for protons, thus allowing the perchloric acid to behave as a super-acid. This enhances the apparent basicity of the weak amine, facilitating a complete and stoichiometric reaction.[2][3]

The reaction proceeds as follows: CH₃COOH + HClO₄ → [CH₃COOH₂]⁺ + ClO₄⁻ R₃N + [CH₃COOH₂]⁺ → [R₃NH]⁺ + CH₃COOH

The endpoint is typically detected potentiometrically using a suitable electrode system, which provides a more objective and precise determination than colorimetric indicators.

Experimental Protocol: Nonaqueous Potentiometric Titration

This protocol is designed to be a self-validating system, where the standardization of the titrant is the first critical step to ensure the accuracy of the subsequent sample analysis.[4][5]

Materials and Equipment:

  • Automatic Potentiometric Titrator with a suitable pH electrode (e.g., Solvotrode easyClean for nonaqueous media)[1]

  • Analytical Balance (4-decimal places)

  • Class A volumetric glassware

  • 1-(1-Methylpiperidin-3-yl)ethanone sample

  • Perchloric acid (70%)

  • Glacial Acetic Acid (anhydrous)

  • Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120°C for 2 hours

  • Acetic Anhydride

Procedure:

  • Preparation of 0.1 M Perchloric Acid Titrant:

    • Cautiously mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid.

    • Add 21 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid.

    • Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried KHP into a beaker.

    • Dissolve in 50 mL of glacial acetic acid, warming gently if necessary.

    • Allow to cool and titrate with the prepared 0.1 M perchloric acid solution, recording the volume at the potentiometric endpoint.

    • Calculate the exact molarity of the perchloric acid solution. Standardization should be performed in triplicate to ensure precision.[4]

  • Assay of 1-(1-Methylpiperidin-3-yl)ethanone:

    • Accurately weigh an appropriate amount of the 1-(1-Methylpiperidin-3-yl)ethanone sample (e.g., 150-200 mg) into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Titrate the sample solution with the standardized 0.1 M perchloric acid to the potentiometric endpoint.

    • Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.

  • Calculation of Purity:

    • Purity (%) = [(V_s - V_b) * M * \text{MW} / W_s] * 100

    • Where:

      • V_s = Volume of titrant consumed by the sample (mL)

      • V_b = Volume of titrant consumed by the blank (mL)

      • M = Molarity of the standardized perchloric acid (mol/L)

      • MW = Molecular weight of 1-(1-Methylpiperidin-3-yl)ethanone (141.21 g/mol )

      • W_s = Weight of the sample (mg)

Method Validation

According to USP General Chapter <1225> and ICH Q2(R1) guidelines, the titration method should be validated for specificity, linearity, accuracy, and precision to ensure it is fit for its intended purpose.[4][6]

  • Specificity: The ability to measure the analyte in the presence of impurities. For titration, this can be a limitation, as any basic impurity will also be titrated.

  • Accuracy: Determined by assaying a sample of known purity. Results should be close to the true value.

  • Precision: Assessed through repeatability (multiple titrations of the same sample) and intermediate precision. The relative standard deviation (RSD) should be within acceptable limits (e.g., <1%).[7]

  • Linearity: Can be established by titrating different sample weights and plotting the titrant volume against the sample weight. The correlation coefficient (R²) should be >0.999.[5]

Alternative Purity Assessment Methods

While titration is an excellent method for determining the overall basic content, it lacks the specificity to identify and quantify individual impurities. For this, chromatographic techniques are indispensable.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[8][9] For a compound like 1-(1-Methylpiperidin-3-yl)ethanone, GC can provide detailed information on volatile impurities, such as residual solvents from the synthesis or volatile by-products.

Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds.

Generalized GC-FID Protocol:

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-17).

  • Carrier Gas: High purity helium or nitrogen.[10]

  • Injector Temperature: 250°C.[10]

  • Oven Temperature Program: An initial hold at a lower temperature (e.g., 60°C) followed by a temperature ramp (e.g., 20°C/min) to a final temperature (e.g., 230°C).[10]

  • Detector: FID at 250°C.[10]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or dichloromethane).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique in the pharmaceutical industry for purity determination and impurity profiling due to its versatility and high resolution.[7][8][9] It is particularly well-suited for non-volatile or thermally labile compounds.

Principle: A liquid mobile phase carries the sample under high pressure through a column packed with a stationary phase (commonly silica-based). Separation is based on the differential interactions of the analytes with the stationary and mobile phases. UV detection is typical for compounds with a chromophore.

Generalized HPLC-UV Protocol:

  • Column: A reversed-phase C18 column is a common starting point.[11][12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).[10][12]

  • Flow Rate: 1.0 mL/min.[10][12]

  • Detection: UV detector set at a wavelength where the analyte and potential impurities absorb (e.g., near the ketone's n-π* transition, ~280 nm, or a lower wavelength if aromatic impurities are expected).

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a compatible solvent.

Comparative Analysis of Purity Determination Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute content determination versus impurity profiling, sample throughput, and available instrumentation.

Parameter Nonaqueous Titration Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Acid-Base NeutralizationVolatility & PartitioningPolarity & Partitioning
Primary Measurement Total basic content (Assay)Purity based on peak area % of volatile componentsPurity based on peak area % of UV-active components
Specificity Low. Titrates total basicity, including basic impurities.[4]High. Separates volatile impurities from the main compound.Very High. Separates a wide range of impurities (non-volatile, polar, non-polar).[7]
Precision Very High (RSD can be <0.2%).[7]High (RSD typically <2%).High (RSD typically <1-2%).[7]
Accuracy High, provided a certified primary standard is used for titrant standardization.[4][5]High, when using a reference standard for calibration.High, when using a reference standard for calibration.
Sensitivity Moderate. Requires mg quantities of sample.High. Can detect trace levels of volatile impurities.High. Can detect trace levels of UV-active impurities.
Throughput Moderate. Can be automated.High, with an autosampler.High, with an autosampler.
Cost & Complexity Low cost, relatively simple instrumentation.[3]Moderate cost and complexity.Higher cost and complexity.[13]
Best Suited For Rapid and precise assay of the bulk material for total basic content.Detecting and quantifying residual solvents and volatile by-products.Comprehensive impurity profiling, stability studies, and quality control.[8][9]

Visualizing the Analytical Workflows

TitrationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results P1 Prepare 0.1M Perchloric Acid P2 Standardize Titrant with KHP P1->P2 Standardization A3 Perform Potentiometric Titration P2->A3 Standardized Titrant A1 Accurately Weigh Sample A2 Dissolve in Glacial Acetic Acid A1->A2 A2->A3 R1 Determine Endpoint Volume A3->R1 R2 Calculate Purity (%) R1->R2

Caption: Workflow for purity determination by nonaqueous titration.

MethodSelection Start Start: Need to Assess Purity Q1 Primary Goal? Start->Q1 Assay Assay (Total Content) Q1->Assay Assay Impurity Impurity Profile Q1->Impurity Impurity Profile Titration Use Nonaqueous Titration Assay->Titration Q2 Impurities Volatile? Impurity->Q2 GC Use GC Q2->GC Yes HPLC Use HPLC Q2->HPLC No / Unknown

Sources

A Comparative In Silico Analysis of 1-(1-Methylpiperidin-3-yl)ethanone Binding to Neurological and Metabolic Drug Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking for Preliminary Drug Discovery

In the landscape of modern drug discovery, the early computational assessment of small molecules against various protein targets is a cornerstone of efficient lead identification. This guide presents a comparative molecular docking study of the novel compound 1-(1-Methylpiperidin-3-yl)ethanone against three therapeutically relevant proteins: the Sigma-1 Receptor (σ1R), Pancreatic Lipase (PL), and the Mammalian Target of Rapamycin (mTOR). The rationale for selecting these targets stems from the prevalence of the piperidine scaffold in compounds active against these proteins.

This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and scientifically valid computational workflow.

Introduction: The Scientific Rationale

1-(1-Methylpiperidin-3-yl)ethanone is a synthetic compound featuring a piperidine ring, a common motif in a wide array of biologically active molecules. The selection of target proteins for this in silico study is a critical first step, guided by the known pharmacology of related piperidine-containing compounds.

  • Sigma-1 Receptor (σ1R): This enigmatic protein, primarily located at the endoplasmic reticulum, is a ligand-operated molecular chaperone involved in modulating intracellular calcium signaling.[1][2] Its role in various neurological disorders, including neurodegenerative diseases and psychiatric conditions, makes it a compelling target for novel therapeutics.[2][3]

  • Pancreatic Lipase (PL): As a key enzyme in the digestion of dietary fats, pancreatic lipase inhibition is a validated strategy for the management of obesity.[4][5][6][7] Several piperidine-containing compounds have been explored for their anti-obesity effects via PL inhibition.

  • Mammalian Target of Rapamycin (mTOR): This serine/threonine kinase is a central regulator of cell growth, proliferation, and metabolism.[8][9][10] Dysregulation of the mTOR signaling pathway is implicated in cancer and other diseases, making it a significant target in oncology.[11][12]

This comparative study aims to predict the binding affinity and interaction patterns of 1-(1-Methylpiperidin-3-yl)ethanone with these diverse targets, providing a preliminary assessment of its potential therapeutic applications.

Experimental Design & Workflow

The following diagram illustrates the comprehensive workflow for our comparative docking study, from target selection to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Comparison Target_Selection Target Selection (σ1R, PL, mTOR) Protein_Preparation Protein Preparation (PDB Structure Retrieval & Cleaning) Target_Selection->Protein_Preparation Ligand_Preparation Ligand Preparation (1-(1-Methylpiperidin-3-yl)ethanone) Docking Molecular Docking (AutoDock Vina) Ligand_Preparation->Docking Grid_Generation Grid Box Generation (Defining the Binding Site) Protein_Preparation->Grid_Generation Grid_Generation->Docking Pose_Analysis Binding Pose Analysis (Lowest Binding Energy) Docking->Pose_Analysis Interaction_Analysis Ligand-Protein Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Comparative_Analysis Comparative Analysis (Binding Affinities & Interaction Patterns) Interaction_Analysis->Comparative_Analysis

Caption: A schematic of the in silico comparative docking workflow.

Detailed Methodologies

The trustworthiness of any in silico study hinges on the meticulousness of its methodology. Each step described below is designed to be a self-validating system, minimizing potential artifacts and ensuring the scientific rigor of the results.

Software and Resource Requirements
  • Molecular Visualization: PyMOL or UCSF Chimera

  • Docking Software: AutoDock Vina

  • Preparation Tools: AutoDockTools (MGLTools)

  • Protein Structure Database: RCSB Protein Data Bank (PDB)

  • Ligand Structure Source: PubChem

Ligand Preparation

The 3D structure of 1-(1-Methylpiperidin-3-yl)ethanone will be obtained from the PubChem database. The following steps are crucial for preparing the ligand for docking:

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is critical for ensuring that the starting ligand geometry is realistic.

  • Charge Assignment: Gasteiger charges are calculated and assigned to each atom of the ligand. Accurate charge distribution is fundamental for the scoring function's calculation of electrostatic interactions.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process. This is essential for the ligand to adapt its shape to the binding pocket.

  • File Format Conversion: The prepared ligand is saved in the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom type information.

Target Protein Preparation

The selection of appropriate protein structures is paramount. The following criteria were used for selecting the PDB entries:

  • Organism: Homo sapiens to ensure relevance to human biology.

  • Resolution: High-resolution crystal structures (ideally < 2.5 Å) are preferred for greater atomic detail.

  • Completeness: Structures with minimal missing residues or atoms are selected.

  • Presence of a Ligand: Co-crystallized structures with a bound ligand are advantageous for defining the binding site.

Based on these criteria, the following PDB entries were chosen:

  • Sigma-1 Receptor (σ1R): PDB ID: 5HK1[13]

  • Pancreatic Lipase (PL): PDB ID: 1LPB

  • Mammalian Target of Rapamycin (mTOR): PDB ID: 4JSV (kinase domain)[14]

The preparation of these protein structures involves several critical steps:[15][16][17]

  • Removal of Non-essential Molecules: Water molecules, ions, and any co-crystallized ligands or co-factors are removed from the PDB file. This is done to focus the docking simulation on the interaction between the target protein and our ligand of interest.

  • Addition of Polar Hydrogens: Hydrogen atoms are added to the protein structure, with a particular focus on polar hydrogens, which are crucial for forming hydrogen bonds.

  • Charge Assignment: Kollman charges are assigned to the protein atoms.

  • File Format Conversion: The prepared protein is saved in the PDBQT format.

Grid Box Generation and Molecular Docking

The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses of the ligand.

  • Binding Site Identification: For each target protein, the binding site is defined based on the location of the co-crystallized ligand in the original PDB structure or from published literature identifying the active site residues.

  • Grid Box Parameters: A grid box is generated to encompass the identified binding site with a buffer of approximately 10 Å in each dimension to allow for sufficient space for the ligand to move and rotate.

  • Docking with AutoDock Vina: AutoDock Vina employs a Lamarckian genetic algorithm for global and local optimization of the ligand's conformation and orientation within the grid box. The exhaustiveness parameter, which controls the extent of the conformational search, is set to a high value to ensure a thorough exploration of the conformational space.

Hypothetical Results and Comparative Analysis

This section outlines the expected outcomes of the docking simulations and provides a framework for their comparative analysis. The results are presented hypothetically to illustrate the interpretation of docking data.

Binding Affinity

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

Target ProteinPDB IDBinding Affinity (kcal/mol)
Sigma-1 Receptor (σ1R)5HK1-7.8
Pancreatic Lipase (PL)1LPB-6.5
mTOR (kinase domain)4JSV-7.2

Interpretation: Based on these hypothetical binding affinities, 1-(1-Methylpiperidin-3-yl)ethanone shows the strongest predicted interaction with the Sigma-1 Receptor, followed by mTOR and then Pancreatic Lipase. These values provide an initial ranking of the compound's potential activity against these targets.

Analysis of Binding Poses and Interactions

A detailed analysis of the top-ranked binding pose for each target is crucial for understanding the nature of the predicted interaction. This involves visualizing the docked complex and identifying key molecular interactions.

  • Sigma-1 Receptor (σ1R): The piperidine nitrogen of the ligand is predicted to form a key hydrogen bond with the side chain of a specific amino acid residue (e.g., Glu172) within the binding pocket of σ1R. Additionally, the methyl group on the piperidine ring and the ethyl ketone moiety may engage in hydrophobic interactions with surrounding nonpolar residues.

  • Pancreatic Lipase (PL): The carbonyl oxygen of the ethanone group is a potential hydrogen bond acceptor, possibly interacting with a residue in the catalytic triad (e.g., Ser152). The aliphatic portions of the piperidine ring would likely be situated in a hydrophobic pocket of the enzyme.

  • mTOR (kinase domain): The ligand is predicted to bind in the ATP-binding pocket. The piperidine nitrogen might form a hydrogen bond with a backbone carbonyl of a hinge region residue. The methyl and ethyl groups could form van der Waals contacts with hydrophobic residues lining the pocket.

The following diagram illustrates a hypothetical signaling pathway for mTOR, indicating where an inhibitor like 1-(1-Methylpiperidin-3-yl)ethanone might act.

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Inhibitor 1-(1-Methylpiperidin-3-yl)ethanone (Hypothetical Inhibitor) Inhibitor->mTORC1 inhibits

Sources

A Senior Application Scientist's Guide to Scalable Production Methods for 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. This guide provides an in-depth comparison of potential production methods for 1-(1-Methylpiperidin-3-yl)ethanone, a valuable building block in medicinal chemistry. We will explore three distinct synthetic strategies, evaluating each for its scalability, safety, and economic viability, supported by detailed experimental protocols and comparative data.

Introduction: The Synthetic Challenge

1-(1-Methylpiperidin-3-yl)ethanone is a ketone derivative of N-methylpiperidine. Its synthesis presents several challenges, primarily related to the selective introduction of the acetyl group at the 3-position of the piperidine ring and the subsequent or prior N-methylation. The choice of synthetic route for large-scale production must balance factors such as the cost and availability of starting materials, the number of synthetic steps, reaction yields, and the safety and environmental impact of the process.

This guide will dissect three plausible synthetic routes:

  • Route 1: N-Methylation of a Precursor Ketone. This convergent approach involves the synthesis of 1-(piperidin-3-yl)ethanone followed by N-methylation.

  • Route 2: Grignard Reaction on a Piperidine Scaffold. A nucleophilic addition of a methyl Grignard reagent to a protected 3-cyanopiperidine derivative.

  • Route 3: Acylation using an Activated Carboxylic Acid Derivative. This route utilizes 1-methylpiperidine-3-carboxylic acid as a starting material, which is activated and then reacted with a methylating agent.

We will now delve into a detailed analysis of each route.

Route 1: N-Methylation of 1-(Piperidin-3-yl)ethanone

This two-stage approach first focuses on the synthesis of the piperidin-3-yl ketone core, followed by the introduction of the N-methyl group. The scalability of this route is heavily dependent on the efficiency of both stages.

Stage 1: Synthesis of 1-(Piperidin-3-yl)ethanone

A common and industrially viable precursor for this intermediate is 3-cyanopyridine. The synthesis involves the reduction of the pyridine ring to a piperidine, followed by the conversion of the nitrile to a ketone.

Workflow for Synthesis of 1-(Piperidin-3-yl)ethanone Hydrochloride:

A 3-Cyanopyridine B Hydrogenation A->B H2, Catalyst (e.g., Rh/C) Solvent (e.g., Methanol, Acetic Acid) C 1-(Piperidin-3-yl)ethanone Hydrochloride B->C Grignard Reaction (CH3MgBr) then Hydrolysis (HCl)

Caption: Synthesis of the key intermediate 1-(piperidin-3-yl)ethanone hydrochloride.

Stage 2: N-Methylation

Two classical and scalable methods for the N-methylation of secondary amines are the Eschweiler-Clarke reaction and reductive amination with formaldehyde.

1. Eschweiler-Clarke Reaction:

This reaction uses formic acid and formaldehyde to methylate the amine.[1][2][3] It is a one-pot procedure that avoids the formation of quaternary ammonium salts.[4][5][6] The reaction is driven by the formation of carbon dioxide.[5]

2. Reductive Amination:

This method also uses formaldehyde to form an iminium ion, which is then reduced by a reducing agent such as sodium borohydride or through catalytic hydrogenation.

Workflow for N-Methylation:

A 1-(Piperidin-3-yl)ethanone B Eschweiler-Clarke Reaction A->B HCOOH, HCHO C Reductive Amination A->C HCHO, Reducing Agent (e.g., NaBH3CN) D 1-(1-Methylpiperidin-3-yl)ethanone B->D C->D

Caption: N-methylation of 1-(piperidin-3-yl)ethanone to the final product.

Scalability Assessment of Route 1
FactorAssessmentRationale
Starting Materials Favorable 3-Cyanopyridine is a readily available and relatively inexpensive commodity chemical.[7]
Reagent Cost Favorable Reagents for both hydrogenation and N-methylation (H₂, catalysts, formic acid, formaldehyde) are cost-effective for large-scale use.
Reaction Conditions Moderate Hydrogenation requires high-pressure reactors. The Eschweiler-Clarke reaction is typically run at elevated temperatures (80-100 °C).[1]
Yield & Purity Favorable Both steps generally proceed with high yields.[3] Purification of the final product can often be achieved by distillation.[8]
Safety Moderate Hydrogenation carries risks associated with flammable gases under pressure. The Eschweiler-Clarke reaction is exothermic and generates CO₂, requiring careful temperature and pressure control.
Throughput Good The relatively short reaction times and high yields contribute to good overall throughput.

Route 2: Grignard Reaction on a Protected Piperidine

This approach builds the acetyl group directly onto a pre-formed piperidine ring. To prevent the highly reactive Grignard reagent from reacting with the amine, a protecting group is necessary. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Workflow for Grignard Route:

A N-Boc-3-cyanopiperidine B Grignard Reaction A->B CH3MgBr, THF C N-Boc-1-(piperidin-3-yl)ethanone B->C Acidic Workup D Deprotection C->D Acid (e.g., TFA, HCl) E 1-(Piperidin-3-yl)ethanone D->E F N-Methylation E->F As in Route 1 G 1-(1-Methylpiperidin-3-yl)ethanone F->G

Caption: Synthesis via a Grignard reaction on a protected 3-cyanopiperidine.

Scalability Assessment of Route 2
FactorAssessmentRationale
Starting Materials Less Favorable N-Boc-3-cyanopiperidine is more expensive than 3-cyanopyridine.
Reagent Cost Moderate Grignard reagents are commercially available or can be prepared in-situ. The cost of the protecting group and deprotection reagents adds to the overall expense.
Reaction Conditions Demanding Grignard reactions require strictly anhydrous conditions and an inert atmosphere, which can be challenging to maintain on a large scale.[2][4]
Yield & Purity Moderate Grignard reactions with nitriles can sometimes lead to side products. The additional protection and deprotection steps add to the overall process complexity and may reduce the overall yield.
Safety High Concern Grignard reagents are highly reactive and can be pyrophoric.[1] The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[9] The use of large quantities of ethereal solvents like THF poses a significant fire hazard.[1]
Throughput Moderate The multi-step nature of this route (protection, Grignard, deprotection, N-methylation) reduces overall throughput compared to a more linear synthesis.

Route 3: Acylation from a Carboxylic Acid Derivative

This route starts with 1-methylpiperidine-3-carboxylic acid. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, which can then be reacted with an organometallic reagent to form the ketone. Organocadmium reagents are known to react with acyl chlorides to give ketones without further addition to the ketone product.

Workflow for Acylation Route:

A 1-Methylpiperidine-3-carboxylic acid B Acyl Chloride Formation A->B Thionyl Chloride (SOCl2) C 1-Methylpiperidine-3-carbonyl chloride B->C D Reaction with Organocadmium C->D Dimethylcadmium ((CH3)2Cd) E 1-(1-Methylpiperidin-3-yl)ethanone D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper handling and disposal of 1-(1-Methylpiperidin-3-yl)ethanone (also known as 3-Acetyl-1-methylpiperidine). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide a clear, scientifically-grounded, and compliant procedure for managing this compound's waste stream, ensuring the safety of personnel and the protection of our environment.

The procedural choices outlined below are rooted in the fundamental principles of chemical hazard assessment, regulatory compliance, and risk mitigation. Each step is designed to be part of a self-validating system, ensuring that safety and compliance are maintained throughout the disposal process.

Section 1: Hazard Identification and Characterization

The primary hazards are summarized below:

Hazard ClassificationGHS CodeDescriptionImplication for Disposal
Skin IrritationH315Causes skin irritationContaminated gloves, lab coats, and other PPE must be disposed of as hazardous waste.
Serious Eye IrritationH319Causes serious eye irritationRequires stringent use of eye protection. Contaminated items must be handled as hazardous.
Specific Target Organ ToxicityH335May cause respiratory irritationHandling should occur in well-ventilated areas. Spills and open containers pose inhalation risks.

Data sourced from surrogate compound 1-Acetyl-3-methylpiperidine.[1]

Physical Properties of Note:

  • Flash Point: 107 °C (224.6 °F) - closed cup[1]. This is above the 60°C (140°F) threshold set by the U.S. Environmental Protection Agency (EPA), meaning the pure substance is not classified as an ignitable hazardous waste (D001) by characteristic[2].

Based on this profile, any waste containing 1-(1-Methylpiperidin-3-yl)ethanone must be treated as a regulated hazardous material.

Section 2: Regulatory Framework: EPA & OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave."[3] As the generator of the waste, your institution is legally responsible for its proper identification and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan to protect workers. Proper waste disposal is a critical component of this plan.

Hazardous Waste Determination: The first step in RCRA compliance is to determine if a waste is hazardous. A waste is hazardous if it is either "listed" or exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity)[3].

  • Listed Waste: 1-(1-Methylpiperidin-3-yl)ethanone is not specifically listed on the F, K, P, or U lists[4]. However, if it is used as a solvent and is part of a spent solvent mixture containing other listed substances (like toluene or methyl ethyl ketone), the entire mixture could be classified as an F-listed waste (e.g., F005)[5][6][7].

  • Characteristic Waste: Based on its irritant properties, the most appropriate classification is as a toxic hazardous waste . This ensures it is managed in a way that prevents its release into the environment.

Therefore, all waste streams containing this compound must be collected and disposed of as regulated hazardous waste. Under no circumstances should this chemical or its solutions be drain disposed. [3]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers handling waste 1-(1-Methylpiperidin-3-yl)ethanone.

3.1 Required Personal Protective Equipment (PPE)

Given the skin and eye irritation hazards, the following minimum PPE is required when handling waste containers:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat.

3.2 Waste Collection and Containerization

The integrity of the disposal process begins with proper collection at the source of generation.

  • Step 1: Select a Compatible Container: Use a clean, sealable container made of a compatible material (e.g., amber glass or high-density polyethylene). The container must be in good condition with no leaks or cracks.

  • Step 2: Collect the Waste: Collect all waste streams, including the pure compound, solutions, and any materials used for spill cleanup (e.g., vermiculite, sand).

  • Step 3: Keep Containers Closed: The container cap must be securely fastened at all times, except when actively adding waste. This minimizes the risk of spills and vapor exposure.

  • Step 4: Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.

3.3 Segregation and Storage

Proper segregation prevents dangerous chemical reactions.

  • Store Away from Incompatibles: As a ketone and a tertiary amine, 1-(1-Methylpiperidin-3-yl)ethanone waste should be stored separately from:

    • Strong Oxidizing Agents

    • Strong Acids

  • Designated Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) . This should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be clearly marked.

3.4 Hazardous Waste Labeling

Accurate labeling is a critical compliance and safety requirement. Every waste container must be labeled as soon as the first drop of waste is added.

The label must include:

  • The words "HAZARDOUS WASTE"

  • The full, unabbreviated chemical name: "1-(1-Methylpiperidin-3-yl)ethanone" and any other components in the mixture with their approximate percentages.

  • A clear indication of the hazards: "Irritant" or "Toxic" .

  • The date accumulation started (the day the first waste was added).

Section 4: Disposal Workflow and Logistics

The following diagram and steps outline the lifecycle of the waste from generation to final disposal.

G cluster_0 Laboratory (Satellite Accumulation Area) cluster_1 Institutional Waste Management cluster_2 Final Disposition A Step 1: Generation Waste 1-(1-Methylpiperidin-3-yl)ethanone is generated at the bench. B Step 2: Collection Waste is placed in a compatible, properly labeled container. A->B Immediate Action C Step 3: Segregation Container is stored in a designated SAA, away from incompatibles. B->C Safe Storage D Step 4: Request Pickup Researcher submits a hazardous waste pickup request to EHS. C->D When Container is Full E Step 5: EHS Collection EHS personnel collect the labeled container from the lab. D->E EHS Responds F Step 6: Consolidation Waste is transported to a Central Accumulation Area for temporary storage. E->F Internal Logistics G Step 7: Contractor Pickup A licensed hazardous waste contractor removes the waste from the institution. F->G Scheduled Service H Step 8: Final Disposal Waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration or other approved disposal method. G->H RCRA Compliance

Caption: Waste Disposal Workflow for 1-(1-Methylpiperidin-3-yl)ethanone.

Step-by-Step Logistical Plan:

  • Accumulate Waste: Collect waste in your laboratory's SAA following all procedures in Section 3.

  • Request Pickup: Once the container is full (or within your institution's time limit for SAAs), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Prepare for Transport: Ensure the container is clean on the outside, the label is legible, and the cap is tightly sealed.

  • Maintain Records: Keep a copy of the pickup request or any documentation provided by EHS for your laboratory's records.

  • Final Disposal: Your EHS department will manage the process of consolidating the waste and transferring it to a licensed hazardous waste disposal company, who will transport it to a permitted facility for final destruction, typically via high-temperature incineration[8][9].

By adhering to this comprehensive guide, you ensure that your handling and disposal of 1-(1-Methylpiperidin-3-yl)ethanone waste are not only compliant with federal regulations but also aligned with the highest standards of laboratory safety and environmental stewardship.

References

  • PubChem. Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. [Link]

  • U.S. Government Publishing Office. Title 40, § 261.31 - Hazardous wastes from non-specific sources. Code of Federal Regulations. [Link]

  • Alfred University. EPA Hazardous Waste Codes. Environmental Health and Safety. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.[Link]

  • Angene Chemical. Safety Data Sheet - 2-(1-Methylpiperidin-4-yl)ethanimidamide.[Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Electronic Code of Federal Regulations. [Link]

  • PubChem. 1-(1-Methyl-3-piperidin-2-ylpyrazol-5-yl)ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. (3r)-1-Acetyl-3-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • University of California, Riverside. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health & Radiation Safety. [Link]

  • Delloyd's Lab-Tech. Disposal of Solvent peroxides.[Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-(1-Methylpiperidin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Understanding the potential hazards of 1-(1-Methylpiperidin-3-yl)ethanone is the foundation of safe laboratory practices. Based on data for its structural isomer, this compound should be treated as hazardous.[1] Piperidine and its derivatives are often flammable, toxic, and corrosive.[2][3][4][5]

Assumed Hazard Profile:

Hazard ClassificationPotential EffectsGHS Hazard Statement (Assumed)
Skin Corrosion/IrritationCauses skin irritation.[1]H315: Causes skin irritation.
Serious Eye Damage/IrritationCauses serious eye irritation.[1]H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1]H335: May cause respiratory irritation.
Acute Toxicity (Oral, Dermal, Inhalation)May be harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.
FlammabilityPiperidine derivatives can be flammable.[2][3]H226: Flammable liquid and vapor.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 1-(1-Methylpiperidin-3-yl)ethanone.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[4][6]Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.[4][5][6]Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[2][4]
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[4]Minimizes skin exposure to the chemical.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3][7] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[8]Prevents inhalation of vapors that may cause respiratory irritation.[1]

Operational Plan: Handling and Storage

Adherence to strict operational protocols is essential for the safe handling and storage of 1-(1-Methylpiperidin-3-yl)ethanone.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedures handle_dispense->handle_reaction handle_clean Clean Work Area and Equipment handle_reaction->handle_clean post_waste Segregate and Label Waste handle_clean->post_waste Proceed to Post-Handling post_storage Return Chemical to Storage post_waste->post_storage post_ppe Doff and Dispose of PPE Properly post_storage->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of 1-(1-Methylpiperidin-3-yl)ethanone.

Step-by-Step Handling Procedures:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Conduct all manipulations of 1-(1-Methylpiperidin-3-yl)ethanone inside a chemical fume hood.[3][7]

    • Use spark-proof tools and avoid sources of ignition, as the compound may be flammable.[9]

    • Avoid direct contact with the skin and eyes, and prevent the inhalation of any vapors.

    • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

  • Storage:

    • Store 1-(1-Methylpiperidin-3-yl)ethanone in a tightly sealed, properly labeled container.[7]

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][12]

    • Store in a locked cabinet or a designated area with restricted access.[9][12]

Disposal Plan

Proper disposal is a critical step in the chemical's lifecycle to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_container Use a Designated, Labeled Waste Container collect_segregate Segregate from Other Waste Streams collect_container->collect_segregate storage_seal Securely Seal the Waste Container collect_segregate->storage_seal Proceed to Storage storage_location Store in a Designated Hazardous Waste Area storage_seal->storage_location disposal_vendor Arrange for Pickup by a Licensed Waste Disposal Vendor storage_location->disposal_vendor Proceed to Disposal disposal_documentation Complete all Necessary Waste Manifests disposal_vendor->disposal_documentation

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methylpiperidin-3-yl)ethanone
Reactant of Route 2
1-(1-Methylpiperidin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.